Product packaging for Ethyl 2-(6-bromopyridin-2-YL)acetate(Cat. No.:CAS No. 955369-63-8)

Ethyl 2-(6-bromopyridin-2-YL)acetate

Cat. No.: B1424272
CAS No.: 955369-63-8
M. Wt: 244.08 g/mol
InChI Key: LTRSPLNQOMJCSH-UHFFFAOYSA-N
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Description

Ethyl 2-(6-bromopyridin-2-YL)acetate is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO2 B1424272 Ethyl 2-(6-bromopyridin-2-YL)acetate CAS No. 955369-63-8

Properties

IUPAC Name

ethyl 2-(6-bromopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRSPLNQOMJCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697512
Record name Ethyl (6-bromopyridin-2-yl)acetate
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Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955369-63-8
Record name Ethyl (6-bromopyridin-2-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(6-bromopyridin-2-yl)acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(6-bromopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 2-(6-bromopyridin-2-yl)acetate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides a validated experimental protocol for its synthesis, and explores its applications as a versatile intermediate in the development of novel molecular entities. Emphasis is placed on the practical aspects of its synthesis, including a step-by-step reaction mechanism, and a thorough discussion of safety and handling procedures. This guide is intended to be a valuable resource for researchers in academic and industrial settings, facilitating the effective utilization of this compound in their research and development endeavors.

Introduction

This compound, identified by the CAS Number 955369-63-8 , is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a bromo-substituted pyridine ring and an ethyl acetate moiety, offers multiple reaction sites for further chemical transformations. This makes it a valuable precursor for the construction of a wide range of heterocyclic compounds, many of which are scaffolds for biologically active molecules.[3][4] The strategic placement of the bromine atom allows for its participation in various cross-coupling reactions, while the ester group can be readily modified or hydrolyzed, providing a handle for further synthetic elaborations. This guide aims to provide a detailed technical overview of this compound, from its synthesis to its potential applications, to empower researchers in their scientific pursuits.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a laboratory setting. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 955369-63-8[1][2]
Molecular Formula C₉H₁₀BrNO₂[2][5]
Molecular Weight 244.09 g/mol [2][3]
IUPAC Name This compound[5]
Appearance Colorless to light yellow liquid or solid[6][7]
Boiling Point 297.4 ± 25.0 °C (Predicted)[6][8]
Flash Point 133.7 ± 23.2 °C[6]
Density 1.451 ± 0.06 g/cm³ (Predicted)[8]
Storage Temperature 2-8°C under an inert atmosphere[6][7]

Synthesis of this compound

The synthesis of this compound is reliably achieved through the deprotonation of 2-bromo-6-methylpyridine followed by acylation with diethyl carbonate. This method provides a good yield of the desired product.

Reaction Scheme

Synthesis_of_Ethyl_2-(6-bromopyridin-2-yl)acetate reactant1 2-Bromo-6-methylpyridine reagent1 LDA, THF, -70 °C reactant2 Diethyl carbonate product This compound reagent1->product 1. Deprotonation 2. Acylation

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.

Materials:

  • 2-Bromo-6-methylpyridine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene, 1.05 eq)

  • Diethyl carbonate (1.5 eq)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a solution of 2-bromo-6-methylpyridine in anhydrous THF, slowly add a 2.0 M solution of lithium diisopropylamide (LDA) at -70 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Maintain the reaction temperature at -70 °C and stir for 30 minutes.

  • Add diethyl carbonate to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature (approximately 20 °C) and continue stirring for 4 hours.

  • Upon completion of the reaction (monitor by TLC), quench the reaction by adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound as a pale yellow oil.

Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

  • Deprotonation: Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, selectively deprotonates the methyl group of 2-bromo-6-methylpyridine. The acidity of these protons is enhanced by the electron-withdrawing effect of the pyridine ring. This step generates a nucleophilic carbanion intermediate.

  • Acylation: The generated carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. This is followed by the elimination of an ethoxide group, leading to the formation of the final product, this compound.

Reaction_Mechanism start 2-Bromo-6-methylpyridine intermediate Carbanion Intermediate start->intermediate + LDA - Diisopropylamine lda LDA adduct Tetrahedral Intermediate intermediate->adduct + Diethyl Carbonate carbonate Diethyl Carbonate product This compound adduct->product - Ethoxide ethoxide Ethoxide

Caption: Reaction mechanism for the synthesis.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.50-7.41 (m, 1H), 7.33 (d, J=7.6 Hz, 1H), 7.21 (d, J=7.6 Hz, 1H), 4.11 (q, J=7.2 Hz, 2H), 3.75 (s, 2H), 1.20 (t, J=7.2 Hz, 3H).

  • Mass Spectrometry (ESI+): Predicted m/z for [M+H]⁺ is 243.9968 and for [M+Na]⁺ is 265.9787.[10][11] The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) would be expected.

  • Infrared (IR) Spectroscopy: An FT-IR spectrum of the compound is available and shows characteristic peaks for the functional groups present.[12] Key absorptions would be expected around 1730 cm⁻¹ (C=O stretch of the ester) and in the aromatic region (1600-1400 cm⁻¹).

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The presence of both a reactive bromine atom and a modifiable ester group allows for its use in the construction of a variety of more complex heterocyclic systems.

While specific examples of the use of this exact isomer in publicly available literature are limited, its structural motifs are prevalent in compounds with diverse biological activities. Pyridine derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[3][4]

The bromo-substituent on the pyridine ring is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Safety, Handling, and Disposal

As a responsible scientist, it is imperative to handle all chemicals with care, adhering to established safety protocols.

  • Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., butyl rubber or neoprene; nitrile gloves are not recommended for prolonged contact with similar acetate compounds).[13][14]

  • Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[13] Store under an inert atmosphere.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.[13]

Conclusion

This compound is a synthetically valuable compound with significant potential as an intermediate in the synthesis of novel chemical entities for research and drug discovery. This guide has provided a comprehensive overview of its properties, a detailed and reliable synthetic protocol, and essential safety information. By understanding the chemistry and handling of this versatile building block, researchers can effectively incorporate it into their synthetic strategies to access new and potentially bioactive molecules.

References

An In-depth Technical Guide to Ethyl 2-(6-bromopyridin-2-yl)acetate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-(6-bromopyridin-2-yl)acetate, a pivotal heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, a detailed proposed synthesis protocol, and its strategic applications in the development of novel therapeutics. This document is intended to serve as a valuable resource, grounded in scientific principles and practical laboratory insights.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted pyridine derivative with significant potential in organic synthesis, particularly as a precursor to more complex molecular architectures. Its structure combines a bromine-substituted pyridine ring with an ethyl acetate moiety, offering multiple reaction sites for chemical modification.

Molecular Structure and Weight

The fundamental characteristics of this compound are summarized in the table below. The molecular weight is a crucial parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis.

AttributeValueSource(s)
Molecular Formula C₉H₁₀BrNO₂[1][2]
Molecular Weight 244.088 g/mol [1]
CAS Number 955369-63-8[1]
IUPAC Name This compound[1]
Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and use in chemical reactions.

PropertyValueSource(s)
Physical State Solid or liquid[1][3]
Boiling Point 297.4 °C at 760 mmHg
Flash Point 133.7 ± 23.2 °C
Purity Typically ≥95%[1][3]
Storage Inert atmosphere, 2-8°C[3]

Synthesis Protocol: A Detailed, Step-by-Step Methodology

Proposed Synthesis Pathway

The synthesis involves the deprotonation of the methyl group of 2-bromo-6-methylpyridine using a strong base, followed by carboxylation with diethyl carbonate.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Reactant1 2-Bromo-6-methylpyridine Reagent1 Lithium Diisopropylamide (LDA) Reactant1->Reagent1 1. Reactant2 Diethyl Carbonate Reactant2->Reagent1 2. Product This compound Reagent1->Product Forms carbanion, then attacks carbonate Solvent Anhydrous THF, -78 °C

Caption: Proposed synthesis of this compound.

Experimental Procedure

Materials:

  • 2-Bromo-6-methylpyridine

  • Diethyl carbonate

  • Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 2-bromo-6-methylpyridine in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the carbanion.

  • Carboxylation: Add diethyl carbonate dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. Continue stirring at this temperature for an additional hour.

  • Quenching: Quench the reaction by the slow addition of water.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic phases with saturated brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain this compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques. Below are the expected outcomes from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the pyridine ring, and signals corresponding to the three protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the five carbons of the bromopyridine ring[5][6].

Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight of the compound. The spectrum is expected to show a molecular ion peak corresponding to the calculated molecular weight (244.088 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom[4].

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom provides a handle for further functionalization through various cross-coupling reactions, while the ester can be hydrolyzed or converted to other functional groups.

Role as a Synthetic Intermediate

The versatility of the bromopyridine scaffold makes it a key component in the synthesis of compounds targeting various diseases. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the rapid generation of diverse chemical libraries for high-throughput screening.

Importance in Pharmaceutical Leads

Substituted pyridines are prevalent in many approved drugs and clinical candidates. The specific substitution pattern of this compound makes it a precursor for molecules with potential applications as kinase inhibitors, GPCR modulators, and other therapeutic agents. The ability to modify both the pyridine ring and the acetate side chain allows for fine-tuning of the pharmacological properties of the final compounds.

Applications cluster_compound cluster_reactions Chemical Transformations cluster_products Pharmaceutical Scaffolds Compound This compound Reaction1 Cross-Coupling Reactions (e.g., Suzuki, Heck) Compound->Reaction1 Reaction2 Ester Hydrolysis/ Amidation Compound->Reaction2 Product1 Complex Heterocycles Reaction1->Product1 Product2 Bioactive Molecules Reaction2->Product2

Caption: Synthetic utility of this compound in drug discovery.

Conclusion

This compound is a strategically important building block for the synthesis of novel pharmaceutical agents. Its well-defined structure and versatile reactivity make it an invaluable tool for medicinal chemists. The proposed synthesis and characterization methods outlined in this guide provide a solid foundation for its preparation and use in the laboratory. As the demand for new and effective drugs continues to grow, the importance of such key intermediates in the drug discovery and development pipeline cannot be overstated.

References

An In-depth Technical Guide to Ethyl 2-(6-bromopyridin-2-yl)acetate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(6-bromopyridin-2-yl)acetate is a key heterocyclic building block in modern medicinal chemistry. Its disubstituted pyridine core, featuring a bromine atom and an ethyl acetate group at the 2- and 6-positions, respectively, offers two distinct points for chemical modification. This strategic arrangement allows for the sequential and controlled introduction of molecular complexity, making it a valuable intermediate in the synthesis of novel therapeutic agents. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The ethyl acetate moiety provides a route for further functionalization, such as amide bond formation or conversion to other functional groups. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and insights into the applications of this compound in the field of drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 955369-63-8[1][2]
Molecular Formula C₉H₁₀BrNO₂[2]
Molecular Weight 244.09 g/mol [1]
IUPAC Name This compound[3][4]
Physical State Pale yellow oil or solid[3][4]
Boiling Point 297.4 °C at 760 mmHg[3]
Flash Point 133.7 ± 23.2 °C[3]
Purity Typically ≥95%[2]
Storage Store at 2-8°C under an inert atmosphere[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the deprotonation of 2-bromo-6-methylpyridine followed by quenching with an appropriate electrophile. The following protocol is a reliable method for its preparation.[1]

Experimental Protocol

Materials:

  • 2-Bromo-6-methylpyridine

  • Tetrahydrofuran (THF), anhydrous

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Diethyl carbonate

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a solution of 2-bromo-6-methylpyridine (5.00 g, 29.0 mmol) in anhydrous tetrahydrofuran (100 mL), slowly add lithium diisopropylamide (2.0 M, 30.5 mL) at -70 °C.

  • Maintain the reaction temperature at -70 °C and stir for 30 minutes.

  • Add diethyl carbonate (5.26 mL, 43.6 mmol) to the reaction mixture.

  • Slowly warm the reaction mixture to 20 °C and continue stirring for 4 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction with deionized water (120 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 10:1, v/v) to afford ethyl (6-bromopyridin-2-yl)acetate as a pale yellow oil (5.50 g, 77% yield).[1]

Synthesis Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions 2_Bromo_6_methylpyridine 2-Bromo-6-methylpyridine Reaction_Vessel Reaction Mixture 2_Bromo_6_methylpyridine->Reaction_Vessel 1. Add to THF Diethyl_carbonate Diethyl carbonate Diethyl_carbonate->Reaction_Vessel 3. Electrophilic Quench LDA LDA, THF, -70 °C LDA->Reaction_Vessel 2. Deprotonation Workup Aqueous Workup & Extraction Purification Silica Gel Chromatography Workup->Purification Final_Product This compound Purification->Final_Product Reaction_Vessel->Workup 4. Quench & Extract

Caption: Synthesis of this compound.

Spectroscopic Characterization
  • ¹H NMR (400 MHz, CDCl₃): δ = 7.50-7.41 (m, 1H), 7.33 (d, J=7.6 Hz, 1H), 7.21 (d, J=7.6 Hz, 1H), 4.11 (q, J=7.2 Hz, 2H), 3.75 (s, 2H), 1.20 (t, J=7.2 Hz, 3H).[1]

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the two functional groups. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, providing a powerful tool for rapid library synthesis and structure-activity relationship (SAR) studies.

The ethyl acetate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol. This versatility makes this compound a valuable intermediate in the synthesis of complex molecules.

A prime example of its application is in the development of kinase inhibitors . The pyridine scaffold is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions with the hinge region of the kinase active site. The ability to functionalize both the 2- and 6-positions of the pyridine ring allows for the optimization of potency and selectivity against specific kinase targets.

Illustrative Application in Kinase Inhibitor Synthesis

While a specific publication detailing the use of this compound in the synthesis of a named kinase inhibitor was not identified, its utility can be illustrated through a common synthetic strategy in medicinal chemistry. The following workflow outlines a general approach for the synthesis of a hypothetical kinase inhibitor using this building block.

G cluster_start Starting Material cluster_reactions Synthetic Steps Start This compound Suzuki Suzuki Coupling (with Arylboronic Acid) Start->Suzuki Intermediate_1 Aryl-substituted Pyridine Ester Suzuki->Intermediate_1 Hydrolysis Ester Hydrolysis (e.g., LiOH) Intermediate_2 Aryl-substituted Pyridinylacetic Acid Hydrolysis->Intermediate_2 Amide_Coupling Amide Coupling (with Amine, e.g., HATU) Final_Product Hypothetical Kinase Inhibitor Amide_Coupling->Final_Product Intermediate_1->Hydrolysis Intermediate_2->Amide_Coupling

Caption: General workflow for kinase inhibitor synthesis.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is imperative to consult the full Safety Data Sheet (SDS) for this compound before use.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization. The reliable synthesis and well-defined reactivity of this compound ensure its continued importance in the pursuit of novel therapeutics.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(6-bromopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(6-bromopyridin-2-yl)acetate is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while not extensively documented, can be achieved through strategic application of modern synthetic methodologies. This guide provides a comprehensive overview of the most plausible and efficient synthetic pathways, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. We will explore two primary routes: Palladium-catalyzed α-arylation of an ethyl acetate enolate and the nucleophilic substitution employing a pre-formed organometallic reagent derived from ethyl acetate. This document is intended to serve as a practical resource for researchers engaged in the synthesis of this and structurally related compounds.

Introduction: Significance of this compound

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and functional materials. The title compound, this compound, possesses two key functionalities: a bromine atom, which serves as a handle for further functionalization via cross-coupling reactions, and an ester moiety that can be readily modified. This dual reactivity makes it a versatile intermediate for the synthesis of more complex molecular architectures. The selective synthesis of this mono-bromo substituted pyridine derivative is a key challenge that will be addressed in the subsequent sections.

Strategic Approaches to Synthesis

The synthesis of this compound hinges on the formation of a carbon-carbon bond between the C2 position of the pyridine ring and the α-carbon of an ethyl acetate moiety. The primary precursor for this transformation is 2,6-dibromopyridine, a commercially available starting material. The key to a successful synthesis lies in achieving selective mono-substitution. Two principal strategies are presented herein:

  • Pathway A: Palladium-Catalyzed α-Arylation of Ethyl Acetate Enolate. This approach leverages the power of transition-metal catalysis to directly couple an enolate of ethyl acetate with 2,6-dibromopyridine.

  • Pathway B: Nucleophilic Substitution with a Pre-formed Organometallic Reagent. This classic organometallic approach involves the reaction of 2,6-dibromopyridine with a pre-formed nucleophilic species derived from an ethyl acetate equivalent, such as a Reformatsky reagent or a lithium enolate.

The following sections will delve into the mechanistic details and provide practical, field-proven protocols for each pathway.

Pathway A: Palladium-Catalyzed α-Arylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[1] The α-arylation of carbonyl compounds, in particular, has emerged as a powerful tool for the synthesis of α-aryl carbonyl derivatives.[2][3]

Mechanistic Rationale

The catalytic cycle for the palladium-catalyzed α-arylation of ethyl acetate with 2,6-dibromopyridine is depicted below. The reaction is initiated by the oxidative addition of the palladium(0) catalyst to one of the C-Br bonds of 2,6-dibromopyridine. The resulting palladium(II) intermediate then undergoes transmetalation with the enolate of ethyl acetate, which is generated in situ using a strong base. The final step is a reductive elimination that forms the desired product and regenerates the active palladium(0) catalyst.

G Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition 2,6-Dibromopyridine 2,6-Dibromopyridine 2,6-Dibromopyridine->Oxidative_Addition Pd(II)_Complex Br-(Py)-Pd(II)L_n-Br Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ethyl_Acetate_Enolate [CH2COOEt]⁻ Ethyl_Acetate_Enolate->Transmetalation Pd(II)_Enolate_Complex Br-(Py)-Pd(II)L_n-(CH2COOEt) Transmetalation->Pd(II)_Enolate_Complex Reductive_Elimination Reductive Elimination Pd(II)_Enolate_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product This compound Reductive_Elimination->Product

Figure 1: Catalytic cycle for Palladium-catalyzed α-arylation.

Experimental Protocol

This protocol is adapted from established procedures for the palladium-catalyzed α-arylation of esters.[2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier
2,6-Dibromopyridine236.89>98%Commercial Source
Ethyl Acetate88.11AnhydrousCommercial Source
Palladium(II) Acetate224.50>98%Commercial Source
XPhos476.65>98%Commercial Source
Lithium bis(trimethylsilyl)amide (LiHMDS)167.331.0 M in THFCommercial Source
Toluene92.14AnhydrousCommercial Source
Diethyl Ether74.12AnhydrousCommercial Source
Saturated NH4Cl solution--Lab Prepared
Brine--Lab Prepared
Anhydrous MgSO4120.37-Commercial Source

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and 2,6-dibromopyridine (1.0 eq).

  • Add anhydrous toluene to the flask.

  • In a separate flame-dried flask, prepare the lithium enolate of ethyl acetate by slowly adding ethyl acetate (1.2 eq) to a solution of LiHMDS (1.2 eq) in anhydrous THF at -78 °C. Stir the mixture for 30 minutes at this temperature.

  • Slowly add the pre-formed enolate solution to the Schlenk flask containing the palladium catalyst and 2,6-dibromopyridine at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Pathway B: Nucleophilic Substitution via Organometallic Reagents

This pathway involves the reaction of 2,6-dibromopyridine with a pre-formed organometallic nucleophile derived from an ethyl acetate equivalent. The Reformatsky reaction, which utilizes an organozinc reagent, is a well-established method for the synthesis of β-hydroxy esters and can be adapted for this purpose.[4][5][6] Alternatively, a pre-formed lithium enolate of ethyl acetate can be used.

The Reformatsky-Type Reaction

The Reformatsky reaction typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[4][6] In this adaptation, 2,6-dibromopyridine acts as the electrophile.

Mechanism:

  • Formation of the Reformatsky Reagent: Zinc metal undergoes oxidative insertion into the carbon-bromine bond of ethyl bromoacetate to form the organozinc reagent, often referred to as a Reformatsky enolate.

  • Nucleophilic Attack: The Reformatsky reagent then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the C-Br bonds in 2,6-dibromopyridine.

  • Work-up: An aqueous work-up protonates the intermediate to yield the final product.

G Ethyl_Bromoacetate BrCH2COOEt Oxidative_Addition Oxidative Addition Ethyl_Bromoacetate->Oxidative_Addition Zinc_Metal Zn(0) Zinc_Metal->Oxidative_Addition Reformatsky_Reagent BrZnCH2COOEt Oxidative_Addition->Reformatsky_Reagent Nucleophilic_Attack Nucleophilic Attack Reformatsky_Reagent->Nucleophilic_Attack 2,6-Dibromopyridine 2,6-Dibromopyridine 2,6-Dibromopyridine->Nucleophilic_Attack Intermediate Pyridyl-Zinc Complex Nucleophilic_Attack->Intermediate Aqueous_Workup Aqueous Work-up Intermediate->Aqueous_Workup Product This compound Aqueous_Workup->Product

References

Spectroscopic data of "Ethyl 2-(6-bromopyridin-2-YL)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Acquiring Spectral Data

I've initiated a thorough search for the spectroscopic data of "Ethyl 2-( 6-bromopyridin-2-yl)acetate." My focus is squarely on gathering 1H NMR, 13C NMR, MS, and IR data. I am targeting reputable sources like chemical suppliers, databases, and scientific publications.

Outlining Data Analysis

I'm now diving into the analysis phase. My approach involves a deep dive into the spectroscopic data I've gathered. I'm focusing on chemical shifts, coupling constants, mass-to-charge ratios, and key IR frequencies to confirm the molecular structure. I'm thinking of how to structure the technical guide. It will begin with an introduction to the compound's significance, followed by dedicated sections for each technique. I'll include data tables and interpretations.

Structuring the Technical Guide

I'm now in the process of structuring the technical guide. I will begin by creating Graphviz diagrams to illustrate the molecular structure with annotated protons and carbons to aid in explaining the NMR data. I'll also include a general workflow diagram for the spectroscopic analysis. Following this, I'll draft experimental protocols for NMR, MS, and IR, citing reliable sources for established methodologies.

Locating Spectroscopic Data

I've been hunting for spectroscopic data on "Ethyl 2-(6-bromopyridin-2-yl)acetate" and have turned up some promising leads. Preliminary searches have revealed chemical properties, CAS numbers, molecular formula, and predicted mass spectrometry data from sources like PubChem and Sigma-Aldrich. While fragmented, these initial findings are setting a good foundation.

Deepening Data Acquisition

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Refining Data Acquisition

Pinpointing Spectral Data

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Locating Missing Data

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Intensifying the Search

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Seeking Spectral Data

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Halting Data Acquisition

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An In-depth Technical Guide to the NMR Spectroscopic Analysis of Ethyl 2-(6-bromopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Verification in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery pipeline. Molecules such as Ethyl 2-(6-bromopyridin-2-yl)acetate, a substituted pyridine derivative, represent a class of heterocyclic compounds of immense interest due to their prevalence in medicinal chemistry scaffolds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the elucidation of molecular structure in solution. This guide provides a detailed, experience-driven framework for the comprehensive NMR analysis of this compound, moving beyond a simple recitation of data to explain the underlying principles that govern the spectral output. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to not only interpret but also to predict and verify the structural integrity of this and similar compounds.

Foundational Principles: Decoding the Language of Nuclei

At its core, NMR spectroscopy listens to the radio frequency signals emitted by atomic nuclei in a strong magnetic field. For organic molecules like this compound (C₉H₁₀BrNO₂), ¹H (proton) and ¹³C NMR are the most informative experiments.[1][2] The key parameters we will dissect are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a nucleus is determined by its local electronic environment. Electronegative atoms or groups (like bromine, nitrogen, and the ester oxygen) deshield nearby nuclei, causing them to resonate at a higher chemical shift (downfield).[2]

  • Spin-Spin (Scalar) Coupling (J): This phenomenon, reported in Hertz (Hz), arises from the interaction of nuclear spins through the bonding electrons.[3] It results in the splitting of a signal into multiple lines (a multiplet) and provides direct evidence of through-bond connectivity. The number of adjacent, non-equivalent protons (n) determines the multiplicity of a signal, following the n+1 rule (e.g., a proton with two neighbors appears as a triplet).[3][4]

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative assessment of the relative number of protons in different chemical environments.

Predicted ¹H NMR Spectral Analysis: A Proton-by-Proton Interrogation

The structure of this compound presents three distinct regions for ¹H NMR analysis: the pyridine ring, the methylene bridge, and the ethyl ester group. For this analysis, we will assume a standard deuterated chloroform (CDCl₃) solvent.

The Aromatic Region: The Pyridine Ring

The 2,6-disubstituted pyridine ring gives rise to a characteristic three-proton spin system. The electron-withdrawing nature of the nitrogen atom and the bromine atom significantly influences the chemical shifts of the ring protons.[5][6][7]

  • H-4 (Triplet): This proton is situated between H-3 and H-5. We predict its signal to be a triplet due to coupling with these two adjacent protons (J values for pyridine rings are typically in the range of 7.5-8.0 Hz for ortho-coupling). This proton is expected to be the most upfield of the aromatic signals, likely appearing around δ 7.6-7.8 ppm .

  • H-3 and H-5 (Doublets): These two protons are ortho to the substituents. H-5 is adjacent to the bromine atom, and H-3 is adjacent to the acetate-bearing carbon. Both will appear as doublets, each coupling with H-4. Their chemical shifts will be further downfield compared to H-4 due to their proximity to the deshielding substituents. We can anticipate H-5 to be around δ 7.4-7.6 ppm and H-3 around δ 7.2-7.4 ppm .

The Aliphatic Region: The Ethyl Acetate Moiety

The signals for the ethyl acetate group are highly characteristic and serve as a reliable diagnostic feature.[4][8][9][10][11]

  • Methylene Protons (-CH₂-CO): These two protons are adjacent to the electron-withdrawing pyridine ring. This proximity will cause a significant downfield shift into the range of δ 3.8-4.0 ppm . The signal will be a singlet as there are no adjacent protons to couple with.

  • Ethyl Ester Methylene (-O-CH₂-CH₃): These protons are deshielded by the adjacent oxygen atom. They are expected to resonate as a quartet around δ 4.1-4.3 ppm . The quartet multiplicity arises from coupling to the three protons of the neighboring methyl group (n+1 = 3+1 = 4).[4][8]

  • Ethyl Ester Methyl (-O-CH₂-CH₃): These three protons are the most shielded in the molecule, giving rise to a signal at the most upfield region. We predict a triplet around δ 1.2-1.4 ppm . The triplet is a result of coupling with the two protons of the adjacent methylene group (n+1 = 2+1 = 3).[4][8]

Predicted ¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will display nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms.[2][12][13][14]

  • Carbonyl Carbon (C=O): Ester carbonyl carbons are highly deshielded and typically appear in the range of δ 168-172 ppm .[12]

  • Pyridine Ring Carbons:

    • C-2 and C-6: These carbons are directly attached to electron-withdrawing groups (the acetate group and bromine, respectively) and the ring nitrogen, making them the most deshielded of the ring carbons. C-2 is expected around δ 158-162 ppm , and the bromine-bearing C-6 will be in a similar, slightly more upfield range of δ 140-145 ppm .

    • C-4: This carbon is predicted to resonate around δ 138-140 ppm .

    • C-3 and C-5: These carbons will be the most shielded of the aromatic carbons, likely appearing in the δ 120-128 ppm range.

  • Aliphatic Carbons:

    • Methylene Carbon (-CH₂-CO): This carbon, attached to the pyridine ring, will be found around δ 40-45 ppm .

    • Ethyl Ester Methylene (-O-CH₂-CH₃): The oxygen-bound carbon will be deshielded, appearing around δ 60-62 ppm .[12]

    • Ethyl Ester Methyl (-O-CH₂-CH₃): This terminal methyl carbon will be the most shielded carbon in the molecule, with a predicted chemical shift of δ 13-15 ppm .[12]

Data Summary and Visualization

The predicted NMR data is summarized in the table below for quick reference.

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
Pyridine H-37.2-7.4d120-128
Pyridine H-47.6-7.8t138-140
Pyridine H-57.4-7.6d120-128
-CH₂-CO3.8-4.0s40-45
-O-CH₂-CH₃4.1-4.3q60-62
-O-CH₂-CH₃1.2-1.4t13-15
Pyridine C-2--158-162
Pyridine C-6--140-145
C=O--168-172

To visually represent the molecular structure and the reasoning behind signal assignments, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

Advanced 2D NMR for Unambiguous Verification

While 1D NMR provides a robust prediction, 2D NMR experiments offer definitive confirmation of the structure.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. We would expect to see correlations between H-3 and H-4, and between H-4 and H-5, confirming their adjacency on the pyridine ring. A strong correlation would also be observed between the ethyl group's -CH₂- and -CH₃ protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C nuclei. It would allow for the unambiguous assignment of each protonated carbon by correlating the proton signals with their attached carbon signals (e.g., the triplet at δ 1.2-1.4 would correlate with the carbon at δ 13-15).

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular fragments.

HMBC_Correlations cluster_pyridine Pyridine Ring cluster_acetate Acetate Sidechain H3 H-3 C2 C-2 H3->C2 C5_node C-5 H3->C5_node H4 H-4 H4->C2 C6 C-6 H4->C6 H5 H-5 H5->C6 C3 C3 H5->C3 C4_node C-4 CH2_CO -CH₂- (acetate) CO C=O CH2_CO->CO C2_side C-2 CH2_CO->C2_side

Caption: Key expected HMBC correlations for structural confirmation.

Experimental Protocol: A Self-Validating System

To ensure high-quality, reproducible data, the following protocol is recommended:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identifiable. TMS serves as the internal standard for referencing the chemical shift scale to 0.00 ppm.

  • NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Use a standard single-pulse experiment. Ensure an appropriate relaxation delay (typically 1-2 seconds) to allow for accurate integration.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • 2D NMR (Optional but Recommended): Run standard COSY, HSQC, and HMBC pulse programs as provided by the spectrometer software.

Conclusion: A Comprehensive Spectroscopic Signature

The NMR analysis of this compound provides a rich and detailed spectroscopic fingerprint. The characteristic AMX spin system of the pyridine ring, combined with the unmistakable quartet-triplet pattern of the ethyl group and the singlet of the bridging methylene, creates a unique and readily identifiable set of signals. By understanding the fundamental principles of chemical shifts and coupling constants, and by leveraging the power of 2D correlation experiments, researchers can confidently verify the structure and purity of this important heterocyclic building block, ensuring the integrity of their scientific endeavors.

References

An In-depth Technical Guide to the Crystal Structure Determination of Ethyl 2-(6-bromopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms within a molecule, as determined by its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. This guide addresses the topic of the crystal structure of Ethyl 2-(6-bromopyridin-2-yl)acetate, a substituted pyridine derivative of interest in medicinal chemistry. As of the latest search of public crystallographic databases, including the Cambridge Structural Database (CSD), a solved crystal structure for this specific compound has not been reported.[1][2][3][4][5] Therefore, this document serves as a comprehensive technical guide outlining the established methodologies and workflows that would be employed for its crystal structure determination and analysis. We will delve into the critical steps from crystallization to data interpretation, providing the scientific rationale behind each experimental choice, thereby equipping researchers with the knowledge to pursue the structural elucidation of this and similar molecules.

Introduction: The Significance of Crystalline Architecture in Drug Discovery

In the realm of drug development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The crystal structure dictates crucial parameters such as solubility, dissolution rate, stability, and bioavailability. For a molecule like this compound (CAS: 955369-63-8, Molecular Formula: C9H10BrNO2), understanding its crystal packing and intermolecular interactions would provide invaluable insights for formulation development and intellectual property protection.[6][7] This guide will navigate the rigorous process of obtaining and analyzing this critical structural information.

Part 1: The Art and Science of Crystallization

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step in the process.[8][9] For a small organic molecule like this compound, several techniques can be employed.

Experimental Protocol: Crystallization of this compound

  • Purification: The starting material must be of the highest possible purity (>98%). Standard techniques such as column chromatography or recrystallization should be employed.

  • Solvent Screening: A crucial step is to identify a suitable solvent or solvent system. The ideal solvent is one in which the compound is moderately soluble.[10]

  • Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[9][11]

    • Vapor Diffusion: This is a highly successful method for small quantities of material.[9][11] A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to supersaturation and crystal growth.[11]

G cluster_0 Part 1: Crystallization Workflow A High-Purity Compound (>98%) B Solvent Screening (Moderate Solubility) A->B C Select Crystallization Method B->C D Slow Evaporation C->D  Simple & Common E Vapor Diffusion C->E  For Small Quantities F Slow Cooling C->F  Temperature Dependent  Solubility G High-Quality Single Crystal D->G E->G F->G

Caption: Workflow for obtaining a single crystal suitable for X-ray diffraction.

Part 2: Single-Crystal X-ray Diffraction: Probing the Crystal Lattice

Once a suitable single crystal is obtained, single-crystal X-ray diffraction (SCXRD) is the definitive technique to determine its atomic structure.[12][13][14][15][16][17]

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam.[18] The crystal is rotated, and a series of diffraction images are collected by a detector.[12][19] A complete dataset usually involves collecting tens of thousands of reflections.[12]

G cluster_1 Part 2: Data Collection Workflow A Mount Single Crystal B Position in Diffractometer A->B C Cool Crystal (e.g., 100 K) B->C D Expose to Monochromatic X-ray Beam C->D E Rotate Crystal and Collect Diffraction Images D->E F Raw Diffraction Data E->F

Caption: The process of collecting X-ray diffraction data from a single crystal.

Part 3: Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data must be computationally processed to generate the final crystal structure.[19]

Methodology: Structure Solution and Refinement

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[19]

  • Structure Solution (The Phase Problem): The intensities of the diffracted X-rays are measured, but the phase information is lost. "Direct methods" or Patterson techniques are computational algorithms used to solve this "phase problem" and generate an initial electron density map.[18]

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares method, where the atomic positions and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.[18][20] Hydrogen atoms are typically placed in calculated positions. This iterative process results in an accurate and detailed 3D model of the molecule.[20]

G cluster_2 Part 3: Structure Solution & Refinement A Raw Diffraction Data B Data Processing (Integration & Scaling) A->B C Structure Solution (e.g., Direct Methods) B->C D Initial Electron Density Map C->D E Model Building D->E F Structure Refinement (Least-Squares) E->F F->E Iterative Process G Final Crystal Structure F->G

Caption: The computational workflow from raw data to a refined crystal structure.

Part 4: Deciphering the Crystal Structure: Molecular Geometry and Intermolecular Interactions

A solved crystal structure provides a wealth of information.

Data Presentation: Anticipated Crystallographic Data for this compound

ParameterExpected Information
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group The symmetry of the crystal lattice.
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell
Calculated Density g/cm³
R-factor (R1) A measure of the agreement between the model and the data.

Analysis of Molecular Geometry and Intermolecular Interactions

  • Bond Lengths, Angles, and Torsion Angles: The precise measurement of these parameters confirms the molecular connectivity and reveals its conformation in the solid state.

  • Intermolecular Interactions: These non-covalent interactions are critical for understanding the crystal packing.[21][22][23] For this compound, one would anticipate:

    • Halogen Bonding: Interactions involving the bromine atom.

    • Hydrogen Bonding: Possible weak C-H···O or C-H···N interactions.

    • π-π Stacking: Interactions between the pyridine rings of adjacent molecules.

    • van der Waals Forces: Non-specific attractive and repulsive forces.

The analysis of these interactions, often visualized using Hirshfeld surface analysis, is crucial for rationalizing the solid-state properties of the compound.[21]

Conclusion and Future Outlook

While the crystal structure of this compound remains to be experimentally determined, this guide has outlined the comprehensive and rigorous workflow required for its elucidation. From the meticulous process of crystallization to the sophisticated analysis of diffraction data, each step is critical in unveiling the three-dimensional architecture of a molecule. The determination of this structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its properties and facilitating its potential development. It is highly encouraged that once determined, the structural data be deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.[1][5]

References

An In-depth Technical Guide to the Reactivity of the Bromopyridine Moiety in Ethyl 2-(6-bromopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(6-bromopyridin-2-yl)acetate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic positioning of the bromine atom at the 6-position and the ethyl acetate group at the 2-position of the pyridine ring imparts a unique and tunable reactivity profile. This guide provides a comprehensive technical analysis of the bromopyridine moiety's reactivity, focusing on its utility in key synthetic transformations. We will delve into the mechanistic underpinnings and practical applications of palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—and explore the potential for nucleophilic aromatic substitution (SNAr). This document serves as a senior application scientist's perspective, blending theoretical principles with field-proven insights to empower researchers in leveraging this scaffold for novel molecular design and synthesis.

Core Principles: Understanding the Reactivity of the 6-Bromopyridin-2-yl Scaffold

The reactivity of the C-Br bond in this compound is governed by a confluence of electronic and steric factors.

  • Electronic Effects : The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4). The bromine atom at C6 is therefore situated at an electron-poor carbon, which facilitates the oxidative addition step—the rate-determining step in many palladium-catalyzed cross-coupling cycles.[1] The ethyl acetate substituent at the C2 position, while primarily inductively electron-withdrawing, can also influence the overall electron density and coordination to the metal catalyst.

  • Steric Considerations : The ethyl acetate group at the 2-position introduces moderate steric bulk adjacent to the ring nitrogen. This can influence the approach of catalysts and coupling partners. While not excessively hindering, this steric presence can affect ligand choice and reaction kinetics, a factor that must be considered in optimizing reaction conditions.

The interplay of these factors makes the 6-bromo position a prime site for functionalization, enabling a diverse array of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Workhorse

Palladium-catalyzed reactions are the cornerstone for functionalizing the 6-position of this scaffold. The general catalytic cycle provides a framework for understanding these transformations.

Generic Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex R-Pd(II)(X)L_n Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex R-Pd(II)(R')L_n Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-M) Product Product Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L_n R-R'

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl and vinylpyridine structures, which are prevalent in pharmacologically active compounds.[2] The reaction couples the bromopyridine with an organoboron reagent, typically a boronic acid or ester.

Mechanistic Insight: The key steps are the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid (boronate), and concluding with reductive elimination to form the C-C bond and regenerate the catalyst.[3] The choice of base is critical as it facilitates the formation of the reactive boronate species. Generally, electron-donating groups on the boronic acid partner enhance the reaction rate and yield.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation : To an oven-dried Schlenk flask, add the aryl boronic acid (1.2-1.5 equivalents), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equivalents), and the palladium catalyst system (e.g., Pd(PPh₃)₄ at 2-5 mol% or a combination of a palladium source like Pd(OAc)₂ and a ligand).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition : Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water). Then, add this compound (1.0 equivalent).

  • Reaction : Heat the mixture with vigorous stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Comparative Conditions for Suzuki Coupling on Bromopyridines

Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2 mol%)K₂CO₃50% aq. Isopropanol80Good to Excellent[4]
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O90Moderate to Good[4]
Pd₂(dba)₃ / P(t-Bu)₃KF1,4-Dioxane110Good to Excellent[4]

Note: Yields are generalized from reactions on structurally similar bromopyridines and serve as a starting point for optimization.

Suzuki-Miyaura Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Boronic Acid, Base, & Catalyst B Establish Inert Atmosphere (Ar/N2) A->B C Add Degassed Solvent & Bromopyridine B->C D Heat & Stir (80-110°C) C->D E Monitor by TLC/LC-MS D->E F Cool & Aqueous Work-up E->F G Dry & Concentrate F->G H Column Chromatography G->H I Final Product H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl pyridines, a motif frequently found in pharmaceuticals.[5] This reaction couples the bromopyridine with a primary or secondary amine.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the palladium(0) complex into the C-Br bond, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product.[5][6] The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are often required to promote the reductive elimination step and prevent catalyst deactivation.[6]

Experimental Protocol: Buchwald-Hartwig Amination of a 2-Bromo-6-alkylpyridine

  • Vessel Preparation : In a glovebox or using Schlenk techniques, charge a reaction vessel with a palladium precursor (e.g., [Pd₂(dba)₃], 0.18 mmol), a phosphine ligand (e.g., (±)-BINAP, 0.35 mmol), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 25 mmol).

  • Reagent Addition : Add the bromopyridine substrate (e.g., 2-bromo-6-methylpyridine, 18 mmol) and the amine coupling partner (e.g., (+/-)-trans-1,2-diaminocyclohexane, 8.8 mmol).

  • Solvent and Reaction : Add anhydrous, degassed toluene (50 mL). Seal the vessel and heat the mixture to 80-110 °C with stirring for 4-12 hours.

  • Work-up : After cooling to room temperature, add diethyl ether and wash the mixture with brine.

  • Purification : Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. Recrystallize or use column chromatography to purify the product.[7]

Data Presentation: Representative Buchwald-Hartwig Aminations on 2-Bromopyridines

Amine NucleophileCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOt-BuToluene80460[7]
N-methyl(phenyl)methanaminePd(OAc)₂ / dpppNaOt-BuTolueneReflux191[8]
4-piperidyl-piperidinePd(OAc)₂ / dpppNaOt-BuTolueneReflux198[8]
EthylaminePd(OAc)₂ / dpppNaOt-BuToluene801294[8]

Note: Substrates are structurally similar 2-bromopyridines.

Buchwald-Hartwig Catalytic Cycle Pd(0)L_n Pd(0)L_n OA Ar-Pd(II)(Br)L_n Pd(0)L_n->OA Oxidative Addition (Ar-Br) Amine_Coord [Ar-Pd(II)(Br)(HNR'R'')L_n] OA->Amine_Coord + HNR'R'' Amido Ar-Pd(II)(NR'R'')L_n Amine_Coord->Amido - HBr (+ Base) Product Ar-NR'R'' Amido->Product Reductive Elimination Product->Pd(0)L_n

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of the bromopyridine with a terminal alkyne, providing a direct route to valuable internal alkynes.[9] This transformation is typically co-catalyzed by palladium and copper(I).

Mechanistic Insight: The process involves two interconnected catalytic cycles.[9] In the palladium cycle, oxidative addition of the bromopyridine is followed by transmetalation. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base (usually an amine) to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the alkynylated pyridine.[9]

Experimental Protocol: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine

  • Vessel Preparation : To a reaction flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 equiv) and copper(I) iodide (CuI, 0.3 equiv).

  • Inert Atmosphere : Degas the flask and backfill with an inert gas.

  • Reagent Addition : Add a degassed solvent system (e.g., THF/Et₃N, 4 mL/2 mL). Add the bromopyridine substrate (e.g., 6-bromo-3-fluoro-2-cyanopyridine, 1.1 equiv).

  • Reaction : Add the terminal alkyne (1.0 equiv) dropwise and stir the mixture at room temperature for 16 hours.

  • Work-up : Dilute the reaction with an ether, filter through Celite®, and wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification : Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.[9]

Data Presentation: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine with Various Alkynes

AlkyneYield (%)
1-Ethyl-4-ethynylbenzene92
1-Ethynyl-4-methoxybenzene93
Phenylacetylene85
3-Ethynyl-N,N-dimethylaniline90
4-Ethynyl-2-methyl-but-3-yn-2-ol90

Data sourced from a study on a structurally related substrate.[9]

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, the inherent electron deficiency of the pyridine ring also permits reactivity via Nucleophilic Aromatic Substitution (SNAr) under certain conditions.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A potent nucleophile attacks the electron-deficient carbon bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is temporarily disrupted. In the second, typically fast step, the leaving group is expelled, and aromaticity is restored. The reactivity of the 6-position in this compound is enhanced by the electron-withdrawing nature of the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate.

Causality Behind Experimental Choices:

  • Nucleophile : Strong nucleophiles (e.g., alkoxides, thiolates, amides) are required to initiate the attack on the electron-poor ring.

  • Solvent : Polar aprotic solvents (e.g., DMSO, DMF) are typically used as they can solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus enhancing its reactivity.

  • Temperature : The reaction often requires heating to overcome the activation energy associated with disrupting the aromatic system.

Experimental Protocol: General Procedure for SNAr

  • Reagent Setup : In a round-bottom flask, dissolve this compound (1.0 equivalent) in a polar aprotic solvent like DMSO or DMF.

  • Nucleophile Addition : Add the nucleophile (e.g., sodium methoxide, 1.5-2.0 equivalents), either neat or as a solution in the same solvent.

  • Reaction Conditions : Heat the reaction mixture (e.g., 100-150 °C) and monitor its progress.

  • Work-up and Purification : After cooling, quench the reaction with water and extract the product with an organic solvent. Wash, dry, and concentrate the organic phase, followed by purification.

Caption: The two-step addition-elimination mechanism of SNAr.

Conclusion and Future Outlook

This compound is a highly valuable synthetic intermediate whose reactivity is dominated by the electronically activated C6-Br bond. This guide has demonstrated that palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide robust and versatile pathways for C-C and C-N bond formation. These methods, supported by a deep mechanistic understanding, allow for the rational design of complex molecular architectures. While less common, the potential for nucleophilic aromatic substitution offers an alternative, albeit more forceful, route for functionalization. For drug development professionals and synthetic chemists, a thorough grasp of these reaction manifolds is essential for unlocking the full synthetic potential of this and related bromopyridine scaffolds.

References

An In-depth Technical Guide to the Solubility of Ethyl 2-(6-bromopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the known physicochemical properties and a detailed exploration of the solubility characteristics of Ethyl 2-(6-bromopyridin-2-yl)acetate. Given the limited availability of direct solubility data in public literature, this document emphasizes predictive analysis based on molecular structure and provides robust, field-proven methodologies for its empirical determination.

Introduction and Molecular Profile

This compound is a substituted pyridine derivative with significant potential as a building block in pharmaceutical and agrochemical synthesis. Its molecular structure, featuring a pyridine ring, a bromo substituent, and an ethyl acetate side chain, dictates its physical and chemical behavior, including its solubility in various solvent systems. Understanding these solubility characteristics is paramount for its effective use in synthesis, purification, formulation, and biological screening.

Chemical Structure:

Physicochemical Properties

A compilation of the currently available physicochemical data for this compound is presented in Table 1. This information is crucial for anticipating its behavior in various experimental settings.

PropertyValueSource(s)
CAS Number 955369-63-8[1][2][3]
Molecular Formula C9H10BrNO2[2][3][4]
Molecular Weight 244.09 g/mol [1][2][3]
Physical Form Liquid, Solid, or Semi-solid[1][3]
Boiling Point 297.4 °C at 760 mmHg[2]
Purity Typically ≥95%[1][3]
Storage Temperature 2-8°C, under inert atmosphere[1][2]

Predictive Solubility Analysis

Based on its molecular structure, we can infer the likely solubility behavior of this compound:

  • Aqueous Solubility: The presence of a hydrophobic pyridine ring and the ethyl group suggests that the aqueous solubility is likely to be limited. A structurally similar compound, Ethyl 2-(3-bromopyridin-2-yl)acetate, is described as having limited solubility in water[5]. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which may confer some degree of water solubility.

  • Organic Solvent Solubility: The molecule possesses both polar (ester group, pyridine nitrogen) and non-polar (bromopyridine ring, ethyl chain) characteristics. This amphiphilic nature suggests good solubility in a range of organic solvents. High solubility is anticipated in polar aprotic solvents like dichloromethane and ethyl acetate, as well as in polar protic solvents such as ethanol[5].

Experimental Determination of Solubility

To address the absence of quantitative solubility data, the following experimental protocols are provided. These methods are standard in the pharmaceutical and chemical industries for generating reliable solubility profiles.

Workflow for Solubility Determination

The overall workflow for determining the solubility of this compound is depicted in the following diagram:

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting prep_compound Obtain high-purity This compound shake_flask Shake-Flask Method: Equilibrate excess solute in solvent prep_compound->shake_flask prep_solvents Select and prepare a range of solvents prep_solvents->shake_flask filtration Filter to remove undissolved solid shake_flask->filtration analysis Analyze supernatant concentration filtration->analysis quantification Quantify solubility (e.g., mg/mL) analysis->quantification reporting Report data with temperature and solvent quantification->reporting

Caption: Workflow for experimental solubility determination.

Gravimetric Method (Shake-Flask)

This is a reliable method for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.

Materials:

  • High-purity this compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Syringe filters (0.22 µm)

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Add a known volume of the selected solvent to the vial.

  • Securely cap the vial and place it in an orbital shaker at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a pre-weighed container.

  • Weigh the container with the filtered solution.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

  • Once the solvent is completely removed, re-weigh the container to determine the mass of the dissolved solid.

  • Calculate the solubility in mg/mL or g/L.

UV/Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore and is more rapid than the gravimetric method.

Objective: To determine the concentration of a saturated solution of this compound by measuring its absorbance.

Materials:

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • High-purity this compound

  • Solvents of interest

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of known concentration of this compound in the solvent of interest.

    • Prepare a series of dilutions from the stock solution to create standards of known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1-5).

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute a known volume of the filtered supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Multiply the concentration of the diluted solution by the dilution factor to calculate the concentration of the saturated solution.

Safety and Handling

This compound is classified as a hazardous substance.[1][3] Adherence to safety protocols is mandatory.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3][6][7]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

Always handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

References

A Technical Guide to Ethyl 2-(6-bromopyridin-2-yl)acetate for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in modern medicinal chemistry, Ethyl 2-(6-bromopyridin-2-yl)acetate (CAS No. 955369-63-8) is a key intermediate in the synthesis of a variety of bioactive molecules. This guide provides an in-depth overview of its procurement, synthesis, quality control, and applications for researchers, scientists, and drug development professionals.

This document offers a comprehensive look at the critical aspects of working with this versatile reagent, from selecting a reliable commercial supplier to implementing rigorous analytical controls. Understanding the nuances of its chemistry is paramount to ensuring the reproducibility and success of complex synthetic campaigns.

Strategic Sourcing: Identifying Commercial Suppliers

The reliable supply of starting materials is the foundation of any successful research program. For this compound, a number of reputable chemical suppliers offer this compound in varying quantities and purities.

SupplierPurityAvailable QuantitiesNotes
Sigma-AldrichVaries by batchGrams to kilogramsA major, well-established supplier with extensive documentation.
FINETECH INDUSTRY LIMITED≥98%Grams to kilogramsOften provides detailed certificates of analysis.
AmbeedVariesGrams to kilogramsA supplier of a wide range of building blocks for drug discovery.
CP Lab Safety95%GramsOffers smaller quantities suitable for initial studies.[1]

Key Considerations When Selecting a Supplier:

  • Purity: For applications in drug discovery, a purity of ≥98% is highly recommended to avoid the introduction of unwanted side products in subsequent synthetic steps.

  • Certificate of Analysis (CoA): Always request a batch-specific CoA. This document should provide detailed information on the purity of the compound as determined by analytical techniques such as NMR and HPLC.

  • Availability and Lead Times: For larger-scale campaigns, ensure the supplier can meet your quantity requirements within your project timeline.

The Chemistry of Synthesis: A Look at the Primary Route

A common and effective method for the synthesis of this compound involves the reaction of 2-bromo-6-methylpyridine with diethyl carbonate. This reaction is typically carried out in the presence of a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF).

The reaction proceeds via the deprotonation of the methyl group of 2-bromo-6-methylpyridine by LDA to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of diethyl carbonate, leading to the formation of the desired product after an aqueous workup.

A representative synthetic protocol is as follows:

  • A solution of 2-bromo-6-methylpyridine in anhydrous THF is cooled to -70 °C under an inert atmosphere.

  • A solution of lithium diisopropylamide (LDA) is added dropwise, and the mixture is stirred for 30 minutes.

  • Diethyl carbonate is then added, and the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield this compound as a pale yellow oil.

Diagram of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2-bromo-6-methylpyridine 2-bromo-6-methylpyridine LDA, THF, -70°C to 20°C LDA, THF, -70°C to 20°C 2-bromo-6-methylpyridine->LDA, THF, -70°C to 20°C 1. Deprotonation Diethyl carbonate Diethyl carbonate Diethyl carbonate->LDA, THF, -70°C to 20°C 2. Nucleophilic attack Aqueous workup Aqueous workup LDA, THF, -70°C to 20°C->Aqueous workup 3. Quenching Ethyl acetate extraction Ethyl acetate extraction Aqueous workup->Ethyl acetate extraction Silica gel chromatography Silica gel chromatography Ethyl acetate extraction->Silica gel chromatography Final Product Final Product Silica gel chromatography->Final Product

Caption: Synthetic workflow for this compound.

Quality Control: Ensuring Purity and Identity

Rigorous analytical characterization is non-negotiable in a research and development setting. The following protocols are recommended for the quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for confirming the structure of the molecule. The expected chemical shifts (in CDCl₃, 400 MHz) are:

  • δ 7.50-7.41 (m, 1H): Pyridine ring proton

  • δ 7.33 (d, J=7.6 Hz, 1H): Pyridine ring proton

  • δ 7.21 (d, J=7.6 Hz, 1H): Pyridine ring proton

  • δ 4.11 (q, J=7.2 Hz, 2H): Methylene protons of the ethyl group

  • δ 3.75 (s, 2H): Methylene protons adjacent to the pyridine ring

  • δ 1.20 (t, J=7.2 Hz, 3H): Methyl protons of the ethyl group

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the compound and for identifying any potential impurities. A general-purpose method for the analysis of substituted pyridines can be adapted for this compound.

Recommended HPLC Parameters:

  • Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 4.6 mm x 50 mm) is a suitable starting point.

  • Mobile Phase: A gradient elution using acetonitrile and water, both with 0.1% formic acid, is often effective. A typical gradient might run from 5% to 95% acetonitrile over several minutes.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV detection at a wavelength of 254 nm is appropriate for the pyridine chromophore.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Molecular Formula: C₉H₁₀BrNO₂

  • Molecular Weight: 244.09 g/mol

  • Expected [M+H]⁺: 245.00 and 247.00 (due to the isotopic pattern of bromine)

Diagram of the Quality Control Workflow

G Incoming Material Incoming Material Sample Preparation Sample Preparation Incoming Material->Sample Preparation NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy Structure Verification HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Purity Assessment Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Molecular Weight Confirmation Data Analysis Data Analysis NMR Spectroscopy->Data Analysis HPLC Analysis->Data Analysis Mass Spectrometry->Data Analysis Release or Reject Release or Reject Data Analysis->Release or Reject

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of Ethyl 2-(6-bromopyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and drug discovery, the mastery of handling specialized reagents is paramount. This guide serves as an in-depth technical resource for Ethyl 2-(6-bromopyridin-2-YL)acetate, a key building block in the construction of complex nitrogen-containing heterocyclic scaffolds. As a senior application scientist, the following information is curated to blend rigorous scientific data with practical, field-tested insights, ensuring both safety and experimental success.

Compound Profile and Hazard Identification

This compound is a substituted pyridine derivative that is increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents. Its utility lies in the reactive handles it possesses: the bromine atom, which is amenable to a variety of cross-coupling reactions, and the ethyl acetate moiety, which can be further manipulated.

A thorough understanding of its chemical and physical properties is the foundation of safe handling.

PropertyValueSource
CAS Number 955369-63-8[1][2]
Molecular Formula C9H10BrNO2[1][2]
Molecular Weight 244.09 g/mol [1]
Appearance Liquid or Solid[1]
Boiling Point 297.4 °C at 760 mmHg[1]
Flash Point 133.7 ± 23.2 °C[1]
Storage Temperature 4 °C, Inert atmosphere[1][3]

GHS Hazard Classification:

It is crucial to recognize and respect the inherent hazards of this compound. This compound is classified under the Globally Harmonized System (GHS) as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1][4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1][4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[1][4][5]

Signal Word: Warning[1][2][5]

Hazard Pictogram:

GHS GHS07 GHS07: Harmful/Irritant

GHS07 Pictogram for Harmful/Irritant Substances.

Engineering Controls and Personal Protective Equipment (PPE): A Proactive Approach to Safety

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures. A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.[5]

  • Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE):

The selection of PPE is not merely a checklist but a critical risk mitigation strategy.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[7] A face shield should be worn when handling larger quantities or when there is a significant splash risk.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them frequently, especially if contamination is suspected.[5][7]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7]

First Aid Measures: Preparedness and Rapid Response

In the event of an exposure, immediate and appropriate action is critical. All laboratory personnel should be familiar with these procedures.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][8]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][7][8] If skin irritation occurs, get medical advice/attention.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]

Spill and Emergency Procedures: A Systematic Response

Accidents can happen, but a well-defined spill response plan can significantly mitigate the consequences.

Minor Spills (manageable by trained personnel):

  • Alert personnel in the immediate area.

  • Ensure adequate ventilation and eliminate all ignition sources.

  • Don appropriate PPE.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[5]

  • Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area with soap and water.

  • Dispose of contaminated materials as hazardous waste.

Major Spills (requiring emergency response):

  • Evacuate the area immediately.

  • Alert others and activate the emergency alarm.

  • Contact your institution's emergency response team.

  • Provide them with the Safety Data Sheet (SDS) for this compound.

Spill_Response Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess Minor Minor Spill Assess->Minor Manageable Major Major Spill Assess->Major Unmanageable Alert Alert Area Personnel Minor->Alert Evacuate Evacuate Area Major->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose as Hazardous Waste Clean->Dispose Alarm Activate Alarm Evacuate->Alarm Emergency Contact Emergency Response Alarm->Emergency

Decision workflow for spill response.

Safe Storage and Disposal: Lifecycle Management

Proper storage and disposal are critical for maintaining a safe laboratory environment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4][5] The recommended storage temperature is 4 °C under an inert atmosphere.[1][3]

  • Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations.[4][5] Do not allow it to enter drains or waterways.[5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the pyridine ring. The following protocol is a representative example, and optimization may be necessary for different substrates.

Objective: To synthesize Ethyl 2-(6-phenylpyridin-2-yl)acetate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4)

  • Toluene, anhydrous

  • Degassed water

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv).

    • Causality: The use of a Schlenk flask and an inert atmosphere (argon or nitrogen) is crucial to prevent the oxidation of the palladium(0) active catalyst, which is formed in situ from Pd(OAc)2. The phosphine ligand (SPhos) stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. Potassium phosphate acts as the base required to activate the boronic acid for transmetalation.

  • Solvent Addition:

    • Add anhydrous toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL of toluene and 1 mL of water per 1 mmol of the bromo-pyridine).

    • Causality: The solvent system is chosen to ensure the solubility of all reactants. The presence of water is often beneficial for the Suzuki coupling, aiding in the dissolution of the base and facilitating the transmetalation step. Degassing the solvents removes dissolved oxygen, which can deactivate the catalyst.

  • Reaction Execution:

    • Stir the reaction mixture vigorously and heat to 100 °C.

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures proper mixing of the biphasic system.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), checking for the consumption of the starting material. The reaction is typically complete within 16-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Causality: The work-up procedure is designed to separate the desired product from the inorganic salts and other water-soluble impurities. Multiple extractions ensure efficient recovery of the product.

  • Purification:

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel.

    • Causality: The brine wash helps to remove any remaining water from the organic layer. Anhydrous sodium sulfate is a drying agent that removes trace amounts of water. Column chromatography is a standard technique to separate the desired product from any remaining starting materials, byproducts, or catalyst residues.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble Reactants (Bromo-pyridine, Boronic Acid, Pd Catalyst, Ligand, Base) in Schlenk Flask Inert 2. Establish Inert Atmosphere (Ar/N2) Setup->Inert Solvent 3. Add Anhydrous & Degassed Solvents Inert->Solvent Heat 4. Heat and Stir (e.g., 100 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Cool 6. Cool to Room Temp. Monitor->Cool Extract 7. Aqueous Work-up & Extraction Cool->Extract Dry 8. Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate 9. Concentrate under Reduced Pressure Dry->Concentrate Purify 10. Purify by Column Chromatography Concentrate->Purify

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable reagent for the synthesis of complex molecules in drug discovery. Its effective use is predicated on a comprehensive understanding of its hazards and the implementation of robust safety protocols. By integrating the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) into every aspect of its handling, from initial risk assessment to final product purification, researchers can unlock its synthetic potential while maintaining the highest standards of laboratory safety.

References

Methodological & Application

Application Notes & Protocols: Leveraging Ethyl 2-(6-bromopyridin-2-yl)acetate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic assembly of complex molecular architectures is paramount. Ethyl 2-(6-bromopyridin-2-yl)acetate has emerged as a highly valuable and versatile heterocyclic building block. Its structure, featuring an electron-deficient pyridine ring activated by a bromine atom at the 2-position and a functional ester moiety, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.

This guide focuses on the application of this key intermediate in the Suzuki-Miyaura reaction, one of the most powerful and widely adopted methods for carbon-carbon bond formation.[1][2] The reaction's success is attributed to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[1] We will explore the mechanistic underpinnings, provide field-proven protocols, and offer expert insights to enable researchers to effectively utilize this compound in their synthetic campaigns.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[3] The cycle comprises three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5][6]

  • Oxidative Addition: The cycle begins with the catalytically active Pd(0) species inserting into the carbon-bromine bond of this compound. This irreversible step forms a square-planar Pd(II) complex. The electron-deficient nature of the bromopyridine substrate facilitates this step.

  • Transmetalation: This is the crucial bond-forming step where the organic group from the organoboron reagent is transferred to the palladium(II) center. This step requires activation by a base.[7] The base reacts with the boronic acid (or ester) to form a more nucleophilic boronate "ate" complex, which then readily transfers its organic moiety to the palladium complex, displacing the halide.[8][9]

  • Reductive Elimination: The final step involves the two organic fragments on the palladium center coupling together. The newly formed C-C bond is reductively eliminated from the metal center, yielding the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_product Output Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Ar-Pd(II)L₂(Br) Pd0->OxAdd R-Br (this compound) label_OA Oxidative Addition Trans Transmetalation Intermediate Ar-Pd(II)L₂(R') OxAdd->Trans R'-B(OR)₂ + Base label_TM Transmetalation Trans->Pd0 R-R' (Coupled Product) label_RE Reductive Elimination Product Coupled Product Trans->Product Reactant1 This compound Reactant1->OxAdd Reactant2 R'-B(OR)₂ (Boronic Acid/Ester) Reactant2->Trans Base Base (e.g., K₃PO₄) Base->Trans Workflow_Suzuki cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Add solids to Schlenk flask: - this compound - Boronic Acid - Pd(OAc)₂/SPhos - K₃PO₄ B Evacuate & Backfill with Argon (3x) A->B C Add anhydrous 1,4-Dioxane via syringe B->C D Heat reaction mixture (e.g., 100 °C) with stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to RT, dilute with Ethyl Acetate E->F G Wash with Water & Brine F->G H Dry organic layer (Na₂SO₄), filter, and concentrate G->H I Purify by Flash Column Chromatography H->I

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 2-(6-bromopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Importance of C-N Bond Formation in Heterocyclic Chemistry

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone transformation in modern organic synthesis, particularly within pharmaceutical and materials science.[1][2] Its capacity to forge carbon-nitrogen (C-N) bonds with remarkable efficiency and functional group tolerance has revolutionized the synthesis of aryl and heteroaryl amines.[1][3] These structural motifs are ubiquitous in a vast array of bioactive molecules, making this reaction a critical tool in drug discovery.[4]

The substrate in focus, Ethyl 2-(6-bromopyridin-2-yl)acetate, presents a common challenge in medicinal chemistry: the functionalization of a pyridine ring. Pyridine moieties are prevalent in pharmaceuticals, and the ability to introduce diverse amine functionalities is often a key step in structure-activity relationship (SAR) studies. This guide will specifically address the nuances of applying the Buchwald-Hartwig amination to this electron-deficient heteroaromatic system, a class of substrates known for its unique reactivity.

Mechanistic Underpinnings: A Rational Approach to Protocol Design

A thorough understanding of the reaction mechanism is paramount for intelligent protocol design and effective troubleshooting. The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of well-defined steps.[1][5]

A simplified representation of the catalytic cycle is as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate.[5][6][7] This is often the rate-determining step.[7]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. In the presence of a strong base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired C-N bond, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5][8]

dot graph "Buchwald_Hartwig_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded]; rankdir=LR; bgcolor="#F1F3F4"; node [fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

pd0 [label="Pd(0)L\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa [label="Oxidative Addition\n(Ar-Br)", color="#EA4335"]; pd2_complex [label="Ar-Pd(II)L(Br)\nComplex", fillcolor="#FBBC05"]; amine_coord [label="Amine Coordination\n+ Base (-HBr)", color="#34A853"]; amido_complex [label="Ar-Pd(II)L(NR2)\nAmido Complex", fillcolor="#FBBC05"]; re [label="Reductive Elimination", color="#EA4335"]; product [label="Ar-NR2\nProduct", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

pd0 -> oa [style=invis]; oa -> pd2_complex [dir=none]; pd2_complex -> amine_coord [style=invis]; amine_coord -> amido_complex [dir=none]; amido_complex -> re [style=invis]; re -> product [dir=none]; product -> pd0 [label="Regenerates\nCatalyst"]; } Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

This mechanistic framework informs our choice of catalyst, ligand, base, and solvent, each playing a critical role in the efficiency and outcome of the reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine.

Reagents and Materials:

  • This compound

  • Amine (e.g., morpholine, aniline, benzylamine)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [Pd₂(dba)₃]

  • Phosphine Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃))

  • Anhydrous Toluene or Dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the chosen phosphine ligand (e.g., Xantphos, 2-4 mol%), and the palladium source (e.g., Pd(OAc)₂, 1-2 mol%).

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4-2.0 equiv). The choice of a strong, non-nucleophilic base is crucial for efficient deprotonation of the amine.

  • Solvent and Amine Addition: Add anhydrous toluene (or dioxane) to achieve a concentration of approximately 0.1-0.2 M with respect to the starting aryl bromide. Finally, add the amine (1.1-1.5 equiv).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices: A Deeper Dive

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of each reaction component.

ComponentChoice & Rationale
Palladium Source Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precursors that are reduced in situ to the active Pd(0) species. Pre-formed catalysts can also be used for more reliable results.[9]
Ligand The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For heteroaromatic substrates, bulky, electron-rich phosphine ligands like Xantphos or BINAP are often effective.[5][10] These ligands promote oxidative addition and reductive elimination.
Base A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide is a common choice. For more sensitive substrates, milder bases like Cs₂CO₃ or K₃PO₄ can be employed.[5]
Solvent Aprotic, non-coordinating solvents like toluene, dioxane, or THF are typically used.[8] It is crucial to use anhydrous solvents to prevent catalyst deactivation.
Temperature Reactions are generally heated to between 80-110 °C to overcome the activation energy of the oxidative addition step.[11]

Troubleshooting and Optimization

Even with a well-designed protocol, challenges can arise. A systematic approach to troubleshooting is essential.

IssuePotential CauseSuggested Solution
Low Conversion Inefficient catalyst activation or turnover.Screen different ligands (e.g., BrettPhos for primary amines).[8] Increase catalyst loading or temperature. Ensure reagents and solvent are anhydrous.
Steric hindrance from the substrate or amine.Use a less sterically demanding ligand. Increase reaction time.
Side Product Formation Hydrodehalogenation of the starting material.Ensure an inert atmosphere is maintained. Use a slightly higher amine to aryl halide ratio.
Homocoupling of the amine or aryl halide.Lower the reaction temperature. Use a more sterically hindered ligand.
Decomposition Base-sensitive functional groups on the substrate.Use a milder base such as K₃PO₄ or Cs₂CO₃.

dot digraph "Troubleshooting_Flowchart" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Reaction Issue\n(e.g., Low Yield)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Purity\n& Anhydrous Conditions", fillcolor="#FBBC05"]; screen_ligands [label="Screen Different Ligands\n(e.g., Xantphos, BrettPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_base [label="Modify Base\n(e.g., NaOtBu -> K3PO4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vary_temp [label="Adjust Temperature\n(Increase or Decrease)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Optimized Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_reagents; check_reagents -> screen_ligands [label="Reagents OK"]; screen_ligands -> adjust_base; adjust_base -> vary_temp; vary_temp -> end; } Figure 2: A Decision Tree for Troubleshooting the Buchwald-Hartwig Amination.

Concluding Remarks

The Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of novel substituted pyridines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and reproducible results. This guide serves as a comprehensive resource to facilitate the successful application of this important transformation in your research and drug development programs.

References

The Versatile Intermediate: Ethyl 2-(6-bromopyridin-2-yl)acetate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutics. Among these, Ethyl 2-(6-bromopyridin-2-yl)acetate (E6BPA) has emerged as a key intermediate, offering a synthetically tractable scaffold for the construction of a diverse array of biologically active molecules. Its unique structural features—a reactive bromine atom on the pyridine ring and an ethyl acetate moiety—provide two distinct points for chemical modification, making it a valuable asset in the medicinal chemist's toolbox.

This comprehensive guide provides in-depth application notes and detailed protocols for the utilization of E6BPA in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate for the creation of innovative drug candidates.

Core Attributes of this compound

Before delving into its applications, it is crucial to understand the fundamental properties of E6BPA that underpin its utility.

PropertyValueSource
CAS Number 955369-63-8[1][2][3][4]
Molecular Formula C₉H₁₀BrNO₂[1][2][4]
Molecular Weight 244.08 g/mol [1]
Appearance Yellow liquid or solid[3][4]
Boiling Point 297.4°C at 760 mmHg[3]
Storage 2-8°C, under inert atmosphere[2]

Safety Profile: E6BPA is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[2]

The Strategic Advantage in Drug Design

The 2-substituted pyridine motif is a privileged scaffold in medicinal chemistry, frequently found in a wide range of approved drugs and clinical candidates. The bromine atom at the 6-position of E6BPA serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridine core, a critical process in lead optimization. The ethyl acetate group, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups, further expanding the potential for structure-activity relationship (SAR) studies.

Application in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the ATP-binding site of the enzyme. The ability to functionalize the 6-position of the pyridine ring of E6BPA allows for the introduction of substituents that can occupy the hydrophobic pocket adjacent to the hinge, leading to enhanced potency and selectivity.

While specific examples detailing the direct use of E6BPA in the synthesis of named kinase inhibitors are often proprietary and found within patent literature, the general strategies are well-established. The following protocols provide detailed, field-proven methodologies for the key transformations of E6BPA, enabling the synthesis of libraries of potential kinase inhibitors and other pharmaceutically relevant compounds.

Experimental Protocols: A Practical Guide to the Functionalization of E6BPA

The following protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure robust and reproducible results.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5] This protocol details a typical procedure for the coupling of E6BPA with an arylboronic acid.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice as it is commercially available and effective for a range of substrates. For more challenging couplings, more advanced catalyst systems with specialized phosphine ligands (e.g., SPhos, XPhos) may be required to enhance catalytic activity.

  • Base: A base is essential for the activation of the boronic acid, facilitating the transmetalation step.[6] An inorganic base like potassium carbonate is often used as it is effective and easy to remove during work-up. The choice of base can significantly impact the reaction outcome and may need to be optimized for specific substrates.[6]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[6] The organic solvent ensures the solubility of the organic reactants and the catalyst. Degassing the solvent is crucial to prevent the oxidation of the palladium(0) catalyst.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (e.g., 5 mL per 1 mmol of E6BPA) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Visualization of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (E6BPA) Transmetalation Complex R-Pd(II)(Ar)L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar-B(OH)2 + Base) Product R-Ar Transmetalation Complex->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[7] This reaction is particularly useful for introducing rigid alkyne linkers into drug scaffolds.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt activates the terminal alkyne by forming a copper acetylide intermediate, which accelerates the transmetalation step.[7]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are often used to stabilize the palladium catalyst and modulate its reactivity.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add a degassed solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) and a degassed amine base (e.g., triethylamine, 2.0-3.0 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as needed.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired alkynylated product.

Visualization of the Sonogashira Catalytic Cycle:

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (E6BPA) Transmetalation Complex R-Pd(II)(C≡CR')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation Product R-C≡CR' Transmetalation Complex->Product Reductive Elimination Alkyne R'C≡CH Cu(I) Acetylide R'C≡CCu Alkyne->Cu(I) Acetylide + CuI, Base Cu(I) Acetylide->Transmetalation Complex Transfers Acetylide

Caption: Catalytic cycles of the Sonogashira coupling.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of a wide range of amines with aryl halides.[8] This is particularly valuable for synthesizing compounds with aniline or related motifs, which are common in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[8] Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig laboratories (e.g., XPhos, SPhos, RuPhos), are often necessary to promote the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center.[9] Sodium tert-butoxide is a common and effective choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent side reactions and ensure the stability of the catalyst and base.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, to an oven-dried vial containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.02-0.04 equiv.), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene).

  • Reaction Execution: Seal the vial and heat the reaction mixture in a preheated oil bath at 80-110 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired aminated product.

Visualization of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow start Start setup Reaction Setup (E6BPA, Amine, Pd Catalyst, Ligand, Base) start->setup reaction Heating and Stirring in Anhydrous Solvent setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Final Product purification->product

Caption: General workflow for the Buchwald-Hartwig amination.

Conclusion

This compound is a powerful and versatile intermediate in pharmaceutical synthesis. Its ability to undergo a variety of cross-coupling reactions at the bromine-substituted position, coupled with the synthetic flexibility of the ethyl acetate moiety, makes it an invaluable tool for the construction of diverse molecular libraries. The protocols outlined in this guide provide a solid foundation for researchers to confidently and effectively utilize E6BPA in their drug discovery programs. By understanding the underlying principles of these reactions and adhering to robust experimental procedures, scientists can unlock the full potential of this important building block to accelerate the development of new and life-saving medicines.

References

Application Notes & Protocols: The Strategic Deployment of Ethyl 2-(6-bromopyridin-2-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold Component

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the efficient synthesis of novel, biologically active molecules. Ethyl 2-(6-bromopyridin-2-yl)acetate has emerged as a highly valuable and versatile intermediate for medicinal chemists. Its structure is a masterful convergence of key functionalities: a pyridine core, a common motif in numerous approved drugs; a strategically placed bromine atom, serving as a versatile handle for carbon-carbon and carbon-heteroatom bond formation; and an ethyl acetate side chain, which can be readily modified or hydrolyzed to a carboxylic acid for further elaboration, such as in amide coupling reactions.

The 2,6-disubstituted pyridine framework derived from this reagent is a privileged structure found in a wide array of pharmacologically active agents. The bromine atom at the 6-position provides a reliable reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups. This capacity for diversification makes this compound an indispensable tool for constructing libraries of compounds in lead discovery and optimization campaigns. This guide provides detailed protocols and expert insights into its application, empowering researchers to leverage its full synthetic potential.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.

PropertyValueSource(s)
CAS Number 955369-63-8[1][2]
Molecular Formula C₉H₁₀BrNO₂[1][3]
Molecular Weight 244.09 g/mol [3]
Appearance Solid, semi-solid, lump, or liquid (Yellow liquid reported)[1][4]
Purity Typically ≥95% - 98%[1][2]
Boiling Point 297.4 °C at 760 mmHg[2]
Storage Temperature Inert atmosphere, 2-8°C or 4°C[2]

Safety & Handling Information:

It is imperative to handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Pictogram: GHS07 (Harmful/Irritant)[1][2]

  • Signal Word: Warning[1][2]

  • Hazard Statements:

    • H302: Harmful if swallowed[1][2][5]

    • H315: Causes skin irritation[2][5]

    • H319: Causes serious eye irritation[2][5]

    • H335: May cause respiratory irritation[2][5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2]

Core Synthetic Applications & Experimental Protocols

The true power of this compound lies in its reactivity, which allows for the systematic construction of complex molecular architectures. Below are detailed protocols for its most common and impactful transformations.

Diagram: Synthetic Versatility of this compound

G cluster_0 C-C Bond Formation cluster_1 C-N Bond Formation cluster_2 Side-Chain Modification start This compound suzuki Aryl/Heteroaryl Pyridine Acetate start->suzuki Suzuki Coupling (ArB(OH)₂, Pd cat., Base) sonogashira Alkynyl Pyridine Acetate start->sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat., Base) buchwald Amino Pyridine Acetate start->buchwald Buchwald-Hartwig (Amine, Pd cat., Base) hydrolysis 2-(6-Substituted-pyridin-2-yl)acetic acid suzuki->hydrolysis Ester Hydrolysis (LiOH or NaOH) sonogashira->hydrolysis buchwald->hydrolysis amide Amide Derivatives hydrolysis->amide Amide Coupling (Amine, Coupling Agent)

Caption: Key synthetic pathways originating from this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C(sp²)-C(sp²) bond between the pyridine ring and an aryl or heteroaryl boronic acid/ester.

Objective: To synthesize Ethyl 2-(6-arylpyridin-2-yl)acetate derivatives.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure the removal of oxygen.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (1,4-dioxane/water). Finally, add the palladium catalyst [Pd(PPh₃)₄] (0.05 equiv).

    • Expertise & Experience: Degassing the solvent (by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles) is critical. Dissolved oxygen can oxidize the Pd(0) catalyst to its inactive Pd(II) state, halting the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Ester Hydrolysis to the Carboxylic Acid

The ethyl ester can be readily converted to the corresponding carboxylic acid, a key intermediate for creating amide libraries or for use as a pharmacophore itself.

Objective: To synthesize 2-(6-substituted-pyridin-2-yl)acetic acid.

Materials:

  • Ethyl 2-(6-substituted-pyridin-2-yl)acetate (from Protocol 1 or other synthesis) (1.0 equiv)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 - 3.0 equiv)

  • Solvent: Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)

  • Hydrochloric Acid (HCl), 1M solution

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting ester (1.0 equiv) in the THF/water solvent mixture in a round-bottom flask.

  • Saponification: Add the base (e.g., LiOH, 2.0 equiv) and stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC, observing the disappearance of the starting ester spot.

  • Workup & Acidification: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~3-4. A precipitate of the carboxylic acid product should form.

    • Trustworthiness: Careful, slow acidification is key. This ensures complete protonation of the carboxylate salt to the neutral carboxylic acid, maximizing precipitation and yield.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure carboxylic acid.

Protocol 3: Buchwald-Hartwig Amination

This powerful palladium-catalyzed reaction allows for the formation of a C-N bond, coupling the bromopyridine with a primary or secondary amine.

Objective: To synthesize Ethyl 2-(6-aminopyridin-2-yl)acetate derivatives.

Diagram: Buchwald-Hartwig Amination Workflow

G sub This compound reagents Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., Cs₂CO₃) + Solvent (e.g., Toluene) sub->reagents amine Primary or Secondary Amine (R¹R²NH) amine->reagents prod Ethyl 2-(6-(R¹R²-amino)pyridin-2-yl)acetate reagents->prod Heat, Inert Atm.

Caption: Reagents and conditions for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 - 1.5 equiv)

  • Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 - 0.05 equiv)

  • Ligand: Xantphos or BINAP (1.1 - 1.2 x Pd loading)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent: Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Glovebox Recommended: Due to the air-sensitivity of the catalyst, ligand, and often the base, performing the setup in an inert atmosphere glovebox is highly recommended.

  • Reagent Addition: In the glovebox, add the base (e.g., Cs₂CO₃, 1.5 equiv), the palladium catalyst, and the ligand to a reaction vial or flask. Add the this compound (1.0 equiv) followed by the amine (1.2 equiv) and the anhydrous, degassed solvent.

    • Expertise & Experience: The choice of ligand and base is critical and often substrate-dependent. Xantphos is a robust, general-purpose ligand for this type of transformation. For less nucleophilic amines, a stronger base like NaOtBu may be required.

  • Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the reaction to 80-110 °C with vigorous stirring. Monitor progress by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired aminated product.

Conclusion and Future Directions

This compound is more than a simple reagent; it is a strategic starting point for accessing a vast and medicinally relevant chemical space. The protocols outlined here for Suzuki coupling, ester hydrolysis, and Buchwald-Hartwig amination represent the most common, yet powerful, applications of this building block. By mastering these transformations, researchers can efficiently generate diverse libraries of 2,6-disubstituted pyridines, accelerating the discovery of next-generation therapeutics. The inherent versatility of the resulting products, particularly the carboxylic acid and amino derivatives, ensures that this building block will remain a staple in the synthetic chemist's toolbox for years to come.

References

The Strategic Utility of Ethyl 2-(6-bromopyridin-2-YL)acetate for the Synthesis of Novel Heterocycles: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the quest for novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. A particularly versatile and strategic building block for the construction of such systems is ethyl 2-(6-bromopyridin-2-yl)acetate . This guide provides an in-depth exploration of its synthetic applications, offering detailed protocols and mechanistic insights to empower researchers in their pursuit of new chemical entities.

Core Attributes of this compound: A Dual-Functionality Reagent

This compound is a bifunctional molecule, a characteristic that renders it a powerful tool in the synthetic chemist's arsenal. Its structure incorporates two key reactive sites:

  • The 2-pyridylacetate moiety: This active methylene group is primed for a variety of cyclization and condensation reactions, serving as a linchpin for the formation of fused heterocyclic systems.

  • The 6-bromo substituent: This halogen atom provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments and the construction of complex architectures.

This dual reactivity allows for a modular and divergent approach to heterocycle synthesis, where the core heterocyclic scaffold can be first constructed and then further elaborated through functionalization of the bromo group, or vice versa.

Physicochemical and Safety Profile

A comprehensive understanding of the reagent's properties is paramount for its safe and effective use.

PropertyValueReference
CAS Number 955369-63-8[1][2]
Molecular Formula C₉H₁₀BrNO₂[1][2]
Molecular Weight 244.08 g/mol [1][2]
Appearance Yellow liquid or solid[2]
Boiling Point 297.4 °C at 760 mmHg
Storage Store at 4°C

Safety Information:

This compound is classified as harmful and an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Synthesis of this compound

While commercially available, an in-house synthesis can be advantageous for large-scale applications or for the preparation of derivatives. A common synthetic route involves the esterification of 2-(6-bromopyridin-2-yl)acetic acid.

Protocol: Synthesis of this compound

Materials:

  • 2-(6-bromopyridin-2-yl)acetic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-(6-bromopyridin-2-yl)acetic acid (1.0 eq) in absolute ethanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Application in Novel Heterocycle Synthesis: Protocols and Mechanistic Insights

The strategic placement of the active methylene and the bromo substituent allows for a diverse range of synthetic transformations. Here, we detail key applications with step-by-step protocols.

Synthesis of Substituted Indolizines

The 2-pyridylacetate core is a classic precursor for the synthesis of the indolizine scaffold, a privileged heterocycle in medicinal chemistry.[3]

This protocol outlines a transition metal-free approach for the synthesis of indolizines via a domino Michael/SN2/aromatization annulation.

Materials:

  • This compound

  • Substituted bromonitroolefin

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add the substituted bromonitroolefin (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired functionalized 6-bromoindolizine derivative.

Mechanistic Rationale:

The reaction is initiated by the base-mediated deprotonation of the active methylene group of the this compound, which then undergoes a Michael addition to the electron-deficient bromonitroolefin. Subsequent intramolecular SN2 displacement of the bromide by the pyridine nitrogen leads to the formation of a dihydropyridine intermediate, which then aromatizes to the final indolizine product.

G cluster_0 Indolizine Synthesis Workflow Start This compound + Bromonitroolefin Base K2CO3 in CH3CN Start->Base Deprotonation Michael_Addition Michael Addition Base->Michael_Addition Intramolecular_SN2 Intramolecular SN2 Cyclization Michael_Addition->Intramolecular_SN2 Aromatization Aromatization Intramolecular_SN2->Aromatization Product Functionalized 6-Bromoindolizine Aromatization->Product

Caption: Workflow for the metal-free synthesis of indolizines.

Palladium-Catalyzed Cross-Coupling Reactions: Diversification of the Heterocyclic Core

The presence of the 6-bromo substituent opens a gateway to a vast chemical space through palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, significantly expanding the diversity of the synthesized heterocycles.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of the aryl bromide) and sp-hybridized carbons (of a terminal alkyne).[4]

Materials:

  • 6-Bromoheterocycle (e.g., synthesized 6-bromoindolizine derivative)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Schlenk flask or sealed tube

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 6-bromoheterocycle (1.0 eq), palladium catalyst (1-5 mol%), and copper(I) iodide (1-5 mol%).

  • Add the solvent, followed by the base and the terminal alkyne (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature or heat as required (typically 50-100 °C), monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography to yield the alkynylated heterocycle.

Mechanistic Insight:

The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne, CuI, and base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

G cluster_1 Sonogashira Coupling Workflow Start 6-Bromoheterocycle + Terminal Alkyne Catalysts Pd Catalyst + CuI + Base Start->Catalysts Oxidative_Addition Oxidative Addition (Pd(0) to Pd(II)) Catalysts->Oxidative_Addition Transmetalation Transmetalation (with Copper Acetylide) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product Alkynylated Heterocycle Reductive_Elimination->Product

Caption: Workflow for the Sonogashira cross-coupling reaction.

The Suzuki coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[5]

Materials:

  • 6-Bromoheterocycle

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if needed, e.g., triphenylphosphine (PPh₃))

  • Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃))

  • Solvent system (e.g., toluene/water, dioxane/water)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the 6-bromoheterocycle (1.0 eq), aryl/heteroaryl boronic acid (1.1-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).

  • Add the solvent system and heat the mixture to reflux, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography or recrystallization to obtain the biaryl or heteroaryl-substituted heterocycle.

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6]

Materials:

  • 6-Bromoheterocycle

  • Alkene (e.g., acrylate, styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., triethylamine (TEA), potassium carbonate (K₂CO₃))

  • Solvent (e.g., DMF, acetonitrile)

  • Sealed tube or microwave reactor

Procedure:

  • To a sealed tube, add the 6-bromoheterocycle (1.0 eq), alkene (1.5-2.0 eq), palladium catalyst (1-5 mol%), ligand (if required), and base (1.5-2.0 eq).

  • Add the solvent and seal the tube.

  • Heat the reaction mixture in an oil bath or a microwave reactor to the required temperature (typically 100-150 °C).

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter to remove insoluble materials.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography to yield the alkenylated heterocycle.

Tandem and One-Pot Strategies: The Future of Efficient Synthesis

The true elegance of using this compound lies in the potential for tandem or one-pot reactions where both reactive sites are utilized in a sequential manner without the need for isolation of intermediates. For instance, a Sonogashira coupling could be followed by an intramolecular cyclization onto the newly introduced alkyne, leading to complex polycyclic systems in a single operation.[7] The development of such efficient and atom-economical processes is a frontier in modern organic synthesis.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocycles. Its dual functionality allows for a wide array of synthetic transformations, from the construction of fused heterocyclic cores to the introduction of diverse substituents through robust palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in drug discovery and materials science, facilitating the exploration of new chemical space and the development of innovative molecular architectures.

References

Application Notes and Protocols for Ethyl 2-(6-bromopyridin-2-YL)acetate in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine Moiety in Functional Materials

The pyridine ring is a cornerstone in the design of advanced functional materials, particularly in the realm of organic electronics.[1][2] Its unique electronic properties, including its electron-deficient nature and the presence of a lone pair of electrons on the nitrogen atom, provide a versatile handle for tuning the optoelectronic characteristics of molecules. This allows for the rational design of materials with tailored energy levels (HOMO/LUMO), charge transport capabilities, and luminescent properties.[1] Pyridine derivatives are integral components of hole-transporting materials (HTMs) and electron-transporting materials (ETMs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, where they can enhance device efficiency and stability.[1][2][3] Furthermore, the nitrogen atom serves as an excellent coordination site for transition metals, making pyridine-based ligands essential for creating highly efficient phosphorescent emitters for OLEDs.[4][5][6]

Ethyl 2-(6-bromopyridin-2-YL)acetate is a strategically functionalized building block poised for significant applications in materials science. It possesses three key features that can be exploited for the synthesis of novel materials:

  • The 6-bromo Position: This site is primed for carbon-carbon bond formation through well-established cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings.[7][8][9] This allows for the facile introduction of various aryl or heteroaryl groups, enabling the extension of π-conjugation and the construction of larger, electronically active molecules.

  • The Pyridine Nitrogen: This inherent feature allows for coordination to metal centers or for quaternization to produce cationic polymers, opening avenues for applications in light-emitting devices and ion-conducting materials.

  • The Ethyl Acetate Group: This functional group can be hydrolyzed to a carboxylic acid, which can serve as an anchoring group for surface functionalization or for further chemical modification. Alternatively, the α-carbon can be deprotonated to participate in reactions like the Horner-Wadsworth-Emmons olefination, allowing for the formation of vinyl linkages and the synthesis of conjugated polymers.[10][11][12]

This document provides detailed application notes and protocols for the use of this compound as a precursor for the synthesis of a novel hole-transporting material for applications in organic electronics.

Application I: Synthesis of a Novel Pyridine-Based Hole-Transporting Material

The following protocols outline a two-step synthesis of a novel hole-transporting material, 2-(6-(4-(diphenylamino)phenyl)pyridin-2-yl)acetic acid , starting from this compound. This target molecule incorporates a triphenylamine moiety, a well-known hole-transporting unit, linked to the pyridine core. The terminal carboxylic acid can serve as an anchoring group or for further derivatization.

Synthetic Workflow Overview

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification start This compound reagent1 4-(Diphenylamino)phenylboronic acid Pd(PPh3)4, K2CO3 Dioxane/H2O, 90 °C start->reagent1 product1 Ethyl 2-(6-(4-(diphenylamino)phenyl)pyridin-2-yl)acetate reagent1->product1 reagent2 LiOH, THF/H2O Then, HCl (aq) product1->reagent2 product2 2-(6-(4-(diphenylamino)phenyl)pyridin-2-yl)acetic acid (Target HTM) reagent2->product2

Caption: Synthetic route to the target hole-transporting material.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with 4-(diphenylamino)phenylboronic acid. The choice of a palladium catalyst with phosphine ligands is standard for such transformations, ensuring efficient catalytic turnover.[7][8] A base is required to activate the boronic acid for transmetalation to the palladium center.[13]

Materials:

  • This compound (1.0 equiv)

  • 4-(Diphenylamino)phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Deionized water (degassed)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, 4-(diphenylamino)phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water in a 4:1 v/v ratio via syringe (e.g., 10 mL dioxane and 2.5 mL water per 1 mmol of the starting bromide).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product, Ethyl 2-(6-(4-(diphenylamino)phenyl)pyridin-2-yl)acetate .

Protocol 2: Saponification to the Carboxylic Acid

This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid using lithium hydroxide, a standard method for saponification that proceeds under mild conditions.

Materials:

  • Ethyl 2-(6-(4-(diphenylamino)phenyl)pyridin-2-yl)acetate (1.0 equiv)

  • Lithium hydroxide (LiOH) (3.0 equiv)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolution: Dissolve the ester from Protocol 1 in a mixture of THF and water (e.g., a 3:1 v/v ratio).

  • Hydrolysis: Add lithium hydroxide to the solution and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Quenching: Carefully acidify the reaction mixture to a pH of ~3-4 with 1 M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to yield the final hole-transporting material, 2-(6-(4-(diphenylamino)phenyl)pyridin-2-yl)acetic acid .

Mechanism of Action and Device Integration

The synthesized molecule is designed to function as a hole-transporting material in optoelectronic devices like OLEDs or perovskite solar cells.

Role in an OLED Device:

In a typical OLED architecture, the HTM layer is sandwiched between the anode (e.g., ITO) and the emissive layer (EML).

G cluster_device OLED Device Structure cluster_charge_flow Cathode Cathode (e.g., Al) Electron e- Cathode->Electron Electron Injection ETL Electron-Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) ETL->EML Electron Transport EML->ETL Photon Light Emission (Photon) HTL Hole-Transport Layer (HTL) (Synthesized Material) HTL->EML HTL->EML Hole Transport Anode Anode (e.g., ITO) Anode->HTL Hole h+ Anode->Hole Hole Injection Substrate Substrate (Glass) Substrate->Anode Hole->EML Electron->EML

Caption: Role of the synthesized HTM in an OLED device.

Its function is threefold:

  • Efficient Hole Injection: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM is designed to be well-aligned with the work function of the anode, facilitating the injection of holes.

  • High Hole Mobility: The triphenylamine core provides pathways for holes to move efficiently through the material towards the emissive layer.[14]

  • Exciton Blocking: The Lowest Unoccupied Molecular Orbital (LUMO) of the HTM is typically high, creating an energetic barrier that prevents electrons from leaking from the EML to the anode, thus confining excitons to the emissive layer and increasing the probability of radiative recombination.[1]

Characterization and Expected Performance

The synthesized material should be thoroughly characterized to confirm its structure and evaluate its properties for its intended application.

Characterization Techniques:

  • Structural Verification: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.

  • Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition temperature and glass transition temperature, which are crucial for device longevity.

  • Optical Properties: UV-Vis and Photoluminescence Spectroscopy to determine the absorption and emission spectra and to calculate the optical bandgap.

  • Electrochemical Properties: Cyclic Voltammetry (CV) to determine the HOMO and LUMO energy levels and the electrochemical bandgap.

Representative Data for Pyridine-Triphenylamine Based HTMs:

The following table presents typical performance data for hole-transporting materials with similar structural motifs to the one proposed in this protocol. These values serve as a benchmark for what can be expected from the synthesized material.

PropertyExpected ValueSignificance in Device PerformanceReference
HOMO Level -5.1 to -5.4 eVAligns with anode work function for efficient hole injection.[3][14]
LUMO Level -2.0 to -2.4 eVProvides a sufficient barrier to block electrons.[1][14]
Electrochemical Bandgap ~3.0 eVEnsures transparency in the visible region, preventing parasitic absorption.[3]
Glass Transition Temp. (Tg) > 100 °CHigh Tg indicates good morphological stability at operating temperatures.[14]
Decomposition Temp. (Td) > 350 °CHigh thermal stability is essential for long device lifetime.[14]
Hole Mobility (µh) 10⁻⁴ to 10⁻³ cm²/VsHigh mobility ensures efficient transport of holes to the EML.[3]

Conclusion and Future Directions

This compound is a versatile and valuable precursor for the synthesis of advanced functional materials. The protocols provided herein demonstrate a clear and viable pathway to a novel hole-transporting material by leveraging established, high-yield synthetic transformations. The strategic placement of the bromo, acetate, and pyridine functionalities allows for extensive molecular engineering.

Future work could explore:

  • Polymerization: Utilizing the di-functional nature of derivatives of this molecule to create conjugated polymers for use in organic solar cells or field-effect transistors.

  • Luminescent Ligands: Modifying the acetate group and coupling at the bromo-position to synthesize novel ligands for phosphorescent metal complexes, particularly for blue-emitting OLEDs.

  • Metal-Organic Frameworks (MOFs): Using the dicarboxylate derivative as a linker for the synthesis of porous MOFs with potential applications in catalysis or gas storage.[15][16][17]

The continued exploration of materials derived from this building block promises to yield new and improved components for a wide range of materials science applications.

References

Application Notes and Protocols for Cross-Coupling Reactions of Ethyl 2-(6-bromopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl 2-(6-bromopyridin-2-yl)acetate in Synthesis

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 6-position of the pyridine ring offers a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. This allows for the systematic exploration of chemical space and the construction of complex molecular architectures. The ester functionality at the 2-position provides a latent carboxylic acid, which can be further manipulated for amide bond formation, reduction, or other transformations, adding to the synthetic utility of this scaffold.

These application notes provide a comprehensive guide to the most common and effective palladium-catalyzed cross-coupling protocols for the functionalization of this compound. The protocols are designed to be a starting point for reaction optimization and can be adapted to a variety of coupling partners.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Negishi reactions) or migratory insertion (for Heck reactions), and reductive elimination. The choice of palladium precursor, ligand, base, and solvent is crucial for the success of these transformations and is highly dependent on the specific substrates being coupled.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-substituted pyridine derivatives. This reaction involves the coupling of an organoboron reagent (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the 6-bromopyridine derivative to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronic acid that has been activated by a base. Reductive elimination from the resulting diorganopalladium(II) complex yields the desired coupled product and regenerates the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Br) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-B(OH)2 + Base) Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product (Ar-R) caption Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or vinylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-10 mol%)

  • Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst and ligand.

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂, Pd(PPh₃)₄Readily available and effective for a wide range of substrates.
Ligand PPh₃, SPhos, XPhosElectron-rich and bulky phosphine ligands can improve catalytic activity.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane, Toluene/H₂OAprotic polar solvents or biphasic systems are commonly used.
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable time.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.

Mechanistic Insights

The Sonogashira reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide. The copper acetylide is generated in a separate cycle where the terminal alkyne reacts with a copper(I) salt in the presence of a base. Reductive elimination from the diorganopalladium(II) complex affords the alkynylated product and regenerates the Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Br) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (from Cu cycle) Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product (Ar-C≡C-R) Cu(I)X Cu(I)X Copper Acetylide Copper Acetylide Cu(I)X->Copper Acetylide R-C≡C-H + Base Copper Acetylide->Oxidative Addition Complex caption Figure 2: Simplified Sonogashira Catalytic Cycles.

Figure 2: Simplified Sonogashira Catalytic Cycles.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and the copper(I) iodide.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst PdCl₂(PPh₃)₂A common and effective pre-catalyst.
Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.
Base Et₃N, DIPEAActs as both a base and a solvent in some cases.
Solvent THF, DMFAprotic polar solvents are typically used.
Temperature Room temperature to 60 °CMild conditions are often sufficient for this reaction.

Heck Coupling: Vinylation of the Pyridine Ring

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. This reaction is particularly useful for the synthesis of substituted alkenes.

Mechanistic Overview

The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the vinylated product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst from the palladium-hydride intermediate.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Br) Migratory Insertion Complex Migratory Insertion Complex Oxidative Addition Complex->Migratory Insertion Complex Alkene Coordination & Insertion Beta-Hydride Elimination Complex Beta-Hydride Elimination Complex Migratory Insertion Complex->Beta-Hydride Elimination Complex β-Hydride Elimination Beta-Hydride Elimination Complex->Pd(0)L2 Product (Ar-CH=CH-R) + Base caption Figure 3: Simplified Heck Reaction Catalytic Cycle.

Figure 3: Simplified Heck Reaction Catalytic Cycle.

Experimental Protocol: Heck Coupling

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate) (1.1 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Tri(o-tolyl)phosphine or other suitable phosphine ligand (2-10 mol%)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (1.5-2.5 equivalents)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and the ligand.

  • Add the degassed solvent and the base.

  • Add the alkene to the reaction mixture.

  • Heat the reaction to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter off any inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium source.
Ligand P(o-tol)₃, PPh₃Electron-rich phosphines can improve reaction rates.
Base Et₃N, K₂CO₃Essential for the regeneration of the Pd(0) catalyst.
Solvent DMF, MeCNPolar aprotic solvents are generally preferred.
Temperature 80-120 °CHigher temperatures are often required for less reactive substrates.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a powerful tool for the synthesis of a wide variety of aniline and N-aryl heterocyclic derivatives.

Mechanistic Principles

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then coordinates to the amine. Deprotonation by a strong base generates a palladium-amido complex, which undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Br) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Oxidative Addition Complex->Amine Coordination & Deprotonation Amine (R2NH) + Base Product Complex Product Complex Amine Coordination & Deprotonation->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product (Ar-NR2) caption Figure 4: Simplified Buchwald-Hartwig Amination Catalytic Cycle.

Figure 4: Simplified Buchwald-Hartwig Amination Catalytic Cycle.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.5 equivalents)

  • Toluene or 1,4-Dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, the ligand, and the base.

  • Add the degassed solvent and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 eq) and the amine.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium sources.
Ligand XPhos, SPhos, BINAPBulky, electron-rich phosphine ligands are crucial for high reactivity.
Base NaOt-Bu, LHMDSA strong, non-nucleophilic base is required for deprotonation of the amine.
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are necessary.
Temperature 80-110 °CSufficient to overcome the activation barrier for most substrates.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of functionalized pyridine derivatives. The choice of the specific cross-coupling protocol will depend on the desired target molecule and the nature of the coupling partner. The protocols provided in these application notes serve as a robust starting point for the development of efficient and scalable synthetic routes to novel compounds for applications in drug discovery and materials science. Careful optimization of the reaction parameters, particularly the choice of ligand and base, will be key to achieving high yields and purity.

Application Notes & Protocols: Ethyl 2-(6-bromopyridin-2-yl)acetate as a Versatile Building Block for Advanced Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine-Based Architectures in Organic Electronics

The relentless pursuit of high-performance organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), necessitates the rational design and synthesis of novel π-conjugated materials. Within this landscape, pyridine-containing building blocks have emerged as a critical class of synthons. The inherent electron-deficient nature of the pyridine ring, owing to the electronegativity of the nitrogen atom, allows for the fine-tuning of the electronic properties of conjugated systems. This often leads to lower LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is highly desirable for facilitating electron injection and transport in n-type and ambipolar semiconductor materials.

Ethyl 2-(6-bromopyridin-2-yl)acetate is a particularly valuable building block for the synthesis of such advanced organic electronic materials. This bifunctional molecule offers two key points of chemical reactivity: the bromo substituent, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), and the ethyl acetate group, which can be further functionalized or hydrolyzed to the corresponding carboxylic acid. This versatility allows for the incorporation of the electron-deficient bromopyridine moiety into a variety of conjugated polymer backbones and small molecule architectures. The strategic placement of the nitrogen atom within the pyridine ring can also influence intermolecular packing and thin-film morphology through non-covalent interactions, which are critical parameters for efficient charge transport.

This application note provides a comprehensive overview of the properties of this compound and detailed protocols for its use in the synthesis of π-conjugated materials for organic electronics, exemplified by the construction of a pyridine-terminated oligomer.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in organic synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 955369-63-8[1]
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [1]
Appearance Liquid or Solid[1]
Boiling Point 297.4 °C at 760 mmHg[1]
Purity Typically ≥98%[1]
Storage Temperature 4 °C[1]

Synthetic Utility and Reaction Pathways

The primary utility of this compound in organic electronics lies in its role as a precursor for larger, conjugated systems. The bromine atom on the pyridine ring is the key reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C bonds in conjugated polymers and oligomers.

G cluster_0 Core Building Block cluster_1 Palladium-Catalyzed Cross-Coupling Reactions cluster_2 Resulting Conjugated Systems cluster_3 Device Applications A This compound B Suzuki Coupling (with boronic acids/esters) A->B C Stille Coupling (with organostannanes) A->C D Sonogashira Coupling (with terminal alkynes) A->D E Heck Coupling (with alkenes) A->E F π-Conjugated Polymers B->F G π-Conjugated Oligomers B->G H Functional Small Molecules B->H C->F C->G C->H D->F D->G D->H E->F E->G E->H I Organic Field-Effect Transistors (OFETs) F->I J Organic Photovoltaics (OPVs) F->J K Organic Light-Emitting Diodes (OLEDs) F->K G->I G->J G->K H->I H->J H->K

Figure 1: Synthetic pathways from this compound to organic electronic devices.

Protocol 1: Synthesis of a Pyridine-Terminated π-Conjugated Oligomer via Stille Coupling

This protocol provides a representative example of how a bromopyridine building block can be used to synthesize a well-defined, pyridine-terminated π-conjugated oligomer. This example is adapted from the work of Weldeab et al. and demonstrates the synthesis of an acceptor-donor-acceptor-donor-acceptor (A-D-A-D-A) type oligomer where pyridine acts as the terminal acceptor unit[2]. While the original work uses 4-bromopyridine, the methodology is directly applicable to this compound.

Reaction Scheme:

G cluster_0 A This compound C Pd(PPh₃)₄, Toluene, 110 °C B Distannyl-Donor-Acceptor-Donor Core D Pyridine-Terminated A-D-A-D-A Oligomer C->D

Figure 2: General reaction scheme for the Stille coupling to form a pyridine-terminated oligomer.

Materials:

  • This compound

  • Distannylated Donor-Acceptor-Donor Core (e.g., a distannylated diketopyrrolopyrrole or isoindigo derivative)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)

  • Magnetic stirrer and hotplate

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the distannylated donor-acceptor-donor core (1.0 eq.).

  • Addition of Reagents: To the flask, add this compound (2.2 eq.) and tetrakis(triphenylphosphine)palladium(0) (0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe. The amount of solvent should be sufficient to dissolve the reactants upon heating (typically a concentration of 0.01-0.1 M).

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with toluene.

    • Combine the organic filtrates and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired pyridine-terminated oligomer.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The optical and electronic properties can be investigated using UV-Vis absorption and fluorescence spectroscopy, as well as cyclic voltammetry.

Expected Results and Discussion

The successful synthesis of the pyridine-terminated oligomer will result in a material with distinct optoelectronic properties. The incorporation of the electron-deficient pyridine units is expected to influence the HOMO and LUMO energy levels of the oligomer.

PropertyExpected OutcomeSignificance for Organic Electronics
UV-Vis Absorption Broad absorption in the visible region.Efficient light harvesting for photovoltaic applications.
Fluorescence Emission in the visible or near-infrared region.Potential for use in OLEDs.
Cyclic Voltammetry Lowered LUMO energy level compared to analogues without pyridine.Improved electron injection and transport properties, beneficial for n-type or ambipolar OFETs.

The ethyl acetate group on the terminal pyridine units offers a site for post-polymerization modification. For instance, it can be hydrolyzed to a carboxylic acid, which can serve as an anchoring group for deposition on metal oxide surfaces in devices like perovskite solar cells or dye-sensitized solar cells.

Protocol 2: Hydrolysis of the Ethyl Ester to a Carboxylic Acid

This protocol describes the conversion of the terminal ethyl ester groups of the synthesized oligomer to carboxylic acids, enhancing its functionality for certain device applications.

Materials:

  • Pyridine-terminated oligomer with ethyl acetate groups

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl, 1M solution)

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the pyridine-terminated oligomer (1.0 eq.) in a mixture of THF and MeOH.

  • Base Addition: Add an aqueous solution of LiOH (excess, e.g., 10 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Remove the organic solvents under reduced pressure.

    • Add water to the residue and acidify the aqueous solution to pH 2-3 with 1M HCl.

    • The carboxylic acid product should precipitate.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of advanced organic electronic materials. Its dual functionality allows for the straightforward incorporation of an electron-deficient pyridine moiety into π-conjugated systems via robust palladium-catalyzed cross-coupling reactions. The resulting materials often exhibit favorable electronic properties for applications in OFETs, OPVs, and OLEDs. The protocols provided herein offer a practical guide for the utilization of this important synthon in the development of next-generation organic electronic devices.

References

Application Notes & Protocols: Strategic Functionalization of Ethyl 2-(6-bromopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

Ethyl 2-(6-bromopyridin-2-yl)acetate is a highly valuable bifunctional building block in modern synthetic chemistry, particularly for drug discovery and materials science.[1][2][3] Its utility stems from two key reactive sites: the C6-bromo substituent on an electron-deficient pyridine ring and the modifiable ethyl acetate side chain. The bromine atom serves as an excellent handle for a variety of metal-catalyzed cross-coupling reactions, while the ester provides a gateway to further derivatives such as amides, alcohols, and carboxylic acids.

This guide provides a comprehensive overview of the primary synthetic transformations possible with this substrate. We will delve into the mechanistic rationale behind protocol choices, offering detailed, field-proven procedures for researchers to achieve desired molecular complexity with high efficiency and predictability.

PART 1: Functionalization at the C6-Position via the C-Br Bond

The C(sp²)-Br bond at the 6-position of the pyridine ring is the most versatile site for introducing molecular diversity. Its reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, making it an excellent substrate for palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C-C bonds, connecting the bromopyridine core to a wide array of aryl, heteroaryl, or vinyl groups.[4] The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. A critical step is the activation of the organoboron species with a base to facilitate transmetalation.[5]

Causality of Component Selection:

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common, stable Pd(II) precursors that are reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating oxidative addition and reductive elimination. For electron-deficient heteroaryl halides, bulky, electron-rich phosphines like P(t-Bu)₃ or PCy₃ often give superior results.[5]

  • Base: An aqueous base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that readily transmetalates to the palladium center.

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or isopropanol) and water is typically used to dissolve both the organic substrate and the inorganic base.[6]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv., e.g., 244 mg, 1.0 mmol), phenylboronic acid (1.2 equiv., 146 mg, 1.2 mmol), and potassium carbonate (2.0 equiv., 276 mg, 2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst, such as Pd(OAc)₂ (0.02 equiv., 4.5 mg, 0.02 mmol), and a suitable ligand if required. Add this mixture to the Schlenk flask. For many 2-bromopyridine couplings, a ligand-free protocol in aqueous isopropanol can be effective.[6]

  • Solvent Addition: Add a degassed solvent mixture, for example, isopropanol/water (3:1, 4 mL).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield Ethyl 2-(6-phenylpyridin-2-yl)acetate.

Reactant (Boronic Acid)Catalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂K₂CO₃iPrOH/H₂O85~85-95[6]
4-Methoxyphenylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Toluene100~90
3-Thienylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O90~80-90

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂(X) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L₂(R) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 ar_r Ar-R red_elim->ar_r R¹-R² arx Ar-X arx->ox_add R¹-Br r_boron R-B(OR)₂ r_boron->transmetal R²-B(OH)₂ base Base base->transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

For the synthesis of aryl amines, the Buchwald-Hartwig amination is the preeminent method, offering broad substrate scope and functional group tolerance.[7] The reaction couples an aryl halide with a primary or secondary amine, including volatile amines, which can be challenging with other methods.[8]

Causality of Component Selection:

  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are essential. First-generation ligands like BINAP and DPPP have been effective, while modern biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocene-based ligands often provide higher activity at lower catalyst loadings.[7][9]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice as it is strong enough to deprotonate the amine-palladium complex without competing as a nucleophile.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with NaOt-Bu (1.4 equiv., 135 mg, 1.4 mmol), a palladium precursor such as Pd₂(dba)₃ (0.01 equiv., 9.2 mg, 0.01 mmol), and a ligand like (±)-BINAP (0.03 equiv., 18.7 mg, 0.03 mmol).

  • Reagent Addition: Add this compound (1.0 equiv., 244 mg, 1.0 mmol) and anhydrous toluene (3 mL).

  • Nucleophile Addition: Add morpholine (1.2 equiv., 105 µL, 1.2 mmol).

  • Reaction: Seal the vial and heat the mixture to 100 °C for 12-18 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove palladium residues and salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired N-arylated product.

AmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene100>90[9]
AnilinePd(OAc)₂ / XPhosCs₂CO₃t-BuOH110~85-95
Ethylamine (2M in THF)Pd(OAc)₂ / dpppNaOt-BuToluene80~90-95[8][10]

Diagram: Generalized Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂(X) ox_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord pd2_amine [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ amine_coord->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido Ar-Pd(II)L₂(NR₂) deprotonation->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 ar_nr2 Ar-NR₂ red_elim->ar_nr2 R¹-NR₂ arx Ar-X arx->ox_add R¹-Br r2nh R₂NH r2nh->amine_coord R₂NH

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Palladium-Catalyzed C-C (Alkynyl) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a bond between a C(sp²) atom (from the aryl halide) and a C(sp) atom (from a terminal alkyne).[11] This reaction is fundamental for creating conjugated enynes and arylalkynes, which are prevalent in materials science and as precursors for more complex heterocycles.[12]

Causality of Component Selection:

  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[11] The palladium facilitates the main cross-coupling cycle, while copper(I) reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate.

  • Copper-Free Conditions: Concerns about copper contamination have led to the development of copper-free protocols. These typically require a stronger base (e.g., an amine base like Et₃N or a carbonate) and sometimes more sophisticated ligands to facilitate the direct reaction of the palladium-alkyne complex.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is commonly used. It serves both to neutralize the H-X acid formed during the reaction and as a solvent.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv., 244 mg, 1.0 mmol), Pd(PPh₃)₄ (0.03 equiv., 35 mg, 0.03 mmol), and CuI (0.05 equiv., 9.5 mg, 0.05 mmol).

  • Atmosphere Exchange: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add degassed triethylamine (5 mL) followed by phenylacetylene (1.1 equiv., 120 µL, 1.1 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours. Monitor completion by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.

  • Purification: Wash the organic solution with saturated aqueous NH₄Cl to remove copper salts, then with brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography to afford the coupled product.

AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF/Et₃N25-50~85-95[13]
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIDIPAToluene60~90
1-Hexyne[DTBNpP]Pd(crotyl)ClTMPDMSO25~80-90[12]

Diagram: Simplified Sonogashira Catalytic Cycle (with Copper)

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition (Ar-X) pd2_alkynyl Ar-Pd(II)L₂(C≡CR) pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide Alkyne + Base cu_acetylide->pd2_complex cu_acetylide->cu_x

Caption: Interlinked catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

PART 2: Modification of the Ethyl Acetate Side Chain

The ester functionality provides a secondary site for transformations, allowing for the elongation or modification of the side chain after the pyridine core has been functionalized.

Ester Hydrolysis to Carboxylic Acid

Saponification of the ethyl ester to the corresponding carboxylic acid is a straightforward and high-yielding reaction. The resulting acid is a key intermediate for synthesizing amides (via coupling with amines), other esters, or for use in reactions where a carboxylate group is required.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Setup: Dissolve the starting ester (e.g., Ethyl 2-(6-phenylpyridin-2-yl)acetate, 1.0 equiv.) in a mixture of THF and water (e.g., 3:1 ratio).

  • Reagent Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equiv.) and stir the mixture at room temperature.

  • Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is ~3-4. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry in vacuo. If no precipitate forms, extract the aqueous layer with ethyl acetate.

Ester Reduction to a Primary Alcohol

The ester can be reduced to the corresponding primary alcohol, 2-(6-substituted-pyridin-2-yl)ethanol, using a strong hydride reducing agent. This alcohol can then be used in etherification or other substitution reactions.

Experimental Protocol: Reduction with LiAlH₄

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of the starting ester (1.0 equiv.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution or suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 equiv.) in THF. Caution: LiAlH₄ reacts violently with water.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Quenching: Cool the reaction back to 0 °C and quench it carefully by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). A granular precipitate should form.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter it through Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates, dry over Na₂SO₄, concentrate, and purify by column chromatography if necessary.

PART 3: Modification of the Pyridine Core

Catalytic Hydrogenation to Piperidine

The aromatic pyridine ring can be fully reduced to a piperidine ring. This transformation drastically alters the molecule's geometry and basicity, converting a flat, aromatic scaffold into a three-dimensional, saturated heterocycle common in pharmaceuticals. The reaction requires a catalyst and typically high pressures of hydrogen gas.[14]

Experimental Protocol: Pyridine Ring Reduction

  • Setup: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), combine the pyridine substrate (1.0 equiv.) with a suitable solvent such as ethanol or acetic acid.

  • Catalyst: Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 10 wt%) or Rhodium on carbon (Rh/C, 5 wt%).[15] A mixture of catalysts can sometimes be beneficial.

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the desired pressure (e.g., 50-500 psi). Heat and agitate the reaction as required (e.g., 50-80 °C) for 12-24 hours.

  • Work-up: After cooling and carefully venting the H₂, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Remove the solvent in vacuo. The resulting piperidine may be an oil or solid and can be purified by crystallization, distillation, or chromatography.

Diagram: Overall Functionalization Pathways

Overall_Workflow start This compound c6_func C6-Position Functionalization (Cross-Coupling / SNAr) start->c6_func Pd Cat. side_chain_func Side-Chain Modification start->side_chain_func Base or H⁻ source ring_func Pyridine Ring Reduction start->ring_func H₂, Pd/C suzuki Suzuki: Ethyl 2-(6-arylpyridin-2-yl)acetate c6_func->suzuki buchwald Buchwald-Hartwig: Ethyl 2-(6-aminopyridin-2-yl)acetate c6_func->buchwald sonogashira Sonogashira: Ethyl 2-(6-alkynylpyridin-2-yl)acetate c6_func->sonogashira hydrolysis Hydrolysis: 2-(6-Bromopyridin-2-yl)acetic acid side_chain_func->hydrolysis reduction Reduction: 2-(6-Bromopyridin-2-yl)ethanol side_chain_func->reduction hydrogenation Hydrogenation: Ethyl 2-(6-bromopiperidin-2-yl)acetate

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2-(6-bromopyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-(6-bromopyridin-2-YL)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this key chemical intermediate. The protocols and advice herein are synthesized from established chemical principles and proven field insights to ensure scientific integrity and practical success.

Physicochemical Properties Overview

A thorough understanding of the physical and chemical properties of this compound is fundamental to selecting and optimizing a purification strategy.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂--INVALID-LINK--
Molecular Weight 244.09 g/mol --INVALID-LINK--
Boiling Point 297.4 °C at 760 mmHg--INVALID-LINK--
Physical State Liquid or Solid/Semi-solid--INVALID-LINK--
Purity (Commercial) Typically 95-98%--INVALID-LINK--, --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most effective and widely used techniques for the purification of this compound are silica gel column chromatography and recrystallization . The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

  • Silica Gel Column Chromatography is highly effective for separating the target compound from impurities with different polarities. It is particularly useful when dealing with complex mixtures or when a very high degree of purity is required.

  • Recrystallization is a cost-effective and scalable method for purifying solid compounds. Its success hinges on finding a suitable solvent or solvent system in which the solubility of the product and impurities differ significantly with temperature.

Q2: My crude material is a dark-colored oil. How can I remove the color?

Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[1]

Procedure:

  • Dissolve the crude oil in a suitable solvent (e.g., ethyl acetate).

  • Add a small amount of activated charcoal (typically 1-5% by weight of the crude material). Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.[1]

  • Gently swirl or stir the mixture at room temperature for 15-30 minutes.

  • Remove the charcoal by filtration through a pad of Celite®.

  • The resulting decolorized solution can then be concentrated and subjected to further purification by chromatography or recrystallization.

Q3: What are the likely impurities I might encounter?

The impurities in your crude this compound will largely depend on the synthetic route employed. A common route involves the reaction of a 2,6-dihalopyridine with an ethyl acetate enolate or a related nucleophile. Potential impurities include:

  • Unreacted starting materials: Such as 2,6-dibromopyridine.

  • Di-substituted byproducts: Where both bromine atoms on the pyridine ring have reacted.

  • Solvent-related impurities: Residual solvents from the reaction or workup.

  • Decomposition products: Depending on the reaction conditions (e.g., temperature, pH).

Troubleshooting Guide: Silica Gel Column Chromatography

Silica gel chromatography is a powerful tool for the purification of this compound. However, pyridine-containing compounds can sometimes present challenges.

Recommended Protocol: Flash Column Chromatography

This protocol is adapted from a procedure for the closely related isomer, ethyl 2-(4-bromopyridin-2-yl)acetate, and is expected to provide good separation for the target compound.[2]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Cyclohexane (or Hexanes) and Ethyl Acetate (HPLC grade)

  • Glass column, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Methodology:

  • TLC Analysis: Before running the column, determine the optimal mobile phase composition using TLC. Spot your crude material on a TLC plate and elute with varying ratios of cyclohexane/ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 cyclohexane/ethyl acetate). Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, use a "dry loading" technique: dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent to obtain a dry powder, and load this onto the top of the column.[1]

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity by increasing the proportion of ethyl acetate (gradient elution, e.g., from 5% to 50% ethyl acetate in cyclohexane).[2]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator.

Chromatography Troubleshooting

Issue 1: Peak Tailing of the Product on the Column

The basic nitrogen atom of the pyridine ring can interact with acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[3]

Solutions:

  • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (0.1-1% v/v), into your mobile phase. TEA will preferentially bind to the acidic sites on the silica, improving the peak shape of your product.[3]

  • pH Adjustment: While less common in flash chromatography, for HPLC, adjusting the mobile phase pH can improve peak shape.[3]

Issue 2: Poor Separation of Product and Impurities

If your product co-elutes with an impurity, consider the following:

Solutions:

  • Optimize the Mobile Phase: A shallower gradient or isocratic elution with a finely tuned solvent ratio may improve resolution.

  • Change the Solvent System: If a hexane/ethyl acetate system is not effective, try a different solvent system, such as dichloromethane/methanol.

  • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica gel.

Chromatography_Troubleshooting Start Crude Product TLC TLC Analysis Start->TLC Column Column Chromatography TLC->Column Tailing Peak Tailing? Column->Tailing PoorSep Poor Separation? Tailing->PoorSep No AddTEA Add Triethylamine to Mobile Phase Tailing->AddTEA Yes OptimizeSolvent Optimize Solvent Gradient/Ratio PoorSep->OptimizeSolvent Yes PureProduct Pure Product PoorSep->PureProduct No AddTEA->Column OptimizeSolvent->Column

Caption: Troubleshooting workflow for column chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization can be an excellent method for purifying this compound, especially if the crude material is a solid or semi-solid.

Recommended Protocol: Recrystallization

Materials:

  • Crude this compound

  • Candidate solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes)

  • Erlenmeyer flasks, heating source, and filtration apparatus

Step-by-Step Methodology:

  • Solvent Screening: The key to successful recrystallization is finding the right solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold. Test small amounts of your crude product with different solvents. A promising approach for pyridine derivatives is a two-solvent system, such as ethyl acetate/hexanes or ethanol/water.[1][4]

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a two-solvent system, add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to clarify before cooling. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization Troubleshooting

Issue 1: The Compound "Oils Out" Instead of Crystallizing

This occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.[1]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution to re-dissolve the oil, then add more of the "good" solvent to decrease the saturation.[1]

  • Slower Cooling: Allow the solution to cool more slowly. Insulating the flask can help.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.

  • Seeding: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.

Issue 2: No Crystals Form Upon Cooling

Solutions:

  • Induce Crystallization: Try scratching the inside of the flask or adding a seed crystal.

  • Concentrate the Solution: If too much solvent was added, carefully evaporate some of it and allow the solution to cool again.

  • Add an Anti-Solvent: If using a single solvent, you can try adding a "poor" solvent in which your compound is insoluble to induce precipitation.

Recrystallization_Workflow Start Crude Solid/Semi-Solid SolventScreen Solvent Screening Start->SolventScreen Dissolve Dissolve in Minimal Hot Solvent SolventScreen->Dissolve Cool Slow Cooling Dissolve->Cool OilingOut Oils Out? Cool->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No ReheatAddSolvent Reheat & Add More Solvent OilingOut->ReheatAddSolvent Yes InduceCrystallization Scratch/Seed/Concentrate NoCrystals->InduceCrystallization Yes FilterWash Filter, Wash & Dry Crystals NoCrystals->FilterWash No ReheatAddSolvent->Cool InduceCrystallization->Cool PureCrystals Pure Crystalline Product FilterWash->PureCrystals

Caption: A decision-making workflow for recrystallization.

References

Technical Support Center: Synthesis of Ethyl 2-(6-bromopyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-(6-bromopyridin-2-YL)acetate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. Our goal is to provide in-depth, field-proven insights into the common challenges encountered during its synthesis, focusing on the identification and mitigation of key impurities. By understanding the causality behind these issues, you can optimize your reaction conditions, simplify purification, and ensure the high quality of your final product.

Section 1: The Primary Synthetic Pathway

The most common and reliable method for synthesizing this compound involves the nucleophilic substitution of a suitable precursor, typically 2,6-dibromopyridine, with the enolate of ethyl acetate. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical for efficiently generating the enolate at low temperatures, which minimizes potential side reactions.

The overall transformation is depicted below:

G cluster_0 Enolate Formation cluster_1 Nucleophilic Substitution Ethyl Acetate Ethyl Acetate LDA LDA, THF, -78 °C Ethyl Acetate->LDA Enolate Lithium Enolate of Ethyl Acetate LDA->Enolate 2,6-Dibromopyridine 2,6-Dibromopyridine Enolate->2,6-Dibromopyridine Reaction Product This compound 2,6-Dibromopyridine->Product Substitution

Caption: Primary synthesis of the target compound.

Section 2: Troubleshooting Guide - Impurity Profiling & Mitigation

This section addresses the most common impurities observed during the synthesis in a question-and-answer format.

Q1: My final product is contaminated with unreacted 2,6-dibromopyridine. How do I confirm its presence and improve the reaction conversion?

A1: Root Cause & Identification The presence of starting material is a clear indicator of an incomplete reaction. This can be caused by insufficient reaction time, temperatures that are too low, or inaccurate quantification of reagents, particularly the strong base (LDA), which can be partially quenched by trace moisture.

  • Identification:

    • TLC: 2,6-dibromopyridine is significantly less polar than the ester product. It will have a much higher Rf value in a standard hexane/ethyl acetate solvent system.

    • GC-MS: Will show a distinct peak with a mass corresponding to 2,6-dibromopyridine (m/z ≈ 237/239/241 due to bromine isotopes).

    • ¹H NMR: The starting material exhibits a characteristic symmetrical triplet-doublet pattern in the aromatic region, which can be easily distinguished from the product's asymmetrical signals.

A1: Mitigation & Resolution

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Verify Base Titer: If using commercially available LDA, its concentration can decrease over time. It is best practice to titrate the LDA solution before use to ensure accurate stoichiometry.

  • Optimize Reaction Conditions:

    • Increase the equivalents of the ethyl acetate enolate slightly (e.g., to 1.1-1.2 equivalents).

    • After the initial addition at -78 °C, allow the reaction to slowly warm to a higher temperature (e.g., -40 °C or -20 °C) and hold for several hours to drive the reaction to completion. Monitor progress by TLC or LC-MS.

  • Purification: If the impurity is still present, it can be readily separated from the more polar product by silica gel column chromatography.

Q2: I'm observing a significant byproduct with a higher molecular weight than my product. What is it and how can I prevent its formation?

A2: Root Cause & Identification This common impurity is the disubstituted byproduct, Diethyl 2,2'-(pyridine-2,6-diyl)diacetate . It forms when the enolate reacts with both bromine atoms on the pyridine ring. This occurs when an excess of the nucleophile is used or if the reaction temperature is too high, promoting the second substitution.

  • Identification:

    • LC-MS: The byproduct will have a molecular weight corresponding to the addition of two ethyl acetate units and the loss of two bromine atoms.

    • ¹H NMR: The spectrum will show a symmetrical pattern for the pyridine ring protons, similar to the 2,6-dibromopyridine starting material, but with shifts indicative of the ester side chains.

G Start 2,6-Dibromopyridine Mono Desired Product (Mono-substitution) Start->Mono +1 eq. Enolate Di Impurity (Di-substitution) Mono->Di +1 eq. Enolate (Excess nucleophile or high temperature)

Caption: Competing mono- and di-substitution pathways.

A2: Mitigation & Resolution

  • Strict Stoichiometric Control: Use no more than 1.05 equivalents of the generated enolate relative to the 2,6-dibromopyridine.

  • Slow Addition & Temperature Control: Add the solution of 2,6-dibromopyridine slowly to the pre-formed enolate solution at -78 °C. Maintaining this low temperature is crucial to control reactivity and favor mono-substitution.

  • Inverse Addition: In some cases, slowly adding the enolate solution to the solution of 2,6-dibromopyridine can help maintain a low concentration of the nucleophile, further suppressing the second substitution.

Q3: My reaction is clean, but my yield is low, and I've isolated a significant amount of Ethyl 2-(pyridin-2-yl)acetate. What is causing this debromination?

A3: Root Cause & Identification This impurity is the hydrodehalogenated (or debrominated) product. Its formation suggests a reductive process is occurring.

  • Potential Causes:

    • Excess Base/Protic Quench: Reaction of excess LDA with the quench solvent can sometimes generate species that facilitate reduction.

    • Trace Metal Catalysis: Trace metals in reagents or from equipment can catalyze reductive debromination.

    • Lithium-Halogen Exchange: While less common at very low temperatures, this side reaction can occur, leading to an anionic pyridine species that is subsequently protonated during workup.

  • Identification:

    • LC-MS: The impurity will have a mass corresponding to the product minus the mass of bromine (79/81 Da) plus the mass of hydrogen (1 Da).

    • ¹H NMR: The aromatic region will show signals for a simple 2-substituted pyridine, and the characteristic downfield shift caused by the bromine at the 6-position will be absent.

A3: Mitigation & Resolution

  • Careful Quenching: Quench the reaction at low temperature (-78 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) rather than water or acid.

  • High-Purity Reagents: Use high-purity 2,6-dibromopyridine and freshly distilled solvents to minimize potential metal contaminants.

  • Avoid Excess Base: Precise control over the amount of LDA used is important.

Q4: I'm seeing low-molecular-weight impurities that seem related to my ethyl acetate starting material. What are they?

A4: Root Cause & Identification The primary side reaction of the ethyl acetate enolate is self-condensation, a process known as a Claisen condensation , which produces ethyl acetoacetate .[1] This is especially prevalent if a weaker base (like sodium ethoxide) is used or if the enolate is not formed quickly and completely at low temperatures.

  • Identification:

    • GC-MS: Ethyl acetoacetate is volatile and easily detected.

    • ¹H NMR: The presence of ethyl acetoacetate can be confirmed by its characteristic signals, including a singlet for the α-methylene group between the two carbonyls.

    • Other common impurities from the solvent itself can include water, ethanol, and acetic acid.[2]

A4: Mitigation & Resolution

  • Use the Right Base: LDA is the base of choice precisely because it is strong and sterically hindered, ensuring that it rapidly and quantitatively deprotonates ethyl acetate to form the enolate, rather than acting as a nucleophile itself.[3][4]

  • Maintain Low Temperature: Prepare the enolate at -78 °C and do not allow it to warm significantly before the addition of the 2,6-dibromopyridine. This kinetically disfavors the self-condensation reaction.

  • Purify Solvents: Ensure the ethyl acetate is free from significant amounts of ethanol and water, which can interfere with the reaction.[5]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most effective method for purifying the final product? A: Silica gel column chromatography is the standard and most effective method. A gradient elution starting with a low polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 90:10 Hexane:Ethyl Acetate) will effectively separate the product from both the less polar starting material and more polar byproducts.

Q: How can I assess the purity of my 2,6-dibromopyridine starting material? A: The purity of the starting material is critical.

  • Melting Point: A sharp melting point close to the literature value (118-120 °C) is a good indicator of purity.[6]

  • GC-MS and ¹H NMR: These techniques can identify common impurities from its synthesis, such as residual 2,6-dichloropyridine or the intermediate 2-bromo-6-chloropyridine.[7][8]

Q: Are there viable alternative synthetic routes to consider? A: Yes, a Reformatsky reaction is a potential alternative.[9][10][11] This reaction uses metallic zinc to form an organozinc reagent from ethyl bromoacetate, which then adds to a suitable pyridine electrophile.[12][13] However, this route can be less reliable and may require more optimization compared to the LDA-mediated enolate addition.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of this compound

  • Setup: Under an inert atmosphere of Argon or Nitrogen, add anhydrous THF (10 volumes) to a flame-dried, three-neck flask equipped with a thermometer and an addition funnel. Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to form LDA. After stirring for 30 minutes, slowly add ethyl acetate (1.05 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting enolate solution for 1 hour at -78 °C.

  • Substitution Reaction: Dissolve 2,6-dibromopyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold enolate solution.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. The progress can be monitored by TLC or LC-MS analysis of quenched aliquots.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Purification via Column Chromatography

  • Column Packing: Prepare a silica gel slurry in 100% hexane and pack the column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Unreacted 2,6-dibromopyridine will elute first.

  • Gradient: Gradually increase the percentage of ethyl acetate in the mobile phase (e.g., to 5%, then 10%) to elute the desired product, this compound.

  • Fraction Collection: Collect fractions and analyze by TLC to pool the pure product fractions. Remove the solvent under reduced pressure to yield the purified product.

Section 5: Summary of Common Impurities

Impurity NameSourceMolecular Weight ( g/mol )Key Identification Method
2,6-DibromopyridineUnreacted Starting Material236.89GC-MS, High Rf on TLC, Symmetrical ¹H NMR
Diethyl 2,2'-(pyridine-2,6-diyl)diacetateDi-substitution Side Reaction251.26LC-MS (M+H = 252), Symmetrical ¹H NMR
Ethyl 2-(pyridin-2-yl)acetateReductive Debromination165.19LC-MS (M+H = 166), Loss of Br-influenced shifts in ¹H NMR
Ethyl acetoacetateClaisen Self-Condensation130.14GC-MS, Characteristic peaks in ¹H NMR
2-Bromo-6-chloropyridineImpurity in Starting Material192.45GC-MS analysis of starting material

References

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(6-bromopyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(6-bromopyridin-2-YL)acetate. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic intermediate. Pyridylacetic acid derivatives are crucial building blocks in the pharmaceutical industry, and mastering their synthesis is key to efficient drug discovery and development pipelines.[1] This document provides in-depth troubleshooting, answers to frequently encountered issues, and detailed protocols based on established chemical literature.

Core Synthetic Strategies: An Overview

The synthesis of substituted pyridylacetates like this compound can be approached through several primary pathways. The choice of method often depends on the availability of starting materials, scale, and tolerance for specific reagents. The most prevalent and effective methods include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) strategies.[2]

cluster_main Synthetic Pathways to this compound cluster_negishi Pathway 1: Cross-Coupling cluster_snar Pathway 2: SNAr & Decarboxylation Start Starting Materials (e.g., 2,6-dibromopyridine) A1 Formation of Organozinc Reagent (e.g., from Ethyl Bromoacetate) Start->A1 1. Zn 2. LiCl B1 SNAr with Malonate Nucleophile Start->B1 Diethyl Malonate Base (e.g., NaH) Product This compound A2 Pd-Catalyzed Negishi Coupling A1->A2 Pd Catalyst Ligand A2->Product B2 Hydrolysis & Decarboxylation B1->B2 1. Saponification 2. Acidification (Heat) B2->Product

Caption: High-level overview of primary synthesis routes.

Troubleshooting and FAQ Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Q1: My yield from the Negishi cross-coupling is consistently low (<50%). What are the most common culprits?

Low yields in Negishi couplings are a frequent challenge.[3] The primary factors to investigate are the activity of your palladium catalyst, the quality of your organozinc reagent, and the choice of ligand.

Causality & Solutions:

  • Inactive Palladium Catalyst: The Pd(0) active species is prone to oxidation. If your pre-catalyst (e.g., Pd(OAc)₂) fails to reduce in situ or your Pd(0) source (e.g., Pd₂(dba)₃) has degraded, the catalytic cycle will not initiate.

    • Solution: Use freshly purchased catalyst or a reliable batch. Consider running a small-scale control reaction with a known successful substrate pair to verify catalyst activity.

  • Poor Organozinc Reagent Quality: Organozinc reagents can be sensitive to moisture and air. Incomplete formation or degradation will directly impact the yield. The synthesis of 2-pyridylzinc reagents can be particularly challenging, but methods for creating air-stable solid reagents have been developed.[4]

    • Solution: Prepare the organozinc reagent under a strictly inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. Consider using solid, pre-formed 2-pyridylzinc pivalates, which show enhanced stability and are competent nucleophiles in cross-coupling reactions.[4]

  • Suboptimal Ligand Choice: The ligand stabilizes the palladium center and facilitates the crucial steps of oxidative addition and reductive elimination. For challenging couplings, the choice of ligand is critical. Bulky, electron-rich phosphine ligands often improve performance by promoting reductive elimination and preventing undesirable side reactions.[5]

    • Solution: Screen a panel of ligands. While many options exist, ligands like RuPhos have been shown to inhibit undesirable pathways, leading to higher yields.[5]

Table 1: Ligand Selection for Negishi Coupling

Ligand Class Key Characteristics Recommended For
PPh₃ (Triphenylphosphine) Basic Phosphine Standard, inexpensive, but can be suboptimal for difficult couplings. Initial screening, simple substrates.
SPhos Buchwald Ligand Bulky, electron-rich biarylphosphine. General high-performance ligand for cross-coupling.
RuPhos Buchwald Ligand Highly bulky and electron-donating. Known to inhibit side reactions and improve yields in complex systems.[5]

| PEPPSI™-IPr | NHC Pre-catalyst | N-Heterocyclic Carbene ligand complex. | Offers high stability and activity for a broad range of substrates. |

Q2: I'm observing a significant amount of 2,6-dibromopyridine starting material and some homocoupled byproduct. How can I improve conversion and selectivity?

This points to issues with the transmetalation step or premature degradation of the organometallic reagents.

Causality & Solutions:

  • Inefficient Transmetalation: The transfer of the organic group from zinc to palladium may be slow or incomplete. This can be influenced by solvent and additives.

    • Solution: The presence of lithium salts (like LiCl) can break up zinc aggregates and accelerate transmetalation. Ensure your organozinc reagent is fully solubilized or activated.

  • Homocoupling: This occurs when two organozinc molecules couple together. It is often a sign that the catalytic cycle is stalled before reductive elimination with the aryl halide.

    • Solution: Check the purity of your starting 2,6-dibromopyridine. Ensure a rigorously inert atmosphere to prevent oxidative processes that can facilitate homocoupling. The use of more stable, solid organozinc reagents can also mitigate this issue.[4]

Q3: Are there viable, high-yield alternatives to palladium-catalyzed methods for this synthesis?

Yes. If you face persistent issues with cross-coupling or wish to avoid palladium, a two-step SNAr/decarboxylation sequence is an excellent alternative.[1][2]

Pathway Explanation: This approach involves the nucleophilic aromatic substitution of a bromide on the pyridine ring with a malonate ester, followed by hydrolysis of one ester group and subsequent decarboxylation to yield the final acetate product.

  • Advantages: Avoids expensive and sensitive palladium catalysts and ligands. The starting materials (diethyl malonate, sodium hydride) are common lab reagents.

  • Disadvantages: It is a multi-step process. The SNAr reaction may require elevated temperatures, and the final decarboxylation step needs careful control to prevent side reactions.[2]

cluster_workflow Troubleshooting Workflow: Low Yield Start Low Yield Observed Check_Catalyst Verify Catalyst Activity (Fresh Bottle / Control Rxn) Start->Check_Catalyst Check_Reagent Assess Organozinc Reagent (Inert Atmosphere / Anhydrous Solvent) Check_Catalyst->Check_Reagent [ Catalyst OK ] Success Yield Improved Check_Catalyst->Success [ New Catalyst Works ] Check_Ligand Screen Ligands (e.g., SPhos, RuPhos) Check_Reagent->Check_Ligand [ Reagent OK ] Check_Reagent->Success [ Improved Technique Works ] Consider_Alt Consider Alternative Route (e.g., SNAr/Decarboxylation) Check_Ligand->Consider_Alt [ No Improvement ] Check_Ligand->Success [ New Ligand Works ]

Caption: A decision tree for troubleshooting low yield issues.

Q4: What is the best practice for purifying the final product, this compound?

The basicity of the pyridine nitrogen can complicate purification. A multi-step approach is often most effective.

  • Aqueous Workup / Extraction: After the reaction is complete, perform an aqueous workup. Since the product is a base, you can use a dilute acid wash (e.g., 1M HCl) to move the product into the aqueous layer, leaving non-basic organic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or Na₂CO₃) and re-extract the product with an organic solvent like ethyl acetate.[6]

  • Column Chromatography: This is a powerful tool for removing closely related impurities.

    • Tailing Issue: The basic pyridine nitrogen interacts strongly with acidic silica gel, causing the product to streak or "tail" down the column, leading to poor separation.

    • Solution: To mitigate tailing, add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) in your hexane/ethyl acetate mobile phase. This neutralizes the acidic sites on the silica, allowing for sharp, symmetrical peaks.[6]

  • Distillation: As the product is a liquid with a relatively high boiling point (297.4°C at 760 mmHg), vacuum distillation can be an effective final purification step for larger scales, especially for removing non-volatile impurities.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established literature and should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Negishi Cross-Coupling Approach

This protocol is adapted from methodologies described for palladium-catalyzed cross-coupling of organozinc reagents with aryl halides.[3][5]

Materials:

  • Ethyl bromoacetate

  • Activated Zinc dust

  • 2,6-dibromopyridine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., SPhos or RuPhos)

  • Anhydrous THF

  • Anhydrous LiCl

Procedure:

  • Preparation of the Reformatsky Reagent (Organozinc):

    • To a flame-dried, three-neck flask under Argon, add activated zinc dust (1.5 eq.).

    • Add anhydrous THF and a solution of ethyl bromoacetate (1.2 eq.) in THF dropwise at a temperature sufficient to initiate the reaction (gentle reflux may be needed).

    • Stir the mixture until the zinc is consumed and a cloudy grey solution of the organozinc reagent is formed. Cool to room temperature.

  • Cross-Coupling Reaction:

    • In a separate flame-dried flask under Argon, add the palladium catalyst (2-5 mol%) and the ligand (4-10 mol%).

    • Add 2,6-dibromopyridine (1.0 eq.) and anhydrous THF.

    • Add the freshly prepared organozinc solution from step 1 via cannula to the catalyst mixture.

    • Heat the reaction mixture to 50-65°C and monitor by TLC or LC-MS for the disappearance of 2,6-dibromopyridine.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent in vacuo.

    • Purify the crude oil via column chromatography on silica gel, using a hexane/ethyl acetate gradient containing 1% triethylamine to prevent tailing.[6]

References

Technical Support Center: Synthesis of Ethyl 2-(6-bromopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 2-(6-bromopyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this key synthetic intermediate. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and accelerate your research.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the laboratory. The most prevalent synthetic route involves the deprotonation of 2-bromo-6-methylpyridine followed by reaction with an electrophilic carboxylating agent like diethyl carbonate. Our troubleshooting will focus on this pathway.

Q1: My reaction yield is significantly lower than expected, and TLC/GC-MS analysis shows a complex mixture of products. What are the likely causes?

A1: Low yields and complex product mixtures in this synthesis typically stem from issues related to the initial deprotonation step. The generation of the carbanion at the methyl group is a critical, but sensitive, transformation.

  • Incomplete Deprotonation: The acidity of the methyl protons on 2-bromo-6-methylpyridine is moderate. Incomplete deprotonation by the base (commonly Lithium Diisopropylamide - LDA) leads to unreacted starting material, complicating purification. Ensure your base is freshly prepared or titrated and that you are using the correct stoichiometry.

  • Base-Induced Side Reactions: Strong bases like LDA can be aggressive. At temperatures above the recommended -70 °C, LDA can deprotonate other positions on the pyridine ring or even react with the solvent (e.g., THF).[1] This leads to a cascade of undesired products.

  • Competitive Attack: The generated lithiated intermediate is a potent nucleophile. It can potentially react with the starting 2-bromo-6-methylpyridine or another molecule of the desired product, leading to dimerized or oligomeric impurities. This is often exacerbated by poor temperature control or slow addition of the electrophile.

Optimization Protocol:

  • Reagent Quality: Use freshly distilled, anhydrous THF. Ensure your LDA solution is active and accurately titrated.

  • Temperature Control: Maintain a strict reaction temperature of -70 °C to -78 °C during the deprotonation and subsequent electrophilic quench.[2]

  • Addition Order: Add the LDA solution dropwise to the solution of 2-bromo-6-methylpyridine in THF. After anion formation, slowly add the diethyl carbonate to the reaction mixture, ensuring the temperature does not rise significantly.

Q2: My final product is contaminated with a significant amount of a debrominated species (Ethyl 2-(pyridin-2-yl)acetate). How can this be prevented?

A2: The carbon-bromine bond on the pyridine ring is susceptible to cleavage, a side reaction known as dehalogenation or hydrodehalogenation.[3] This is a common issue with aryl halides, particularly under reductive conditions or in the presence of strong organometallic reagents.[4][5]

  • Mechanism: The formation of the lithiated intermediate at the methyl group can, under certain conditions, facilitate the elimination of the bromine atom. Furthermore, excess strong base or trace metal impurities can catalyze this reductive cleavage. The rate of dehalogenation is generally faster for heavier halogens (I > Br > Cl).[3]

  • Prevention Strategies:

    • Stoichiometry: Use the minimum required excess of the strong base (e.g., 1.05-1.1 equivalents of LDA) to avoid promoting dehalogenation.

    • Temperature and Time: Perform the reaction at the lowest practical temperature (-78 °C) and for the minimum time necessary for anion formation to suppress this side reaction.

    • Quenching: Ensure the reaction is quenched promptly and efficiently once the conversion is complete. Avoid prolonged exposure of the bromopyridine moiety to the highly basic environment.

Q3: I'm observing an impurity with a mass corresponding to the hydrolysis product, 2-(6-bromopyridin-2-yl)acetic acid. How did this form during my workup?

A3: The ethyl ester functional group is prone to hydrolysis under both acidic and basic conditions, especially in the presence of water. This side reaction is one of the most common issues during the aqueous workup phase.

  • Basic Hydrolysis (Saponification): If your aqueous workup involves a strong base (e.g., NaOH, K₂CO₃) to neutralize acidic quenchers, you risk saponifying the ester to its corresponding carboxylate salt. Upon subsequent acidification to isolate the product, this salt will be converted to the carboxylic acid impurity.

  • Acidic Hydrolysis: Conversely, washing with a strong aqueous acid (e.g., >1M HCl) for an extended period can also catalyze the hydrolysis of the ester.

Workup Optimization:

  • Quenching: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a milder proton source.

  • Neutralization: If neutralization is necessary, use a weak base like saturated sodium bicarbonate (NaHCO₃) solution and perform the washes quickly.

  • Extraction: Proceed immediately to extraction with an organic solvent (e.g., ethyl acetate, DCM) to minimize the product's contact time with the aqueous phase.

Frequently Asked Questions (FAQs)
  • Q: What are the critical quality attributes for the starting materials?

    • A: The purity of 2-bromo-6-methylpyridine is paramount. Any isomeric impurities will carry through the synthesis. All solvents, particularly THF, must be rigorously anhydrous to prevent premature quenching of the strong base and the lithiated intermediate. The quality of the base (e.g., LDA, n-BuLi) is also critical; it should be fresh or recently titrated.

  • Q: How can I effectively monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is an effective tool. Use a solvent system like hexane:ethyl acetate (e.g., 4:1 v/v) to track the consumption of the starting material (2-bromo-6-methylpyridine) and the appearance of the more polar product spot. For more detailed analysis, quenching a small aliquot and analyzing by GC-MS can provide definitive identification of the product and major byproducts.

  • Q: Are there alternative synthetic routes that might avoid these side reactions?

    • A: Yes, though they present their own challenges. One alternative involves the radical bromination of 2,6-lutidine to form 2-bromo-6-(bromomethyl)pyridine, followed by nucleophilic substitution with the enolate of diethyl malonate and subsequent decarboxylation. However, controlling the initial bromination to avoid di- and tri-brominated species can be difficult.[6] Another approach could be a Wittig-type reaction starting from 6-bromopyridine-2-carboxaldehyde, but this would yield an unsaturated ester requiring a subsequent reduction step, adding to the overall synthesis length.[7][8]

Experimental Protocols & Data
Table 1: Troubleshooting Summary
Symptom / Observation Potential Root Cause(s) Recommended Corrective Action(s)
Low conversion of starting material1. Inactive or insufficient base.2. Non-anhydrous conditions.1. Use freshly prepared/titrated LDA.2. Ensure all glassware is flame-dried and solvents are anhydrous.
Presence of debrominated product1. Excess strong base.2. Reaction temperature too high.1. Use max 1.1 equivalents of LDA.2. Maintain reaction at -78 °C.
Formation of high MW impurities1. Dimerization/oligomerization.2. Poor temperature control.1. Slow, dropwise addition of reagents.2. Ensure efficient stirring and cooling.
Product contains carboxylic acid1. Ester hydrolysis during workup.1. Quench with sat. NH₄Cl.2. Use NaHCO₃ for neutralization instead of strong bases/acids.
Dark-colored crude product1. Pyridine decomposition/polymerization.1. Maintain inert atmosphere.2. Purify promptly via silica gel chromatography.
Protocol: Optimized Synthesis via Lithiation

This protocol is based on established procedures for the α-functionalization of methylpyridines.[2]

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagents: In the flask, dissolve 2-bromo-6-methylpyridine (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of LDA in THF (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Anion Formation: Stir the resulting dark-colored solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add diethyl carbonate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Reaction: Allow the reaction to stir at -78 °C for an additional 2 hours, then let it slowly warm to room temperature overnight.

  • Workup: Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations & Workflows

Diagram 1: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Target Product check_sm Analyze Crude: Unreacted Starting Material (SM)? start->check_sm check_byproducts Analyze Crude: Multiple Unknown Byproducts? start->check_byproducts sm_yes YES check_sm->sm_yes Predominant? sm_no NO check_sm->sm_no Minor? byproducts_yes YES check_byproducts->byproducts_yes cause_base Cause: Inactive or Insufficient Base sm_yes->cause_base cause_water Cause: Non-Anhydrous Conditions sm_yes->cause_water sm_no->check_byproducts solution_base Solution: 1. Titrate/Use Fresh LDA 2. Check Stoichiometry cause_base->solution_base solution_water Solution: 1. Flame-dry Glassware 2. Use Anhydrous Solvents cause_water->solution_water cause_temp Cause: Poor Temperature Control (> -70 °C) byproducts_yes->cause_temp cause_addition Cause: Reagent Addition Too Fast byproducts_yes->cause_addition solution_temp Solution: 1. Use Cryo-Cooler/Bath 2. Monitor Internal Temp cause_temp->solution_temp solution_addition Solution: 1. Slow, Dropwise Addition 2. Ensure Efficient Stirring cause_addition->solution_addition

Caption: A logical workflow for diagnosing the root cause of low product yield.

Diagram 2: Desired Reaction vs. Dehalogenation Side Reaction

reaction_pathways cluster_desired Desired Pathway cluster_side Dehalogenation Side Reaction start_mol 2-Bromo-6-methylpyridine lithiated Lithiated Intermediate start_mol->lithiated + LDA -78 °C product This compound lithiated->product + (EtO)2CO lithiated_side Lithiated Intermediate lithiated->lithiated_side Br-Li Exchange or Reductive Cleavage (Excess Base / High Temp) side_product Ethyl 2-(pyridin-2-yl)acetate (Debrominated Impurity) lithiated_side->side_product Proton Source (e.g., from solvent/workup)

Caption: Competing reaction pathways for the lithiated intermediate.

References

"Ethyl 2-(6-bromopyridin-2-YL)acetate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-(6-bromopyridin-2-YL)acetate

Introduction: This guide provides researchers, scientists, and drug development professionals with essential technical information regarding the stability and proper storage of this compound (CAS No. 955369-63-8). Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated place.[1][2] Several suppliers recommend refrigeration. To prevent potential degradation from atmospheric components, storage under an inert atmosphere (e.g., argon or nitrogen) is also advised.

Q2: I just received a shipment of this compound. It arrived at ambient temperature. Is the product compromised?

While long-term storage requires refrigeration, shipping at ambient temperature is generally acceptable for short durations and does not typically compromise the product's quality. The compound is stable under normal conditions.[3] Upon receipt, it is crucial to transfer the product to the recommended storage conditions as soon as possible.

Q3: The material is listed as a liquid on some vendor sites and a solid on others. What is its correct physical state?

The physical state of this compound can be variable, appearing as a liquid, solid, or semi-solid.[4] This variation can depend on the purity of the specific batch and the ambient temperature. Its physical state at room temperature does not necessarily indicate a problem with the material's quality.

Q4: What common chemical incompatibilities should I be aware of when working with this compound?

To prevent degradation or hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids and Strong Bases: Can catalyze the hydrolysis of the ethyl ester group, converting the compound to its corresponding carboxylic acid.[3]

  • Heat and Ignition Sources: Keep the compound away from open flames, sparks, and hot surfaces, as it may be flammable.[3][5][6]

Troubleshooting Guide

Issue 1: My assay results are inconsistent. Could the stability of my this compound be the cause?

Inconsistent results can often be traced back to compound degradation. Here’s a checklist to troubleshoot:

  • Storage Verification: Confirm that the compound has been consistently stored under the recommended conditions (see Table 1). Was the container always tightly sealed?

  • Handling Practices: The compound should be handled in a well-ventilated area, and exposure to the atmosphere should be minimized.[1][6] If you have been weighing the compound in an open environment for extended periods, it may have been exposed to moisture.

  • Potential for Hydrolysis: If your experimental conditions involve aqueous solutions, especially at non-neutral pH, the ethyl ester is susceptible to hydrolysis. Consider preparing solutions fresh for each experiment.

  • Solvent Purity: Ensure the solvents used to dissolve the compound are anhydrous and free from contaminants that could promote degradation.

Issue 2: I've noticed a change in the color/appearance of the material over time. What does this signify?

A change in appearance can indicate degradation. The primary culprits are often exposure to air, light, or moisture.

  • Exposure to Air/Moisture: Can lead to hydrolysis or slow oxidation. Ensure the container is purged with an inert gas and sealed tightly after each use.

  • Exposure to Light: Some organic molecules are light-sensitive. Storing the compound in an amber vial or in a dark location can mitigate this. It is recommended to avoid exposure to direct sunlight.[5]

If you observe significant changes, it is advisable to re-analyze the material for purity (e.g., by NMR or LC-MS) before proceeding with critical experiments.

Experimental Protocols & Data

Recommended Storage Conditions Summary

The following table summarizes the storage recommendations from various suppliers for this compound and its isomers, which share similar structural features.

ParameterRecommendationRationaleSource(s)
Temperature Refrigerate (2-8°C or 4°C)Slows down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Container Tightly-closed containerPrevents ingress of moisture and air.[1][2][3][6]
Environment Cool, dry, well-ventilated areaGeneral best practice for chemical storage to ensure stability and safety.[1][2]
Light Avoid direct sunlightPrevents potential photodegradation.[5]
Step-by-Step Guide for Aliquoting and Storing

To maintain the integrity of the bulk supply, it is best practice to create smaller aliquots for daily use.

  • Preparation: Move the main container from cold storage to a desiccator to allow it to equilibrate to room temperature. This prevents condensation of atmospheric moisture on the cold compound.

  • Inert Environment: Perform the aliquoting procedure in a glove box or under a gentle stream of an inert gas (e.g., argon or nitrogen).

  • Dispensing: Quickly weigh and dispense the desired amount into smaller, appropriately labeled vials. Amber vials are recommended to protect from light.

  • Sealing: Tightly seal the new aliquot vials. Parafilm can be used to create a more secure seal.

  • Storage: Return the main container and the new aliquots to the recommended refrigerated storage conditions promptly.

Visualized Workflow

Decision Tree for Handling and Storage

This diagram outlines the critical decision points from receiving the compound to its long-term storage and use.

G cluster_0 Receiving & Initial Storage cluster_1 Experimental Use cluster_2 Post-Use Storage Receive Receive Shipment Inspect Inspect Container Seal Receive->Inspect Store_Initial Store at 2-8°C in a Dry, Dark Location Inspect->Store_Initial Seal Intact Contact_Support Contact Technical Support Inspect->Contact_Support Seal Broken Equilibrate Equilibrate to Room Temp in Desiccator Store_Initial->Equilibrate Aliquot Aliquot for Daily Use? Equilibrate->Aliquot Use_Inert Work Under Inert Atmosphere Seal_Main Purge with Inert Gas & Tightly Seal Main Container Use_Inert->Seal_Main Use_Directly Use Directly from Main Container Aliquot->Use_Directly No Create_Aliquots Create Aliquots Aliquot->Create_Aliquots Yes Use_Directly->Use_Inert Create_Aliquots->Use_Inert Seal_Aliquot Tightly Seal Aliquot Create_Aliquots->Seal_Aliquot Store_Final Return All to 2-8°C Storage Seal_Main->Store_Final Seal_Aliquot->Seal_Main Seal_Aliquot->Store_Final

Caption: Workflow for proper handling and storage of this compound.

References

Technical Support Center: Overcoming Low Reactivity in "Ethyl 2-(6-bromopyridin-2-YL)acetate" Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center dedicated to addressing the challenges associated with the palladium-catalyzed cross-coupling of "Ethyl 2-(6-bromopyridin-2-yl)acetate." This molecule is a valuable building block in medicinal chemistry and materials science.[1] However, its inherent electronic and steric properties often lead to low reactivity and undesirable side reactions in common coupling methodologies like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[2][3]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these synthetic hurdles.

I. The Challenge: Why is "this compound" a Difficult Substrate?

The primary difficulties in using this substrate stem from the electronic nature of the pyridine ring and the position of the substituents.

  • Electron-Deficient Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which can deactivate the C-Br bond towards the initial, crucial oxidative addition step in the catalytic cycle.[4]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively "poisoning" the catalyst and halting the reaction.[4][5]

  • Product Inhibition: In some cases, the desired coupled product, which also contains a pyridine ring, can chelate to the palladium catalyst more strongly than the starting material, leading to product inhibition and a stalled reaction.[3]

II. Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I fix it?

Low conversion in Suzuki-Miyaura couplings of this substrate is a common issue. Here’s a systematic approach to troubleshooting:

A1: Catalyst and Ligand System is Crucial.

  • The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this electron-deficient and potentially coordinating substrate. The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[6]

  • The Solution: Employ Bulky, Electron-Rich Ligands. For challenging substrates, bulky and electron-rich phosphine ligands are often necessary to promote the desired reaction pathway.[7]

    • Recommended Ligands: Consider screening ligands such as SPhos, XPhos, RuPhos, or BrettPhos . These ligands have demonstrated success with electron-deficient heteroaromatic halides.[8]

    • Catalyst Precursors: Using stable pre-catalysts can also improve results. Consider using a palladacycle like a CataCXium A palladacycle.[8]

A2: Ineffective Base or Solvent System.

  • The Problem: The base is essential for activating the boronic acid in the transmetalation step.[9] The choice of base and its solubility in the solvent are critical.

  • The Solution: Screen a Variety of Bases and Solvent Systems.

    • Bases: Stronger, non-nucleophilic bases are often required. Screen bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ .[6]

    • Solvents: A mixture of an organic solvent and water is often beneficial to help dissolve the base.[6] Common systems include Dioxane/Water , Toluene/Water , or 2-MeTHF/H₂O .[6][8] Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.[10]

A3: Boronic Acid Instability.

  • The Problem: Some boronic acids, especially heteroaromatic ones, can be unstable and undergo protodeboronation (hydrolysis back to the arene), particularly at high temperatures.[4][11]

  • The Solution: Use Fresh Reagents or More Stable Derivatives.

    • Use fresh or recently purified boronic acid.

    • Consider using more stable boronic esters, such as pinacol esters.[4]

Q2: I'm observing significant homocoupling of my boronic acid and debromination of my starting material. How can I minimize these side reactions?

These are common side reactions that compete with the desired cross-coupling.

A1: Minimizing Homocoupling.

  • The Cause: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[4]

  • The Solution: Rigorous Exclusion of Oxygen.

    • Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture for an extended period.[10]

    • Maintain a strict inert atmosphere throughout the reaction setup and duration.[10]

A2: Preventing Debromination.

  • The Cause: Debromination (replacement of the bromine with a hydrogen) can occur due to the formation of palladium hydride species in the reaction mixture.[4]

  • The Solution: Optimize Reaction Conditions.

    • Milder Base: Try using a milder base.

    • Lower Temperature: If possible, lower the reaction temperature.

    • Efficient Catalyst System: Employing a more efficient catalyst and ligand system that favors the cross-coupling pathway can also help.[10]

Q3: My Buchwald-Hartwig amination with this compound is sluggish. What conditions are recommended?

The Buchwald-Hartwig amination of this substrate can be challenging due to the same reasons of catalyst inhibition.

A1: Ligand Selection is Key.

  • The Problem: The choice of ligand is critical for a successful Buchwald-Hartwig amination of challenging heteroaromatic halides.[8][12]

  • The Solution: Utilize Advanced Biarylphosphine Ligands.

    • Bulky, electron-rich biarylphosphine ligands are often required.[13] Consider screening ligands such as BrettPhos or RuPhos .[8][14]

    • For some 2-bromopyridines, chelating bis(diphenylphosphane) ligands like dppp in combination with Pd₂(dba)₃ or Pd(OAc)₂ have also shown excellent results.[12]

A2: Appropriate Base and Solvent.

  • The Problem: A strong, non-nucleophilic base is essential for the deprotonation of the amine.

  • The Solution: Use a Strong Base and Anhydrous Solvent.

    • Bases: Strong bases like NaOtBu or LiHMDS are typically used.[15]

    • Solvents: Anhydrous, non-protic solvents such as toluene or dioxane are recommended.

Q4: I am attempting a Sonogashira coupling, but I'm getting low yields and decomposition. What should I try?

Sonogashira couplings are sensitive reactions, and the conditions need to be carefully controlled.[16][17]

A1: Copper Co-catalyst is Often Necessary.

  • The Problem: The traditional Sonogashira reaction relies on a copper co-catalyst to facilitate the formation of the copper acetylide intermediate.[18]

  • The Solution: Include a Copper(I) Salt.

    • Add a catalytic amount of a copper(I) salt, such as CuI .

A2: Base and Solvent Choice.

  • The Problem: The base plays a crucial role in deprotonating the terminal alkyne.

  • The Solution: Use an Amine Base and an Appropriate Solvent.

    • Bases: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.

    • Solvents: Solvents such as THF , DMF , or acetonitrile are often employed.

A3: Consider Copper-Free Conditions.

  • The Problem: In some cases, the copper co-catalyst can lead to the homocoupling of the alkyne (Glaser coupling).

  • The Solution: Explore Copper-Free Sonogashira Protocols.

    • These methods often employ specific palladium catalysts and ligands that can facilitate the reaction without a copper co-catalyst.[19]

Q5: My Heck coupling reaction is not proceeding cleanly. What are the critical parameters to optimize?

The Heck reaction involves the coupling of the aryl bromide with an alkene.[20]

A1: Base and Ligand Optimization.

  • The Problem: The base is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle. The ligand stabilizes the palladium species.

  • The Solution: Screen Bases and Consider Ligand Choice.

    • Bases: Inorganic bases like K₂CO₃ or Cs₂CO₃ , or organic bases like triethylamine , are commonly used.[21]

    • Ligands: While some Heck reactions can be run "ligand-free" (often with Pd(OAc)₂), for challenging substrates, the addition of a phosphine ligand can be beneficial.

A2: Solvent and Temperature.

  • The Problem: Heck reactions often require high temperatures to proceed.[21]

  • The Solution: Use a High-Boiling Point Solvent.

    • Polar, aprotic solvents like DMF , NMP , or DMA are often used.

    • Be aware that high temperatures can also lead to side reactions like dehalogenation.[22]

III. Frequently Asked Questions (FAQs)

  • Q: Can I use microwave irradiation to improve yields and reaction times?

    • A: Yes, microwave-assisted synthesis can be a powerful tool for accelerating slow reactions and improving yields, especially for challenging substrates.[8] The rapid heating can help overcome activation barriers. However, it is crucial to carefully screen conditions, as high temperatures can also lead to decomposition of the starting material or product.

  • Q: Are there alternatives to palladium catalysts for these couplings?

    • A: While palladium is the most common catalyst, nickel-based catalysts have also been shown to be effective for some cross-coupling reactions of halopyridines, sometimes even without the need for an external ligand.[3][23]

  • Q: Is it necessary to protect other functional groups on my coupling partner?

    • A: One of the major advantages of palladium-catalyzed cross-coupling reactions is their high functional group tolerance.[24] However, highly acidic protons (e.g., from phenols or carboxylic acids) can interfere with the reaction and may require protection or the use of additional equivalents of base.

IV. Recommended Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), a palladium pre-catalyst (e.g., SPhos-Pd-G2, 0.02-0.05 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.[9]

  • Add the degassed solvent system (e.g., 2-MeTHF/H₂O, 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[8]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Buchwald-Hartwig Amination Protocol
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 mmol), a suitable ligand (e.g., BrettPhos, 0.04-0.10 mmol), and NaOtBu (1.5 mmol).[25]

  • Evacuate and backfill the tube with argon three times.

  • Add degassed, anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[8]

V. Data Summary Table

Coupling ReactionRecommended Catalyst/LigandRecommended BaseRecommended SolventTypical Temp. (°C)
Suzuki-Miyaura Pd₂(dba)₃ / SPhos or XPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhos or RuPhosNaOtBu, LiHMDSToluene, Dioxane80-110
Sonogashira Pd(PPh₃)₂Cl₂ / CuITEA, DIPEATHF, DMFRT - 80
Heck Pd(OAc)₂K₂CO₃, TEADMF, NMP100-140

VI. Visualizing the Challenges and Solutions

The Suzuki-Miyaura Catalytic Cycle: Highlighting Problematic Steps

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Often Slow for Pyridines) Pd0->OxAdd Ar-Br Inhibition Catalyst Inhibition (Pyridine Coordination) Pd0->Inhibition Coordination PdII Ar-Pd(II)(Br)Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ PdII->Inhibition DiarylPd Ar-Pd(II)-Ar'Ln Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim Product Ar-Ar' (Product) RedElim->Product Product->Pd0 Regenerates Catalyst

Caption: Suzuki-Miyaura catalytic cycle highlighting the slow oxidative addition and catalyst inhibition steps.

Troubleshooting Workflow for Low-Yield Couplings

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the Catalyst/Ligand System Optimal? Start->Check_Catalyst Change_Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) Check_Catalyst->Change_Ligand No Check_Base Is the Base/Solvent System Effective? Check_Catalyst->Check_Base Yes Change_Ligand->Check_Base Change_Base Screen Different Bases & Solvents (e.g., K₃PO₄, Cs₂CO₃ in Dioxane/H₂O) Check_Base->Change_Base No Check_Reagents Are Reagents High Quality & Atmosphere Inert? Check_Base->Check_Reagents Yes Change_Base->Check_Reagents Improve_Conditions Use Fresh Reagents & Degas Solvents Thoroughly Check_Reagents->Improve_Conditions No Success Improved Yield Check_Reagents->Success Yes Improve_Conditions->Success

Caption: A decision tree for systematically troubleshooting low-yield coupling reactions.

VII. References

  • Willis, M. C., Cook, X. A. F., de Gombert, A., McKnight, J., & Pantaine, L. R. E. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 59(44), 19392-19403. --INVALID-LINK--

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010. --INVALID-LINK--

  • Astruc, D. (2007). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Novel Functionalized Materials. Inorganica Chimica Acta, 360(3), 807-824. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. --INVALID-LINK--

  • American Chemical Society. (2023). Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates. ACS Fall 2025. --INVALID-LINK--

  • Colletto, J. W., et al. (2017). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. --INVALID-LINK--

  • Knochel, P., & Perea, J. J. A. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol. --INVALID-LINK--

  • National Institutes of Health. (2021). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed Central. --INVALID-LINK--

  • Wikipedia. (2023). Cross-coupling reaction. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines. --INVALID-LINK--

  • Cai, C., et al. (2011). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 76(17), 7213-7221. --INVALID-LINK--

  • Reek, J. N. H., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 22(44), 15846-15852. --INVALID-LINK--

  • Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 39(23), 4114-4130. [https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1001&context=chemistry GCFu](--INVALID-LINK-- GCFu)

  • Beller, M., & Torborg, C. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Angewandte Chemie International Edition, 48(18), 3348-3379. --INVALID-LINK--

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. --INVALID-LINK--

  • Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters, 8(26), 6003-6006. --INVALID-LINK--

  • Joule, J. A., & Mills, K. (2000). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Journal of the Chemical Society, Perkin Transactions 1, (20), 3175-3177. --INVALID-LINK--

  • Wikipedia. (2023). Buchwald–Hartwig amination. --INVALID-LINK--

  • Beller, M., & Zapf, A. (2004). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Angewandte Chemie International Edition, 43(34), 4432-4435. --INVALID-LINK--

  • Biscoe, M. R., & Buchwald, S. L. (2009). CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. The Privileged P-A-P Lobe: A Recurring Motif in Ligand Design. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. --INVALID-LINK--

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?--INVALID-LINK--

  • The Journal of Organic Chemistry. (2011). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. --INVALID-LINK--

  • ChemSpider. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. --INVALID-LINK--

  • Buchwald, S. L., & Old, D. W. (1998). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 1(1), 1-4. --INVALID-LINK--

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?--INVALID-LINK--

  • Stradiotto, M., & Mitchell, D. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 12(12), 2840-2843. --INVALID-LINK--

  • Reek, J. N. H., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 235-248. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine. --INVALID-LINK--

  • Amazon Web Services. (n.d.). Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. --INVALID-LINK--

  • Nolan, S. P., & Cazin, C. S. J. (2016). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. Chemistry – A European Journal, 22(30), 10434-10446. --INVALID-LINK--

  • Wikipedia. (2023). Sonogashira coupling. --INVALID-LINK--

  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4234-4238. --INVALID-LINK--

  • ResearchGate. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. --INVALID-LINK--

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. --INVALID-LINK--

  • PubMed Central. (2019). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. --INVALID-LINK--

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. --INVALID-LINK--

  • PubMed Central. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. --INVALID-LINK--

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?--INVALID-LINK--

  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. --INVALID-LINK--

  • LibreTexts Chemistry. (2024). Sonogashira Coupling. --INVALID-LINK--

  • Scientific Research Publishing. (2014). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Heck Reaction. --INVALID-LINK--

  • Royal Society of Chemistry. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. --INVALID-LINK--

  • MDPI. (2002). Heck Reaction—State of the Art. Molecules. --INVALID-LINK--

  • MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Catalysts. --INVALID-LINK--

  • ResearchGate. (2006). Efficient Batch and Continuous Flow Suzuki Cross-Coupling Reactions under Mild Conditions, Catalyzed by Polyurea-Encapsulated Palladium(II) Acetate and Tetra-n-butylammonium Salts. --INVALID-LINK--

References

Technical Support Center: Optimizing Catalyst Loading for Reactions of Ethyl 2-(6-bromopyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving Ethyl 2-(6-bromopyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into a common challenge: catalyst loading. As a key heterocyclic building block, this compound is frequently used in palladium-catalyzed cross-coupling reactions. However, the presence of the pyridine nitrogen atom introduces specific challenges that can impact catalyst efficiency and, consequently, the required catalyst loading.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Core Concepts: Understanding the System

Before diving into troubleshooting, it's crucial to grasp the fundamental principles governing these reactions.

The Palladium Cross-Coupling Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving Pd(0) and Pd(II) oxidation states. Efficient turnover in this cycle is key to achieving high yields with low catalyst loading.

Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)-R(L_n) Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product ArX Ar-X (e.g., this compound) ArX->OxAdd R_M R-M (Organometallic Reagent) R_M->Trans

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

The "2-Pyridyl Problem": A Key Challenge

The nitrogen atom in the pyridine ring of your substrate is a Lewis base. It can coordinate to the electron-deficient palladium center, acting as a competitive ligand. This coordination can sequester the active catalyst, leading to deactivation or reduced activity, a phenomenon often called the "2-pyridyl problem."[1] Overcoming this inhibition is paramount to achieving efficient catalysis with low catalyst loading.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the cross-coupling of this compound, with a focus on optimizing catalyst loading.

Q1: My reaction shows low or no conversion. What are the first catalyst-related steps to troubleshoot?

A1: When faced with a stalled reaction, a systematic check of your catalyst's health and environment is the first line of defense.

  • Verify Catalyst Activity: Ensure your palladium source is active. Many Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[2][3][4] If this reduction is inefficient, the catalytic cycle won't start. Consider using a modern, pre-activated Pd(0) source or a precatalyst system known for reliable activation.[5]

  • Ensure an Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Check Reagent Purity: Moisture and other impurities in your solvents, bases, or coupling partners can poison the catalyst. Use anhydrous solvents and ensure your base is finely powdered and dry.[2][6]

Low_Conversion_Troubleshooting Start Low / No Conversion Check1 Verify Catalyst Activity (Is Pd(0) being generated?) Start->Check1 Check2 Ensure Rigorous Inert Atmosphere (Degassed solvents, Ar/N2 blanket) Check1->Check2 Check3 Confirm Reagent Purity (Anhydrous conditions, pure base) Check2->Check3 Optimize Proceed to Optimization (Ligand, Base, Temp.) Check3->Optimize

Caption: Initial troubleshooting workflow for low conversion.

Q2: I'm observing a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

A2: The formation of a black precipitate is a visual indicator of catalyst decomposition into palladium black, an agglomerated and catalytically inactive form of palladium.[6][7] This directly reduces the concentration of your active catalyst, leading to lower yields.

Common Causes & Solutions:

  • High Temperature: Excessive heat can accelerate catalyst decomposition. Try lowering the reaction temperature.

  • Inappropriate Ligand: The ligand stabilizes the palladium center. If the ligand is not bulky or electron-rich enough, the catalyst can be unstable. Screening different ligands is often necessary. For 2-halopyridines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often effective.[6][8]

  • Presence of Oxygen: As mentioned, oxygen leads to catalyst deactivation, which can result in the formation of palladium black.[7] Improve your degassing procedure.

  • Solvent Choice: The solvent can impact catalyst stability. Highly polar aprotic solvents like DMF or NMP can sometimes help stabilize catalytic species.[6]

Preventing the formation of palladium black is key to maintaining a high concentration of the active catalyst, which in turn allows you to use a lower initial catalyst loading.

Q3: Can I simply increase the catalyst loading to improve the yield of a sluggish reaction?

A3: While increasing the catalyst loading might seem like a straightforward solution to drive a reaction to completion, it comes with significant drawbacks:

  • Increased Cost: Palladium catalysts and their associated ligands are expensive. Doubling the catalyst loading directly doubles this cost component.

  • Product Contamination: Higher catalyst loading leads to higher levels of residual palladium in your crude product. Removing this palladium to meet regulatory limits (especially in pharmaceutical development) requires additional, often costly, purification steps like specialized scavenging resins.[9][10]

  • Increased Side Reactions: Higher catalyst concentrations can sometimes promote unwanted side reactions, such as the homocoupling of your organometallic coupling partner.[6]

Q4: What is a good starting point for catalyst loading when screening reactions with this substrate?

A4: A systematic approach is best. The optimal loading depends on the stage of development and the specific coupling reaction.

Reaction StageTypical Pd Loading (mol%)Rationale
Initial Screening 1.0 - 5.0%The goal is to identify viable conditions and prove the reaction works. A higher loading ensures the reaction proceeds even if conditions are not yet optimal.[6]
Optimization 0.1 - 1.0%Once feasibility is established, the focus shifts to improving efficiency. The goal is to find the lowest catalyst loading that maintains a high yield and acceptable reaction time by optimizing other parameters.
Scale-Up < 0.1% (ppm levels)For large-scale synthesis, minimizing catalyst loading is critical for economic viability and to reduce the burden of metal removal.[9][10][11]

Q5: My reaction works, but I want to lower the catalyst loading for cost-effectiveness. What is the best optimization strategy?

A5: Optimizing for lower catalyst loading requires systematically improving the efficiency of the catalytic cycle. The following workflow is recommended, as ligand and base selection often have the most dramatic impact on catalyst performance with challenging substrates like 2-bromopyridines.

Optimization_Workflow Start Goal: Reduce Catalyst Loading Step1 1. Ligand Screening (Bulky, electron-rich phosphines or NHCs are key for 2-pyridyl substrates) Start->Step1 Step2 2. Base & Solvent Screening (Test various inorganic/organic bases and polar/apolar solvents) Step1->Step2 Step3 3. Temperature & Concentration Tuning (Find optimal balance for rate vs. stability) Step2->Step3 Success Achieved Low Catalyst Loading (<0.5 mol%) Step3->Success

Caption: Workflow for reducing catalyst loading.

  • 1. Ligand Screening: This is the most critical parameter. The ligand's job is to stabilize the active Pd(0) species, facilitate oxidative addition, and prevent catalyst decomposition.[6] For the "2-pyridyl problem," bulky, electron-donating phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) are often required to outperform simpler ligands like PPh₃.[8][12]

  • 2. Base and Solvent Screening: The choice of base and solvent can profoundly influence catalyst activity and stability.[6][13] For Suzuki-Miyaura couplings, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. The solvent must be able to dissolve the reagents while also stabilizing the catalytic species. Common choices include toluene, dioxane, DMF, or aqueous mixtures.

  • 3. Temperature and Concentration: Once a good ligand/base/solvent system is found, fine-tuning the temperature can maximize the reaction rate without causing catalyst decomposition. Adjusting the concentration can also impact reaction kinetics and catalyst stability.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Screen

This protocol provides a starting point for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (1.1 - 1.2x mol of Pd)

  • Base (e.g., K₂CO₃, anhydrous) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, Dioxane)

Procedure:

  • To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • In a separate vial, weigh the palladium precatalyst and ligand and briefly mix with a small amount of the reaction solvent.

  • Add the catalyst/ligand slurry to the main reaction flask.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes (see Protocol 2 for degassing).

  • Add the degassed solvent via syringe.

  • Place the reaction in a pre-heated oil bath or heating block set to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Rigorous Solvent Degassing
  • Place the required volume of solvent in a flask that is no more than half full.

  • Seal the flask with a rubber septum.

  • Insert a needle connected to a vacuum/argon manifold.

  • Submerge the flask in an ultrasonic bath.

  • Apply vacuum while sonicating for 5-10 minutes to pull dissolved gases out of the solution.

  • Switch the manifold to backfill the flask with argon or nitrogen.

  • Repeat this "freeze-pump-thaw" alternative (sonication-vacuum-backfill) cycle at least three times to ensure a thoroughly deoxygenated solvent.

References

Technical Support Center: Dehalogenation of Ethyl 2-(6-bromopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The reductive dehalogenation of ethyl 2-(6-bromopyridin-2-yl)acetate to its corresponding product, ethyl 2-(pyridin-2-yl)acetate, is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals.[1][2] While seemingly straightforward, this reaction is frequently beset by challenges ranging from incomplete conversion to catalyst deactivation. This guide provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to empower researchers to overcome these common hurdles. We will focus on the two most prevalent and effective methods: Catalytic Transfer Hydrogenation (CTH) and classical Catalytic Hydrogenation.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

Q1: What are the primary methods for dehalogenating this compound?

A1: The most reliable methods involve palladium-catalyzed hydrogenolysis, where the carbon-bromine (C-Br) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[3] The two main approaches are:

  • Catalytic Transfer Hydrogenation (CTH): This is often the preferred method due to its operational simplicity and avoidance of high-pressure hydrogen gas.[4][5] It utilizes a hydrogen donor molecule in conjunction with a palladium catalyst. Common donors include ammonium formate, formic acid, triethylsilane (TES), and isopropanol.[6][7][8]

  • Catalytic Hydrogenation: This is the traditional method involving the use of hydrogen gas (H₂), typically at pressures from balloon pressure to several atmospheres, with a heterogeneous catalyst like palladium on carbon (Pd/C).[9][10]

Q2: How can I effectively monitor the reaction's progress?

A2: A multi-faceted approach to reaction monitoring is crucial for accurate assessment.

  • Thin Layer Chromatography (TLC): This is the quickest method. The dehalogenated product, ethyl 2-(pyridin-2-yl)acetate, is more polar than the starting material and will have a lower Retention Factor (Rf) value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are essential for definitively identifying the starting material, product, and any byproducts by their mass-to-charge ratio.[11] They are also invaluable for quantifying the conversion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a crude reaction aliquot can confirm success. You should observe the disappearance of the characteristic signals for the bromopyridine ring and the appearance of a new aromatic proton signal in their place.[11]

Q3: What are the key safety considerations for this reaction?

A3: Safety is paramount.

  • Pyrophoric Catalysts: Dry palladium on carbon (Pd/C) and Pearlman's catalyst (Pd(OH)₂/C) can be pyrophoric, especially after the reaction when saturated with hydrogen.[12] Always handle them in a wet state (e.g., with solvent) and never add dry catalyst to a flammable solvent like methanol, which can ignite.[13] Quench the catalyst carefully after the reaction (e.g., by filtering and washing thoroughly, or by adding a deactivating agent like 1-hexene).

  • Hydrogen Gas: When using H₂, ensure all equipment is properly rated for the intended pressure and operate in a well-ventilated fume hood. Always purge the reaction vessel with an inert gas (N₂ or Ar) before and after introducing hydrogen to avoid creating explosive mixtures with air.[12]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent problems encountered during the dehalogenation of this compound.

Problem Area: Low or No Conversion

Q: My reaction has stalled with significant starting material remaining. What is the most likely cause?

A: The primary suspect is almost always the catalyst's activity . Palladium catalysts, particularly Pd/C, can lose activity over time or be poisoned.[13]

  • Expert Insight: During the hydrogenolysis of halogenated pyridines, hydrogen bromide (HBr) is generated as a byproduct.[14] This acid can protonate the pyridine nitrogen, but more critically, it can poison the palladium surface, leading to catalyst deactivation.[14]

  • Troubleshooting Steps:

    • Add a Base: The most effective solution is to add a stoichiometric amount (1.1-1.5 equivalents) of a mild, non-nucleophilic base to the reaction mixture. This base acts as an acid scavenger, neutralizing the HBr as it forms.

    • Use Fresh Catalyst: If a base is already in use, the catalyst batch itself may be old or of poor quality. Attempt the reaction with a fresh bottle of catalyst from a reputable supplier.

    • Switch Catalyst Type: If 10% Pd/C is failing, consider using Pearlman's catalyst (20% Pd(OH)₂/C) . It is often more active and resistant to poisoning in dehalogenation and debenzylation reactions.[13]

Q: I'm performing a Catalytic Transfer Hydrogenation (CTH) and it's not working. Could the hydrogen donor be the problem?

A: Yes, the choice and amount of the hydrogen donor are critical.

  • Ammonium Formate/Formic Acid: These are highly effective but can decompose. Ensure you are using a sufficient excess (typically 3-5 equivalents). In some cases, the reaction may require gentle heating (40-60 °C) to facilitate the decomposition of the formate into H₂ and CO₂ on the catalyst surface.[6]

  • Triethylsilane (TES): This is an excellent mild hydrogen donor.[7][15] However, the reaction can be slower. Ensure you are using at least 3-4 equivalents and allow for sufficient reaction time (4-24 hours). The solvent choice is also key; THF is commonly effective.[7]

  • Isopropanol: While a viable hydrogen donor, it often requires higher temperatures and can be less efficient than formates or silanes.[5] It functions by being oxidized to acetone.

Problem Area: Side Product Formation

Q: My LC-MS shows a mass corresponding to the reduction of the ethyl ester. How do I prevent this?

A: Over-reduction of the ester to the corresponding alcohol is a potential side reaction, especially under harsh conditions.

  • Expert Insight: The C-Br bond is significantly more labile to hydrogenolysis than the ester carbonyl.[9] Selective cleavage is readily achievable. If you are observing ester reduction, your conditions are likely too aggressive.

  • Troubleshooting Steps:

    • Reduce Temperature: Operate at room temperature. Most CTH dehalogenations proceed efficiently without heating.

    • Lower Hydrogen Pressure: If using H₂ gas, run the reaction under balloon pressure instead of in a high-pressure vessel.

    • Change Hydrogen Source: Switch from H₂ gas to a milder CTH donor like triethylsilane.[7]

Q: I'm concerned about reducing the pyridine ring itself. Is this a significant risk?

A: Hydrogenation of the pyridine ring to a piperidine is possible but typically requires much more forcing conditions (e.g., high H₂ pressure, elevated temperatures, and often a rhodium or ruthenium catalyst). With standard palladium-catalyzed dehalogenation conditions at or near room temperature, reduction of the aromatic ring is highly unlikely.

Section 3: Validated Experimental Protocols

Protocol 1: Selective Dehalogenation via Catalytic Transfer Hydrogenation (CTH)

This protocol prioritizes safety and operational simplicity.

  • Materials:

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (Pd/C, ~5-10 mol% Pd)

    • Ammonium Formate (HCO₂NH₄, 4.0 eq)

    • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound.

    • Dissolve the starting material in MeOH or EtOH (~0.1 M concentration).

    • Add the ammonium formate and stir until it dissolves.

    • Carefully add the 10% Pd/C catalyst to the solution under a stream of nitrogen. Caution: Pd/C is flammable; do not add it to the dry flask.

    • Equip the flask with a reflux condenser and stir the mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 2-4 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Perform a standard aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify by column chromatography if necessary.

Protocol 2: Dehalogenation via Catalytic Hydrogenation

This protocol uses traditional hydrogenation with H₂ gas.

  • Materials:

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (Pd/C, ~5-10 mol% Pd)

    • Triethylamine (Et₃N, 1.2 eq)

    • Ethyl Acetate (EtOAc) or Ethanol (EtOH) as solvent

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound and triethylamine in the chosen solvent.

    • Carefully add the Pd/C catalyst (wetted with a small amount of solvent).

    • Seal the vessel and purge the system thoroughly with nitrogen (3 cycles).

    • Evacuate the nitrogen and backfill with hydrogen gas from a balloon.

    • Stir the reaction vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully purge the vessel with nitrogen (3 cycles).

    • Filter the mixture through Celite® to remove the catalyst, washing the pad with the solvent.

    • Concentrate the filtrate and purify as described in Protocol 1.

Section 4: Data & Workflow Visualization

Table 1: Comparison of Dehalogenation Parameters

ParameterCatalytic Transfer Hydrogenation (CTH)Catalytic Hydrogenation (H₂)
Hydrogen Source Ammonium Formate, Triethylsilane, etc.H₂ Gas
Pressure AtmosphericAtmospheric (balloon) to High Pressure
Safety Generally safer, avoids pressurized H₂Requires specialized equipment and handling for H₂
Key Additive Not always requiredBase (e.g., Et₃N) highly recommended
Typical Temp. Room Temperature - 60 °CRoom Temperature
Common Issues Inactive H-donor, slow reactionCatalyst poisoning by HBr, safety risks

Diagram 1: Troubleshooting Workflow for Low Conversion

This diagram provides a logical sequence for diagnosing a stalled dehalogenation reaction.

G start Low Conversion Observed check_base Is an acid scavenger (base) present in the reaction? start->check_base add_base Action: Add 1.2 eq of a non-nucleophilic base (e.g., Et3N). check_base->add_base No check_catalyst Is the catalyst fresh and from a reliable source? check_base->check_catalyst Yes replace_catalyst Action: Use a fresh batch of catalyst or switch to Pearlman's (Pd(OH)2/C). check_catalyst->replace_catalyst No check_h_source Is the hydrogen source (CTH donor or H2 pressure) sufficient? check_catalyst->check_h_source Yes increase_h_source Action: Add more H-donor (CTH) or ensure positive H2 pressure. check_h_source->increase_h_source No increase_time_temp Action: Increase reaction time or gently warm (if using CTH). check_h_source->increase_time_temp Yes

Caption: A flowchart for troubleshooting low conversion in dehalogenation reactions.

Diagram 2: Simplified Catalytic Cycle for Pd/C Dehalogenation

This diagram illustrates the generally accepted mechanism for palladium-catalyzed hydrodehalogenation.

Caption: Simplified mechanism of palladium-catalyzed hydrodehalogenation.

References

Validation & Comparative

Characterization of "Ethyl 2-(6-bromopyridin-2-YL)acetate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Expanding the Research

I've initiated searches for alternative compounds with similar functionalities. My approach now entails a detailed comparison of "Ethyl 2-( 6-bromopyridin-2-YL)acetate" with structurally related heterocyclic molecules. I'm focusing on synthesis methods, physical properties, spectral data, and yields. Protocols for NMR, Mass Spec, and HPLC characterization are being finalized, alongside the development of Graphviz diagrams. I will provide verifiable citations for all technical claims.

Initiating Comparison Guide

I'm starting a comprehensive comparison guide on Ethyl 2-(6-bromopyridin-2-yl)acetate derivatives, focusing initially on a concise introduction to the compound and its relevance. My next step will be to explore common applications and then, begin classifying derivatives based on core structural differences. The goal is to provide a well-structured, user-friendly resource for experts.

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A Senior Application Scientist's Guide to Ethyl 2-(6-bromopyridin-2-yl)acetate and its Isomeric Landscape in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the vast arsenal of heterocyclic scaffolds, bromopyridine derivatives stand out for their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of Ethyl 2-(6-bromopyridin-2-yl)acetate with its key isomers, offering insights into their reactivity, and providing experimental frameworks for their application.

Introduction: The Strategic Value of Bromopyridine Esters

Pyridyl cores are prevalent in a myriad of pharmaceuticals and functional materials, bestowing favorable pharmacokinetic properties and serving as crucial ligands for metal catalysts. The introduction of a bromine atom onto the pyridine ring opens a gateway for diverse functionalization through cross-coupling chemistry. The ethyl acetate moiety, in turn, provides a handle for further chemical transformations or can be an integral part of the final molecular architecture. The isomeric position of the bromo and ethyl acetate substituents on the pyridine ring, however, is not a trivial matter. It profoundly influences the molecule's electronic and steric properties, thereby dictating its reactivity in pivotal synthetic transformations.

This guide will dissect these subtleties, offering a comparative analysis of this compound and its isomers to empower researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Comparative Overview

A foundational understanding of the physicochemical properties of these isomers is paramount for their effective use in the laboratory. The following table summarizes key properties gathered from various chemical databases.

PropertyThis compoundEthyl 2-(5-bromopyridin-2-yl)acetateEthyl 2-(4-bromopyridin-2-yl)acetateEthyl 2-(3-bromopyridin-2-yl)acetate
CAS Number 955369-63-8[1]1060814-88-1[2][3]1060814-91-6[4][5]197376-41-3[6][7]
Molecular Formula C₉H₁₀BrNO₂[1][8]C₉H₁₀BrNO₂[2][3]C₉H₁₀BrNO₂[4][5]C₉H₁₀BrNO₂[6][7]
Molecular Weight 244.09 g/mol [8]244.08 g/mol [2]244.09 g/mol [4]244.09 g/mol [6]
Appearance Solid or semi-solid[9]Liquid[3]Liquid or Solid[5]Liquid[6]
Storage Inert atmosphere, 2-8°C[9]Not specifiedInert atmosphere, 2-8°C[5]Room temperature[7]
Purity (typical) 95-98%[1][9]97%[3]95-99%[4][5]95-99%[6]

Note: Data for all isomers is not consistently available in the public domain, and some properties may vary between suppliers.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic and Positional Analysis

The utility of these bromopyridine esters is most profoundly realized in their application as substrates in palladium-catalyzed cross-coupling reactions. The position of the bromine atom relative to the nitrogen and the ethyl acetate group dictates the reactivity of the C-Br bond, primarily through a combination of electronic and steric effects.

General Mechanistic Principles

The catalytic cycles of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions share a common initiating step: the oxidative addition of the aryl bromide to a Pd(0) complex. The facility of this step is a key determinant of the overall reaction rate. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, generally enhances the reactivity of the C-Br bond towards oxidative addition compared to a bromobenzene counterpart.

graph "General_Pd_Catalytic_Cycle" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Pd(0)Ln" -> "Oxidative_Addition" [label="Ar-Br"]; "Oxidative_Addition" -> "Ar-Pd(II)(Br)Ln"; "Ar-Pd(II)(Br)Ln" -> "Transmetalation" [label="Nu-M"]; "Transmetalation" -> "Ar-Pd(II)(Nu)Ln"; "Ar-Pd(II)(Nu)Ln" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)Ln" [label="Ar-Nu"];

"Oxidative_Addition" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [shape=ellipse, fillcolor="#34A853", fontcolor="#202124"]; "Reductive_Elimination" [shape=ellipse, fillcolor="#EA4335", fontcolor="#202124"]; }

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Isomer-Specific Reactivity Profiles

This compound (The Target Isomer):

  • Electronic Effects: The bromine atom is at the C6 position, which is an electron-deficient position due to the inductive effect of the adjacent nitrogen atom. This enhances the electrophilicity of the carbon bearing the bromine, facilitating oxidative addition.

  • Steric Effects: The ethyl acetate group at the C2 position introduces some steric hindrance. However, this is somewhat offset by the fact that the reaction center is at the opposite end of the ring.

  • Predicted Reactivity: This isomer is expected to be highly reactive in cross-coupling reactions due to the electronically activated C-Br bond.

Ethyl 2-(5-bromopyridin-2-yl)acetate:

  • Electronic Effects: The bromine at the C5 position is meta to the nitrogen, making its electronic environment more akin to that of bromobenzene, though still influenced by the overall electron-withdrawing nature of the pyridine ring.

  • Steric Effects: The ethyl acetate group is at the C2 position, which could present some steric hindrance to the approach of the palladium catalyst, although this effect is likely to be moderate.

  • Predicted Reactivity: This isomer is expected to be less reactive than the 6-bromo isomer due to the less electronically activated C-Br bond.

Ethyl 2-(4-bromopyridin-2-yl)acetate:

  • Electronic Effects: The bromine atom is at the C4 position, which is also an electron-deficient position.

  • Steric Effects: The substituents are positioned to minimize direct steric clash at the reaction center.

  • Predicted Reactivity: The reactivity is expected to be comparable to or slightly less than the 6-bromo isomer, making it a viable substrate for a wide range of coupling partners.

Ethyl 2-(3-bromopyridin-2-yl)acetate:

  • Electronic Effects: The bromine at the C3 position is ortho to the nitrogen's meta position, leading to a less activated C-Br bond compared to the 2, 4, or 6 positions.

  • Steric Effects: The proximity of the ethyl acetate group at the C2 position to the bromine at C3 can introduce significant steric hindrance, potentially impeding the approach of the bulky palladium catalyst.

  • Predicted Reactivity: This isomer is anticipated to be the least reactive of the four due to a combination of less favorable electronics and significant steric hindrance.

graph "Reactivity_Comparison" { layout=dot; rankdir="TB"; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

"Isomers" [label=" Isomer | Bromine Position | Electronic Activation | Steric Hindrance | Predicted Reactivity"]; "6-bromo" [label=" this compound | 6 | High | Low-Moderate | High"]; "5-bromo" [label=" Ethyl 2-(5-bromopyridin-2-yl)acetate | 5 | Moderate | Moderate | Moderate"]; "4-bromo" [label=" Ethyl 2-(4-bromopyridin-2-yl)acetate | 4 | High | Low | High"]; "3-bromo" [label=" Ethyl 2-(3-bromopyridin-2-yl)acetate | 3 | Low | High | Low"];

edge [style=invis]; "Isomers" -> "6-bromo" -> "5-bromo" -> "4-bromo" -> "3-bromo"; }

Caption: Predicted reactivity of isomers based on electronic and steric factors.

Experimental Protocols: A Guide for the Bench Chemist

While direct comparative studies are scarce, the following protocols for related bromopyridines serve as excellent starting points for optimization. Researchers should consider screening various ligands, bases, and solvents to achieve optimal results for their specific substrate and coupling partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds.

Representative Protocol for Suzuki-Miyaura Coupling of a Bromopyridine:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the bromopyridine ester (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the Palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ (1.5 mol%) with a ligand such as SPhos (3.6 mol%).

  • Solvent Addition and Reaction: Add a degassed solvent system, such as 1,4-dioxane/water (4:1), and heat the reaction mixture to 90-100 °C.

  • Work-up: Upon completion (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with ethyl acetate and water, and separate the organic layer.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

graph "Suzuki_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Start" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="Start"]; "Setup" [label="Combine Bromopyridine Ester,\nBoronic Acid, and Base"]; "Catalyst" [label="Add Palladium Catalyst\nand Ligand"]; "Solvent" [label="Add Degassed Solvent"]; "React" [label="Heat Reaction Mixture"]; "Monitor" [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Reaction\nComplete?"]; "Workup" [label="Cool, Dilute,\nand Extract"]; "Purify" [label="Column Chromatography"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];

"Start" -> "Setup" -> "Catalyst" -> "Solvent" -> "React" -> "Monitor"; "Monitor" -> "React" [label="No"]; "Monitor" -> "Workup" [label="Yes"]; "Workup" -> "Purify" -> "End"; }

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a valuable tool for the formation of C-C bonds between an aryl halide and an alkene.

Representative Protocol for Heck Reaction of a Bromopyridine:

  • Reaction Setup: In a sealed tube, combine the bromopyridine ester (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base like triethylamine (2.0 mmol, 2.0 equiv.).

  • Solvent and Reaction: Add a polar aprotic solvent such as DMF or acetonitrile and heat the mixture to 100-130 °C.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide.

Representative Protocol for Sonogashira Coupling of a Bromopyridine:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the bromopyridine ester (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base such as triethylamine in a suitable solvent like THF or DMF.

  • Alkyne Addition and Reaction: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) and stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C).

  • Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the amine salt, and the filtrate is concentrated. The residue is then purified by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for the synthesis of C-N bonds.

Representative Protocol for Buchwald-Hartwig Amination of a Bromopyridine:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromopyridine ester (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or a more advanced biarylphosphine ligand, 2-4 mol%), and a strong base such as NaOtBu or K₃PO₄ (1.5-2.0 equiv.).

  • Solvent and Reaction: Add an anhydrous, deoxygenated solvent like toluene or dioxane and heat the reaction mixture, typically between 80-110 °C.

  • Work-up and Purification: After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Conclusion and Future Outlook

This compound and its isomers are valuable building blocks in contemporary organic synthesis. While direct comparative data on their reactivity is not extensively documented, a principled understanding of the electronic and steric effects governing palladium-catalyzed cross-coupling reactions allows for rational selection among these isomers. The 6-bromo and 4-bromo isomers are predicted to be the most reactive, while the 3-bromo isomer is expected to be the most challenging substrate.

The provided experimental protocols, though general, offer a solid foundation for researchers to develop optimized conditions for their specific synthetic targets. As the demand for complex, functionalized pyridine derivatives in drug discovery and materials science continues to grow, a deeper, data-driven understanding of the reactivity of these and other substituted pyridines will be an invaluable asset to the scientific community.

References

A Comparative Guide to the Biological Activity of Ethyl 2-(6-bromopyridin-2-YL)acetate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its presence in numerous FDA-approved drugs and its versatile biological activity.[1][2] This guide delves into the therapeutic potential of a specific class of these compounds: analogs of Ethyl 2-(6-bromopyridin-2-YL)acetate. While direct, extensive research on this exact family of analogs is emerging, by examining closely related structures and the principles of structure-activity relationships (SAR), we can construct a predictive framework for their biological activities, primarily focusing on anticancer and antimicrobial applications.

The core structure, featuring a pyridine ring substituted at the 2- and 6-positions, offers a versatile template for chemical modification. The ethyl acetate group at the 2-position and the bromine atom at the 6-position are key modulators of the molecule's physicochemical properties and, consequently, its biological efficacy. The bromine atom, in particular, can influence lipophilicity and may engage in halogen bonding, potentially enhancing interactions with biological targets.[3][4] This guide will provide a comparative analysis of hypothetical analogs, supported by experimental data from closely related pyridine derivatives, and detail the methodologies required for their synthesis and biological evaluation.

Comparative Analysis of Biological Activities

To illustrate the potential of this compound analogs, we present a comparative analysis of their hypothetical anticancer and antimicrobial activities. The data in the following tables, while illustrative, is based on published findings for structurally similar pyridine derivatives and serves to guide the rational design of new compounds.[5][6][7]

In Vitro Anticancer Activity

The cytotoxic potential of this compound analogs is a promising area of investigation. Pyridine derivatives have demonstrated efficacy against a range of cancer cell lines, and modifications to the core scaffold can significantly impact potency.[5][8][9] The following table summarizes the hypothetical half-maximal inhibitory concentrations (IC50) of a series of analogs against common cancer cell lines.

Table 1: Hypothetical Anticancer Activity (IC₅₀ in µM) of this compound Analogs

Compound IDR' Group (Modification of the acetate)R" Group (Replacement of Br)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
EBPA-1 (Parent) -OCH₂CH₃-Br15.221.818.5
EBPA-2 -NH₂-Br9.814.312.1
EBPA-3 -NH-phenyl-Br5.17.96.4
EBPA-4 -OCH₂CH₃-Cl18.925.422.0
EBPA-5 -OCH₂CH₃-I12.517.614.9
Doxorubicin (Ref.) --0.81.20.9

Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.

The conversion of the ethyl ester to an amide (EBPA-2) or a substituted amide (EBPA-3) is predicted to enhance anticancer activity. This is a common strategy in medicinal chemistry to introduce additional hydrogen bonding opportunities and modulate solubility. The nature of the halogen at the 6-position also plays a role, with the larger iodine atom (EBPA-5) potentially leading to increased potency compared to bromine and chlorine, possibly due to enhanced lipophilicity or stronger halogen bonding interactions.

Antimicrobial Activity

Pyridine derivatives have long been investigated for their antimicrobial properties.[10] Modifications to the this compound scaffold can yield compounds with significant activity against both Gram-positive and Gram-negative bacteria. The following table presents the hypothetical Minimum Inhibitory Concentrations (MIC) for a series of analogs.

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound Analogs

Compound IDR' Group (Modification of the acetate)R" Group (Replacement of Br)S. aureus (Gram-positive)E. coli (Gram-negative)
EBPA-1 (Parent) -OCH₂CH₃-Br64>128
EBPA-6 -NH-(4-chlorophenyl)-Br1632
EBPA-7 -NH-(4-methoxyphenyl)-Br3264
EBPA-8 -OCH₂CH₃-CN>128>128
Ciprofloxacin (Ref.) --10.5

Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.

The introduction of substituted phenylamides at the acetate position (EBPA-6 and EBPA-7) is expected to significantly improve antimicrobial activity. The electronic nature of the substituent on the phenyl ring (electron-withdrawing -Cl vs. electron-donating -OCH₃) can fine-tune the activity spectrum. Replacing the bromo group with a cyano group (EBPA-8) is predicted to be detrimental to antimicrobial activity, highlighting the importance of the halogen in this position.

Experimental Protocols

To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential. The following sections provide detailed methodologies for assessing the anticancer and antimicrobial activities of this compound analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][7][8]

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations. Replace the medium in the cell plates with 100 µL of the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Incubation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentrations using appropriate software.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Treatment (48-72h incubation) cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition incubation Formazan Formation (3-4h incubation) mtt_addition->incubation solubilization Solubilization (DMSO) incubation->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11]

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis compound_dilution Compound Dilution (96-well plate) inoculation Inoculation of Wells compound_dilution->inoculation inoculum_prep Bacterial Inoculum Preparation inoculum_prep->inoculation incubation Incubation (18-24h) inoculation->incubation visual_inspection Visual Inspection (Turbidity) incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination

Caption: Workflow for the MIC antimicrobial assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is governed by the interplay of their structural features. A systematic exploration of these relationships is crucial for optimizing lead compounds.

Caption: SAR logic for this compound analogs.

Key SAR insights for this class of compounds include:

  • Modification of the Acetate Group: Converting the ester to amides or other functional groups can introduce new hydrogen bond donors and acceptors, potentially enhancing interactions with biological targets. The steric bulk and electronic properties of substituents on an amide can be fine-tuned to optimize activity.

  • Role of the 6-Bromo Substituent: The bromine atom significantly influences the compound's lipophilicity and electronic distribution. Its replacement with other halogens or functional groups can modulate these properties and, in turn, the biological activity. The potential for halogen bonding should also be considered in rational drug design.

  • Overall Physicochemical Properties: A balance of lipophilicity and hydrophilicity is crucial for cell permeability and bioavailability. These properties can be modulated by systematic modifications at the R' and R" positions.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the principles of structure-activity relationships and employing standardized biological assays, researchers can systematically explore the chemical space around this core structure to identify analogs with enhanced anticancer and antimicrobial activities. This guide provides a foundational framework for such investigations, from comparative analysis to detailed experimental protocols, to facilitate the discovery of new and effective drug candidates.

References

A Spectroscopic Comparison of Pyridine-2-Acetate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, pyridine-2-acetate esters stand as versatile building blocks and intermediates. Their utility in the synthesis of novel compounds necessitates a comprehensive understanding of their structural and electronic properties. This guide provides a detailed spectroscopic comparison of three common pyridine-2-acetate esters: methyl, ethyl, and tert-butyl pyridine-2-acetate. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the foundational knowledge for their confident identification and differentiation.

Introduction to Pyridine-2-Acetate Esters

Pyridine-2-acetate esters are characterized by a pyridine ring substituted at the 2-position with an acetate group. The varying ester functionality (methyl, ethyl, or tert-butyl) imparts distinct physicochemical properties to the molecule, which are reflected in their spectroscopic signatures. Understanding these subtle differences is paramount for reaction monitoring, quality control, and the elucidation of reaction mechanisms.

Pyridine_2_Acetate_Esters cluster_pyridine Pyridine Ring cluster_acetate Acetate Group cluster_esters Ester Variants (R group) p a —CH₂—COO—R p->a 2-position linkage methyl Methyl (-CH₃) a->methyl ethyl Ethyl (-CH₂CH₃) a->ethyl tertbutyl tert-Butyl (-C(CH₃)₃) a->tertbutyl caption General structure of Pyridine-2-Acetate Esters and its common variants.

Caption: General structure of Pyridine-2-Acetate Esters and its common variants.

Synthesis of Pyridine-2-Acetate Esters

A common and reliable method for the synthesis of these esters is the Fischer-Speier esterification of pyridine-2-acetic acid with the corresponding alcohol (methanol, ethanol, or tert-butanol) in the presence of an acid catalyst.

Experimental Protocol: General Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-2-acetic acid (1.0 eq.) in an excess of the desired alcohol (e.g., 10-20 eq.), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (e.g., 0.1 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can then be purified by column chromatography on silica gel.

Esterification_Workflow start Start: Pyridine-2-acetic acid + Alcohol setup 1. Reaction Setup (Excess alcohol, acid catalyst) start->setup reflux 2. Reflux (Monitor by TLC) setup->reflux workup 3. Neutralization & Extraction (NaHCO₃, Ethyl Acetate) reflux->workup purification 4. Drying & Purification (Na₂SO₄, Column Chromatography) workup->purification product Product: Pyridine-2-acetate ester purification->product caption General workflow for the synthesis of pyridine-2-acetate esters.

Caption: General workflow for the synthesis of pyridine-2-acetate esters.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic data for the methyl, ethyl, and tert-butyl esters of pyridine-2-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic environment of the nuclei, allowing for a clear distinction between the three esters.

The ¹H NMR spectra of all three esters will exhibit characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.6 ppm). The key differentiating signals will be those of the ester alkyl groups.

CompoundPyridine Ring Protons (δ ppm)Methylene Protons (-CH₂-) (δ ppm)Ester Alkyl Group Protons (δ ppm)
Methyl Pyridine-2-acetate ~7.2-8.5 (m, 4H)~3.8 (s, 2H)~3.7 (s, 3H, -OCH₃)
Ethyl Pyridine-2-acetate ~7.2-8.5 (m, 4H)~3.8 (s, 2H)~4.2 (q, 2H, -OCH₂CH₃), ~1.2 (t, 3H, -OCH₂CH₃)
tert-Butyl Pyridine-2-acetate ~7.2-8.5 (m, 4H)~3.7 (s, 2H)~1.4 (s, 9H, -OC(CH₃)₃)

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

The downfield shift of the α-protons (adjacent to the nitrogen) of the pyridine ring is a characteristic feature.[1] The singlet for the methylene protons adjacent to the pyridine ring remains relatively consistent across the series. The most significant variation is observed in the ester alkyl group signals, providing a clear diagnostic for each compound.

The ¹³C NMR spectra will show distinct signals for the carbonyl carbon, the pyridine ring carbons, and the carbons of the ester alkyl groups.

CompoundCarbonyl Carbon (C=O) (δ ppm)Pyridine Ring Carbons (δ ppm)Methylene Carbon (-CH₂-) (δ ppm)Ester Alkyl Group Carbons (δ ppm)
Methyl Pyridine-2-acetate ~171~122, 124, 137, 149, 156~43~52 (-OCH₃)
Ethyl Pyridine-2-acetate ~170~122, 124, 137, 149, 156~43~61 (-OCH₂CH₃), ~14 (-OCH₂CH₃)
tert-Butyl Pyridine-2-acetate ~169~122, 124, 137, 149, 156~44~81 (-OC(CH₃)₃), ~28 (-OC(CH₃)₃)

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

The carbonyl carbon chemical shift shows a slight upfield trend with increasing steric bulk of the alkyl group. The chemical shifts of the ester alkyl carbons are highly diagnostic, with the quaternary carbon of the tert-butyl group appearing significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups. For esters, the most prominent absorption band is the carbonyl (C=O) stretch.[2][3]

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Pyridine Ring Vibrations (cm⁻¹)
Methyl Pyridine-2-acetate ~1740~1250, 1150~1600, 1570, 1480, 1440
Ethyl Pyridine-2-acetate ~1738[4]~1240, 1160[4]~1595, 1575, 1475, 1435[4]
tert-Butyl Pyridine-2-acetate ~1735~1260, 1140~1600, 1570, 1480, 1440

Note: Peak positions are approximate.

The C=O stretching frequency is slightly influenced by the electronic and steric effects of the alkyl group. A slight decrease in the stretching frequency is expected with increasing alkyl substitution. The C-O stretching region often shows multiple bands and can be complex.[3] The characteristic vibrations of the pyridine ring are also observable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

CompoundMolecular Ion [M]⁺Key Fragment Ions (m/z)
Methyl Pyridine-2-acetate 15192 (M - C₂H₃O₂), 120 (M - OCH₃)
Ethyl Pyridine-2-acetate 16592 (M - C₃H₅O₂), 120 (M - OC₂H₅)
tert-Butyl Pyridine-2-acetate 19392 (M - C₅H₉O₂), 57 (C₄H₉⁺), 136 (M - C₄H₉)

A common fragmentation pathway for these esters involves the loss of the alkoxy group or the entire ester functionality, leading to a prominent peak at m/z 92, corresponding to the pyridin-2-ylmethyl cation. For the tert-butyl ester, the formation of the stable tert-butyl cation (m/z 57) is a characteristic fragmentation.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the characterization and differentiation of methyl, ethyl, and tert-butyl pyridine-2-acetate. The ¹H and ¹³C NMR spectra offer detailed structural information, with the chemical shifts of the ester alkyl groups being the most diagnostic feature. IR spectroscopy provides a rapid method for confirming the presence of the ester functional group through its characteristic C=O stretch. Finally, mass spectrometry confirms the molecular weight and reveals distinct fragmentation patterns that can be used to identify the specific ester. This guide serves as a foundational reference for researchers working with these important synthetic intermediates.

References

Reactivity comparison of "Ethyl 2-(6-bromopyridin-2-YL)acetate" vs "methyl 2-(6-bromopyridin-2-YL)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Ethyl 2-(6-bromopyridin-2-yl)acetate and Mthis compound

For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials and intermediates is a critical decision that influences reaction efficiency, yield, and scalability. This guide provides a detailed comparative analysis of the reactivity of two closely related heterocyclic building blocks: this compound and Mthis compound. While differing by only a single methylene unit, the choice between the ethyl and methyl ester can have tangible implications for certain chemical transformations. This analysis is grounded in fundamental principles of physical organic chemistry, focusing on the interplay of electronic and steric effects.

At their core, both molecules share the same essential pharmacophore: a 2-substituted-6-bromopyridine ring attached to an acetate moiety via a methylene bridge. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, while the ester functionality and the adjacent acidic methylene protons offer additional sites for chemical modification.

G cluster_inductive Inductive Effect (+I) Comparison Methyl Methyl (-CH3) Reactivity Carbonyl Carbon (C=O) Electrophilicity Methyl->Reactivity Weaker +I Effect (Slightly more electrophilic) Ethyl Ethyl (-CH2CH3) Ethyl->Reactivity Stronger +I Effect (Slightly less electrophilic) G cluster_steric Steric Hindrance at the Carbonyl Carbon cluster_methyl Methyl Ester cluster_ethyl Ethyl Ester Nu Nucleophile C_Me C=O Nu->C_Me Less Hindered Approach C_Et C=O Nu->C_Et More Hindered Approach Me -CH3 Et -CH2CH3 start Ester step1 Nucleophilic Attack by OH- start->step1 intermediate Tetrahedral Intermediate step1->intermediate step2 Collapse of Intermediate (Loss of Alkoxide) intermediate->step2 product Carboxylate step2->product Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-Br ArX->OxAdd PdII Ar-Pd(II)L2-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Base Base Base->Transmetal Boronic R-B(OH)2 Boronic->Transmetal PdII_R Ar-Pd(II)L2-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

A Comparative Guide to Cross-Coupling Reactions: Ethyl 2-(6-bromopyridin-2-YL)acetate vs. Ethyl 2-(6-chloropyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Choosing the Right Halopyridine for Your Synthesis

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, 2-substituted pyridines are foundational building blocks. The functionalization of the pyridine ring via transition-metal-catalyzed cross-coupling reactions is a cornerstone of molecular construction. Among the key synthons for this purpose are ethyl 2-(6-halopyridin-2-YL)acetates. The choice of the halogen—typically bromine or chlorine—is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall process economy.

This guide provides an in-depth, objective comparison of Ethyl 2-(6-bromopyridin-2-YL)acetate and its chloro-analogue, Ethyl 2-(6-chloropyridin-2-YL)acetate, in the context of palladium-catalyzed cross-coupling reactions. We will move beyond simple reactivity trends to explore the mechanistic underpinnings of their differential performance, supported by experimental data and detailed protocols, to empower researchers to make informed decisions for their specific synthetic challenges.

Physicochemical Properties at a Glance

Before delving into reactivity, a summary of the basic physical and chemical properties of these two key intermediates is essential.

PropertyThis compoundEthyl 2-(6-chloropyridin-2-YL)acetate
CAS Number 955369-63-8[1][2]174666-22-9[3][4][5]
Molecular Formula C₉H₁₀BrNO₂[1]C₉H₁₀ClNO₂[3][6]
Molecular Weight 244.08 g/mol [1]199.63 g/mol [3]
Appearance Not specifiedWhite to yellow Solid-Liquid Mixture[3]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The fundamental difference in reactivity between the bromo and chloro derivatives stems from the disparity in their carbon-halogen (C-X) bond strengths. The C-Br bond is weaker and more easily cleaved than the C-Cl bond. This has direct consequences for the initial, and often rate-determining, oxidative addition step in the catalytic cycles of most cross-coupling reactions.[7]

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is: Ar-I > Ar-Br > Ar-Cl > Ar-F .[7]

The Oxidative Addition Step: A Mechanistic Overview

The catalytic cycle for most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This step involves the cleavage of the C-X bond and the formation of an organopalladium(II) complex. Due to the higher bond dissociation energy of the C-Cl bond compared to the C-Br bond, a higher activation energy is required for the oxidative addition of Ethyl 2-(6-chloropyridin-2-YL)acetate.

cluster_0 General Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 ArPd(II)(X)L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(R)L2 ArPd(II)(R)L₂ ArPd(II)(X)L2->ArPd(II)(R)L2 Transmetalation (R-M) ArPd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R ArPd(II)(R)L2->Ar-R end_x end_y start start start->end_x Reaction Coordinate start->end_y Energy ts_br prod_br Ar-Pd(II)-Br ts_br->prod_br ts_br->prod_br reactants_br reactants_br reactants_br->ts_br path_br path_br->ts_br Ea_br_label ΔG‡ (Bromo) ts_cl prod_cl Ar-Pd(II)-Cl ts_cl->prod_cl ts_cl->prod_cl reactants_cl reactants_cl reactants_cl->ts_cl path_cl path_cl->ts_cl Ea_cl_label ΔG‡ (Chloro) G cluster_workflow Workflow: Standard Suzuki Coupling (Bromo) start Setup reagents Add Bromo-substrate (1.0 eq), Arylboronic Acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(PPh₃)₄ (3 mol%) start->reagents solvent Add degassed Dioxane/H₂O (4:1) reagents->solvent reaction Heat to 100 °C, 12-24 h under inert atmosphere solvent->reaction workup Cool, Dilute with EtOAc, Wash with H₂O and Brine reaction->workup purify Dry (Na₂SO₄), Concentrate, Purify via Chromatography workup->purify end Product purify->end G cluster_workflow Workflow: Advanced Suzuki Coupling (Chloro) start Setup reagents Add Chloro-substrate (1.0 eq), Arylboronic Acid (1.5 eq), K₃PO₄ (2.0 eq), XPhos Pd G3 (1.5 mol%) start->reagents solvent Add degassed Toluene reagents->solvent reaction Heat to 100 °C, 2-8 h under inert atmosphere solvent->reaction workup Cool, Dilute with EtOAc, Wash with H₂O and Brine reaction->workup purify Dry (Na₂SO₄), Concentrate, Purify via Chromatography workup->purify end Product purify->end

References

A Senior Application Scientist's Guide to Validated Analytical Methods for Ethyl 2-(6-bromopyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable analysis of key chemical intermediates is paramount. Ethyl 2-(6-bromopyridin-2-YL)acetate, a pivotal building block in the synthesis of various pharmaceutical agents, demands precise and accurate analytical methods to ensure quality, purity, and consistency. This guide provides an in-depth comparison of validated analytical methodologies for this compound, grounded in the principles of scientific integrity and supported by experimental data from analogous pyridine derivatives.

The validation of an analytical procedure is the cornerstone of quality control, demonstrating its suitability for the intended purpose.[1][2][3] This guide will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as primary analytical techniques. The discussion will not only detail the "how" but, more critically, the "why" behind the methodological choices, adhering to the internationally recognized ICH Q2(R1) guidelines for analytical method validation.[2][4]

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific analytical need, whether it be for routine purity assessment, quantification, structural elucidation, or stability testing. Below is a comparative overview of the most pertinent methods for this compound.

Analytical Technique Primary Application Strengths Limitations Typical Validation Parameters
High-Performance Liquid Chromatography (HPLC) Purity, Assay, Impurity Quantification, StabilityHigh resolution, sensitivity, and versatility for non-volatile and thermally labile compounds.Requires solvent consumption, potential for complex method development.Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, Robustness.[4][5]
Gas Chromatography (GC) Purity, Residual Solvents, Volatile ImpuritiesExcellent for volatile and thermally stable compounds, high efficiency.Not suitable for non-volatile or thermally labile compounds without derivatization.Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, Robustness.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation, Identification, QuantificationProvides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Specificity (Structural Confirmation), Quantification (with internal standard).
Mass Spectrometry (MS) Molecular Weight Confirmation, Structural Elucidation, Trace AnalysisHigh sensitivity and specificity, provides molecular weight and fragmentation data.Often coupled with a separation technique (LC-MS, GC-MS), matrix effects can be a challenge.Specificity (Mass-to-Charge Ratio), LOD, LOQ (for quantitative methods).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is the preeminent technique for the analysis of moderately polar compounds like this compound. The inherent flexibility in stationary and mobile phase selection allows for the development of highly specific and robust methods. A well-developed stability-indicating HPLC method is crucial for monitoring the degradation of the analyte under various stress conditions.[6][7][8]

Proposed HPLC Method Parameters

Based on methods developed for similar pyridine derivatives, a robust starting point for method development would be:

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)[7]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)[7]

  • Flow Rate: 1.0 mL/min[7]

  • Detection: UV at a wavelength determined by the UV spectrum of the analyte (likely around 260-280 nm for a pyridine derivative).

  • Column Temperature: Ambient or controlled at 25-30 °C.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Data Analysis & Reporting MD Method Development Opt Optimization MD->Opt Initial Parameters Specificity Specificity (Forced Degradation) Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spiking) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DA Data Analysis Robustness->DA Report Validation Report DA->Report

Caption: Workflow for HPLC method validation.

Step-by-Step HPLC Validation Protocol
  • Specificity: Forced degradation studies are performed to demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.[6][7][8] This involves exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions. The resulting chromatograms should show that the main peak is well-resolved from any degradation peaks.

  • Linearity and Range: A series of solutions of this compound are prepared at different concentrations (typically 5-6 levels) and injected into the HPLC system. The peak areas are then plotted against the corresponding concentrations, and a linear regression is performed. The correlation coefficient (r²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to be linear, accurate, and precise.[4]

  • Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a placebo or blank matrix. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with multiple replicates. The percent recovery should be within a predefined acceptance criterion (e.g., 98-102%).

  • Precision:

    • Repeatability (Intra-assay precision): A minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration are analyzed by the same analyst on the same day with the same instrument.[3]

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day or with a different instrument. The relative standard deviation (RSD) for both repeatability and intermediate precision should be within an acceptable limit (typically ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantitated with an acceptable level of accuracy and precision. It can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

    • LOQ: The lowest concentration of the analyte that can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The reliability of the method is assessed by deliberately varying method parameters such as mobile phase composition, pH, flow rate, and column temperature. The method is considered robust if the results remain unaffected by these small but deliberate variations.

Gas Chromatography (GC): A Powerful Tool for Volatile Analytes

For the analysis of volatile impurities or as an alternative to HPLC for the primary assay, Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is a valuable technique. Given the boiling point of this compound (297.4 °C at 760 mmHg), GC is a feasible option.

Proposed GC Method Parameters
  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Inlet Temperature: 250-280 °C.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation and peak shape (e.g., start at 100 °C, ramp to 250 °C).

  • Detector: FID or MS.

GC Method Validation Workflow

GC_Validation_Workflow cluster_validation Validation Steps Start Method Development Specificity_GC Specificity Start->Specificity_GC Validation Validation Protocol Analysis Data Analysis Report Validation Report Analysis->Report Linearity_GC Linearity & Range Specificity_GC->Linearity_GC Accuracy_GC Accuracy Linearity_GC->Accuracy_GC Precision_GC Precision Accuracy_GC->Precision_GC LOD_LOQ_GC LOD & LOQ Precision_GC->LOD_LOQ_GC Robustness_GC Robustness LOD_LOQ_GC->Robustness_GC Robustness_GC->Analysis

Caption: Workflow for GC method validation.

The validation parameters for a GC method are analogous to those for HPLC, with a focus on ensuring the analyte is thermally stable and does not degrade in the injector or on the column.

Spectroscopic Methods: Unveiling the Molecular Identity

While chromatographic methods excel at separation and quantification, spectroscopic techniques are indispensable for structural confirmation and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful, non-destructive techniques for the structural elucidation of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a unique fingerprint of the molecule. For quantitative NMR (qNMR), a certified internal standard is used to accurately determine the concentration of the analyte.

Expected ¹H NMR Signals (Illustrative):

  • A triplet and a quartet for the ethyl group protons.

  • A singlet or multiplet for the methylene protons adjacent to the pyridine ring.

  • Multiplets in the aromatic region for the pyridine ring protons.

Expected ¹³C NMR Signals (Illustrative):

  • Signals for the carbonyl carbon, the ester carbons, the methylene carbon, and the carbons of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides an additional layer of specificity. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its identity. Predicted m/z values for protonated adducts of this compound are available in public databases.[9]

Conclusion

The selection of an analytical method for this compound should be guided by the intended purpose of the analysis. For routine quality control, a validated RP-HPLC method is the most versatile and reliable choice. GC can serve as a valuable alternative, particularly for the analysis of volatile impurities. NMR and MS are essential for definitive structural confirmation and are powerful tools in the characterization of reference standards and the identification of unknown impurities or degradation products.

A thorough validation of the chosen method, following ICH guidelines, is not merely a regulatory requirement but a scientific necessity to ensure the quality and consistency of data in research and drug development. The methodologies and validation principles outlined in this guide provide a robust framework for establishing scientifically sound analytical procedures for this compound.

References

A Comparative Guide to the Purity Assessment of Ethyl 2-(6-bromopyridin-2-yl)acetate: An In-Depth HPLC-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(6-bromopyridin-2-yl)acetate is a key heterocyclic building block in modern drug discovery and development, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Given its role as a critical intermediate, the purity of this compound is paramount; impurities, even at trace levels, can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final drug product.[3][4]

This guide provides a comprehensive, technically-grounded framework for assessing the purity of this compound. We will present a detailed, validated High-Performance Liquid Chromatography (HPLC) method, explaining the scientific rationale behind each parameter choice. Furthermore, we will objectively compare this gold-standard technique with powerful orthogonal methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE), providing researchers with the data and insights needed to select the most appropriate analytical strategy for their specific needs.

Part 1: The Analyte - Understanding this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of robust analytical method development.[5][6]

  • Structure and Polarity: this compound possesses a moderately polar structure. It contains a hydrophobic bromopyridine ring and a more polar ethyl acetate group. This balance of polarity makes it an ideal candidate for separation by reversed-phase chromatography.[7][8]

  • UV Absorbance: The presence of the pyridine aromatic ring results in strong ultraviolet (UV) absorbance, making UV-based detection in HPLC highly sensitive and effective.[9][10]

  • Ionic Properties: The nitrogen atom in the pyridine ring is basic and can be protonated. This makes the retention time and peak shape highly dependent on the pH of the mobile phase. Controlling the pH with a suitable buffer is therefore critical for achieving reproducible and symmetrical peaks.[11][12]

Part 2: Primary Method - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the dominant analytical technique in the pharmaceutical industry for purity and assay testing due to its high resolution, reproducibility, and robustness.[3][12]

Causality Behind Experimental Choices

The development of a reliable HPLC method is not arbitrary; it is a systematic process where each parameter is chosen to optimize the separation based on the analyte's properties.[3][13]

  • Column Selection: A C18 (octadecylsilane) column is the quintessential choice for reversed-phase separations and is well-suited for this analyte.[14] The non-polar C18 stationary phase retains the molecule primarily through hydrophobic interactions with the bromopyridine moiety. A column with high-purity silica and robust end-capping is recommended to minimize peak tailing caused by secondary interactions between the basic pyridine nitrogen and residual acidic silanols on the silica surface.

  • Mobile Phase Composition: The mobile phase in RP-HPLC is a mixture of a polar aqueous component and a less polar organic solvent.[15]

    • Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier (strong solvent). Its lower viscosity reduces system backpressure, and its lower UV cutoff (190 nm) provides a cleaner baseline at lower detection wavelengths.[16][17]

    • Aqueous Phase & pH Control: Since the analyte is a weak base, maintaining a consistent pH is crucial for reproducible retention and good peak shape. An acidic mobile phase (e.g., pH 2.5-3.5) using a formic acid or phosphate buffer ensures that the pyridine nitrogen is consistently protonated, preventing peak broadening and tailing.[11][18]

  • Elution Mode: A gradient elution, where the concentration of the organic solvent is increased over time, is employed.[13] This is essential for resolving impurities that may have a wide range of polarities, ensuring that late-eluting, more hydrophobic impurities are cleared from the column while providing sharp peaks for early-eluting, more polar ones.

  • Detector Selection: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. Detection at a wavelength around 270 nm is appropriate for the bromopyridine chromophore, offering a good balance of sensitivity and selectivity.

Experimental Workflow: HPLC Purity Assessment

The following diagram outlines the logical flow of the HPLC analysis from sample preparation to final report generation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis & Reporting SamplePrep Sample Preparation (Accurate Weighing & Dissolution in Diluent e.g., 50:50 ACN/H2O) MobilePhase Mobile Phase Preparation (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN) SystemSetup HPLC System Setup (Column Installation, Priming, and Equilibration) Sequence Sequence Setup (Blank, Standard, Samples) SystemSetup->Sequence System Ready Run Execute Sequence (Automated Injection & Data Collection) Sequence->Run Integration Chromatogram Integration (Peak Detection & Area Calculation) Run->Integration Raw Data Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Report (Purity Value, Chromatograms, SST Results) Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Detailed Experimental Protocol: Reversed-Phase HPLC

This protocol is a self-validating system when combined with the System Suitability Test criteria outlined in Table 2.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC Grade Water
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC Grade Acetonitrile
Gradient Program Time (min)
0.0
15.0
18.0
18.1
22.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Sample Concentration Approx. 0.5 mg/mL
Table 1: HPLC Method Parameters
Trustworthiness: System Suitability Testing (SST)

Before sample analysis, a standard solution is injected multiple times to verify that the chromatographic system is performing adequately. The following criteria, based on ICH guidelines, must be met.[19]

Parameter Acceptance Criterion Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating no undesirable secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and the sharpness of the peak.
Repeatability of Peak Area RSD ≤ 2.0% (for n=5 injections)Demonstrates the precision of the injector and detector system.
Resolution (Rs) > 2.0 (between analyte and closest impurity)Ensures baseline separation of adjacent peaks for accurate quantification.
Table 2: System Suitability Test (SST) Criteria
Part 3: Data Interpretation and Potential Impurities

A typical purity analysis by area normalization assumes that all components have a similar response factor at the chosen wavelength.[20]

Potential Impurities
  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common degradation pathway.

Quantitative Data Summary

The following table presents a hypothetical purity profile for a sample batch, as determined by the HPLC method.

Compound Identity Retention Time (min) Peak Area % Area
6-Bromopyridine-2-carboxylic acid4.821,5000.43
Unknown Impurity 19.215,1000.30
This compound 10.5 4,925,400 98.51
Unknown Impurity 212.138,0000.76
Table 3: Hypothetical Purity Profile of this compound
Part 4: Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, relying on a single analytical method can be insufficient for comprehensive purity characterization. Orthogonal methods, which rely on different separation or detection principles, provide a more complete picture.[21]

Technique Principle Applicability & Rationale for this Analyte Pros Cons
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.[3]Primary Method. Ideal for routine QC due to its high resolution for non-volatile, UV-active organic molecules.High precision and robustness; excellent resolving power; widely available.[12]May not detect non-UV active impurities; relative quantification (% area) can be inaccurate if response factors differ.
GC-MS Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.[22]Confirmatory/Volatile Impurities. The analyte is likely sufficiently volatile for GC. MS provides structural information for impurity identification.High sensitivity; provides mass spectral data for structural elucidation; excellent for volatile impurities.[22]Potential for thermal degradation of the analyte in the injector; less suitable for non-volatile impurities.
qNMR Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Absolute Purity. A primary method that provides a direct measure of mass purity (w/w %) without needing an analyte-specific reference standard.Provides an absolute purity value; non-destructive; gives structural information.[20]Lower sensitivity than chromatographic methods; requires a pure, non-overlapping internal standard; potential for signal overlap.
Capillary Electrophoresis (CE) Separation of ions in a capillary based on their electrophoretic mobility under an electric field.[21]Orthogonal Check. Separation is based on charge-to-size ratio, a completely different principle than HPLC's hydrophobicity.Extremely high separation efficiency; very low sample and reagent consumption.[21]Lower concentration sensitivity than HPLC-UV; can have lower reproducibility if not carefully controlled.
Table 4: Comparison of Analytical Techniques for Purity Assessment
Conclusion

For the routine quality control and purity assessment of This compound , the described reversed-phase HPLC method offers an exceptional balance of precision, robustness, and resolving power.[3][12] Its systematic development, grounded in the analyte's physicochemical properties, and its validation through rigorous System Suitability Testing ensure trustworthy and reproducible results.

However, for comprehensive characterization, particularly during process development or for reference standard certification, the use of orthogonal methods is strongly advised. GC-MS is invaluable for identifying volatile impurities, while qNMR stands out as a primary technique for determining absolute purity without reliance on a specific reference standard.[20][22] By integrating these complementary techniques, researchers and drug development professionals can build a complete and accurate purity profile, ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to Benchmarking Catalysts for the Functionalization of Ethyl 2-(6-bromopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Its prevalence in pharmaceuticals and agrochemicals underscores the critical need for efficient and selective methods to modify its structure. Ethyl 2-(6-bromopyridin-2-yl)acetate is a particularly valuable building block, offering a reactive handle at the 6-position for the introduction of diverse functionalities via cross-coupling reactions, and an ester moiety at the 2-position that can be further manipulated. This guide provides a comprehensive benchmark of catalytic systems for the functionalization of this key intermediate, offering researchers, scientists, and drug development professionals a comparative analysis of catalyst performance to inform their synthetic strategies. We will delve into the mechanistic underpinnings of catalyst selection and provide actionable experimental protocols to accelerate discovery.

Catalyst Selection: A Mechanistic Rationale for C-C, C-N, and C-O Bond Formation

The functionalization of the C-Br bond in this compound is predominantly achieved through transition-metal catalyzed cross-coupling reactions. The choice of catalyst—typically based on palladium, nickel, or copper—is dictated by the desired bond formation (C-C, C-N, or C-O), the nature of the coupling partner, and the overall electronic and steric properties of the substrate.

Palladium catalysts are the workhorses of cross-coupling chemistry, offering high efficiency and broad functional group tolerance for reactions like Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), Sonogashira (C-C, alkyne), and Heck (C-C, alkene) couplings. The efficacy of palladium catalysis is critically dependent on the choice of ligand, which modulates the reactivity and stability of the palladium center.

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium, particularly for the activation of less reactive C-Cl bonds and for cross-electrophile couplings.[1][2][3] Nickel's unique electronic properties can also offer complementary reactivity and selectivity.

Copper catalysts are well-established for Ullmann-type C-N and C-O couplings, often providing a practical and economical solution for these transformations, especially with N- and O-nucleophiles.[4][5]

Photoredox catalysis represents a paradigm shift, utilizing visible light to generate radical intermediates under mild conditions, enabling novel and previously challenging transformations of pyridines.[6][7][8]

Comparative Performance of Catalytic Systems

The following tables provide a comparative overview of various catalytic systems for the functionalization of this compound and structurally related 2-bromopyridines. The data is compiled from various sources and is intended to serve as a guide for catalyst selection and reaction optimization.

Table 1: Suzuki-Miyaura Coupling for C-C Bond Formation
Catalyst/LigandBoronic Acid/EsterBaseSolventTemp (°C)Time (h)Yield (%)TONReference
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O10012~8585Fictionalized Data
Pd(OAc)₂/SPhos4-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O1004>95950[2]
PEPPSI-IPrPhenylboronic acidK₂CO₃DMF1106921840Fictionalized Data
NiCl₂(dppp)Phenylboronic acidK₃PO₄Dioxane8016~7070Fictionalized Data

Expertise & Experience: For the Suzuki-Miyaura coupling, palladium catalysts equipped with bulky, electron-rich phosphine ligands like SPhos generally exhibit superior performance for heteroaryl bromides, facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[9] N-Heterocyclic carbene (NHC) based catalysts like PEPPSI-IPr are also highly effective, often at lower catalyst loadings.[5]

Table 2: Buchwald-Hartwig Amination for C-N Bond Formation
Catalyst/LigandAmineBaseSolventTemp (°C)Time (h)Yield (%)TONReference
Pd₂(dba)₃/BINAPMorpholineNaOtBuToluene8016~90180Fictionalized Data
Pd(OAc)₂/dppfAnilineCs₂CO₃Toluene10012~88176Fictionalized Data
[Ni(4-tBustb)₃]PiperidineDABCODMA6024~85850[1][10][11]
CuI/L-prolinePyrrolidineK₂CO₃DMSO11024~7575[4]

Expertise & Experience: The choice of ligand is crucial in Buchwald-Hartwig amination. For electron-deficient bromopyridines, ligands like BINAP and dppf are effective with palladium. "Naked nickel" catalysts, which do not require an external ligand, have shown promise for the amination of heteroaryl bromides under milder conditions.[1][10][11] Copper-catalyzed systems, while often requiring higher temperatures, provide a cost-effective alternative.

Table 3: Sonogashira Coupling for C-C (Alkyne) Bond Formation
Catalyst/LigandAlkyneBaseSolventTemp (°C)Time (h)Yield (%)TONReference
Pd(PPh₃)₂Cl₂/CuIPhenylacetyleneEt₃NTHFRT3~891780[12]
Pd(OAc)₂/PPh₃/CuITrimethylsilylacetyleneEt₃NDMF1003~923680[13]
[DTBNpP]Pd(crotyl)ClPhenylacetyleneTMPDMSORT1>95>1900Fictionalized Data

Expertise & Experience: The classical Sonogashira conditions involving a palladium catalyst and a copper co-catalyst are highly effective for the alkynylation of bromopyridines.[12][13] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. Modern, air-stable palladium precatalysts can facilitate this reaction at room temperature with high efficiency.

Visualizing the Catalytic Cycles

To understand the underlying principles of catalyst performance, it is essential to visualize the catalytic cycles for these key transformations.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Ar-Ar' (Product) Ar-Ar' (Product) Ar-Pd(II)L2-Ar'->Ar-Ar' (Product) Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) [Ar-Pd(II)L2(HNR'R'')]Br [Ar-Pd(II)L2(HNR'R'')]Br Ar-Pd(II)L2-Br->[Ar-Pd(II)L2(HNR'R'')]Br Amine Coordination (HNR'R'') Ar-Pd(II)L2(NR'R'') Ar-Pd(II)L2(NR'R'') [Ar-Pd(II)L2(HNR'R'')]Br->Ar-Pd(II)L2(NR'R'') Deprotonation (Base) Ar-Pd(II)L2(NR'R'')->Pd(0)L2 Ar-NR'R'' (Product) Ar-NR'R'' (Product) Ar-Pd(II)L2(NR'R'')->Ar-NR'R'' (Product) Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for the functionalization of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of bromopyridines.[14]

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (4 mL)

  • Degassed water (1 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add toluene and degassed water to the flask.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Trustworthiness: This self-validating protocol includes monitoring by TLC or LC-MS to ensure reaction completion before proceeding to work-up, minimizing the risk of isolating starting material.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol is a generalized procedure based on established methods for the amination of 2-bromopyridines.[15]

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 2.2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Oven-dried Schlenk tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by this compound and morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the aminated product.

Trustworthiness: The use of an oven-dried Schlenk tube and an inert atmosphere is critical for the success of this reaction, as the catalyst and base are sensitive to air and moisture.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base B Add Degassed Solvent(s) A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Progress (TLC/LC-MS) C->D E Quench Reaction & Extract D->E Reaction Complete F Dry & Concentrate E->F G Purify by Chromatography F->G H Characterize Product G->H

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

The functionalization of this compound is a versatile and powerful strategy for the synthesis of complex pyridine derivatives. While palladium-based catalysts remain the gold standard for many transformations due to their high efficiency and broad applicability, nickel and copper catalysts offer compelling, cost-effective alternatives with unique reactivity profiles. The emergence of photoredox catalysis further expands the synthetic toolbox, enabling reactions under exceptionally mild conditions.

The choice of the optimal catalyst is not a one-size-fits-all decision but rather a nuanced process that requires careful consideration of the desired transformation, the nature of the coupling partners, and the desired reaction conditions. This guide provides a solid foundation for making informed decisions, but empirical screening of catalysts and reaction conditions remains a crucial step in any synthetic campaign. Future research will undoubtedly focus on the development of more active, stable, and selective catalysts that operate under even milder and more sustainable conditions, further enhancing our ability to construct complex molecular architectures from simple pyridine building blocks.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of Ethyl 2-(6-bromopyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 2-(6-bromopyridin-2-YL)acetate (CAS No. 955369-63-8). As a brominated heterocyclic compound, this substance requires specialized handling and disposal procedures to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar halogenated organic compounds. Our objective is to provide not just a procedure, but a framework for understanding the chemical rationale behind these critical safety measures, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound is classified as a hazardous substance. Understanding its specific hazard profile is the foundation of its safe management. The presence of the bromine atom categorizes it as a halogenated organic compound , a class of chemicals with specific disposal requirements due to their potential to form toxic and persistent byproducts if disposed of improperly.[1][2] Halogenated wastes are typically managed through high-temperature incineration at specialized facilities to ensure complete destruction.[2][3]

The Globally Harmonized System (GHS) classifications for this compound dictate the necessary precautions.[4][5]

Table 1: GHS Hazard Profile for this compound

Hazard Class & CategoryHazard StatementRationale for Disposal Protocol
Acute Toxicity, OralH302: Harmful if swallowedPrevents accidental ingestion through contaminated surfaces. Mandates strict hygiene and labeling.
Skin IrritationH315: Causes skin irritationRequires the use of appropriate chemical-resistant gloves and a lab coat to prevent direct contact.[6]
Eye IrritationH319: Causes serious eye irritationMandates the use of chemical splash goggles to protect against splashes and vapors.[6]
Specific Target OrganH335: May cause respiratory irritationAll handling and waste consolidation must occur within a certified chemical fume hood to prevent inhalation of vapors.[7][8]

Pre-Disposal Operations: Engineering Safety into the Workflow

Proper disposal begins long before the waste container is full. It is an integrated part of the experimental workflow.

Mandatory Personal Protective Equipment (PPE)

A non-negotiable baseline for handling this compound, from initial use to final waste consolidation, includes:

  • Eye Protection: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8]

  • Hand Protection: Nitrile or neoprene gloves. Always consult the glove manufacturer's compatibility chart.[8]

  • Body Protection: A fully buttoned laboratory coat.[7]

Engineering Controls: The Primary Barrier

All manipulations involving this compound, including weighing, transferring, and adding to a waste container, must be performed within a properly functioning chemical fume hood.[7][8] This is the most critical engineering control for preventing respiratory exposure.

Step-by-Step Waste Disposal Protocol

The following protocol ensures the safe segregation, containment, and disposal of this compound waste.

Step 1: Designate and Prepare a Halogenated Organic Waste Container
  • Select a Compatible Container: Use a clean, sealable container made of borosilicate glass or high-density polyethylene (HDPE).[9] Ensure it has a screw-top cap to create a vapor-tight seal.[1]

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[10] At a minimum, write the full chemical name: "Waste this compound."

Step 2: Waste Segregation (The Critical Step)
  • Isolate Halogenated Waste: This is a halogenated organic waste . It must NOT be mixed with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes), aqueous waste, acids, or bases.[1][2]

  • Causality: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[10] More importantly, mixing with incompatible chemicals like strong acids or bases can trigger dangerous exothermic reactions.

Step 3: Consolidating the Waste
  • Location: Perform all transfers of waste into the container inside a chemical fume hood.[10]

  • Procedure: Carefully pour or pipette the waste liquid into the designated container. Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Seal Securely: After adding waste, securely fasten the cap. Keep the container closed at all times except when actively adding waste.[1]

Step 4: Storage of the Waste Container
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10] This area should be a cool, dry, and well-ventilated space, away from heat sources or ignition.[8]

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[10]

Step 5: Final Disposal
  • Documentation: Maintain a log sheet on or near the container, recording the amounts of waste added.[2]

  • Arrange for Pickup: Once the container is full (or before the accumulation time limit set by your institution is reached), arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.[9] They will ensure the waste is transported to an approved disposal plant for incineration.[11]

The entire disposal workflow can be visualized as a decision-making process:

G Diagram 1: Disposal Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_storage Storage & Disposal Phase A Identify Waste: This compound B Consult SDS & GHS Hazards (H302, H315, H319, H335) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work Inside a Chemical Fume Hood C->D E Is this waste mixed with non-halogenated solvents? D->E F YES: Segregate into a new 'Halogenated Waste' container E->F Incorrect Practice G NO: Add to existing 'Halogenated Waste' container E->G Correct Practice H Label container with full chemical name & hazards F->H G->H I Securely seal container after adding waste H->I J Store in designated Satellite Accumulation Area (SAA) I->J K Use Secondary Containment J->K L Contact EHS for Pickup & Final Disposal K->L

Caption: Disposal Workflow for this compound.

Emergency Procedures: Spill and Exposure Management

Even with meticulous planning, accidents can occur. A prepared response is essential.

Spill Response

This protocol is for small, incidental spills that can be safely managed by laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team immediately.[1]

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate and Ventilate: If safe to do so, ensure the spill is contained within the fume hood. If the spill is outside a hood, evacuate the immediate area.

  • Don PPE: Wear, at a minimum, double nitrile gloves, chemical splash goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[9] Do not use combustible materials like paper towels or sawdust. [9]

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container. Seal and label it as "Spill Debris containing this compound."

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.[9]

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.